Product packaging for ent-Corey PG-Lactone Diol(Cat. No.:)

ent-Corey PG-Lactone Diol

Cat. No.: B588866
M. Wt: 268.35 g/mol
InChI Key: HWJOPRRQCMFHNY-KVPZUBJNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ent-Corey PG-Lactone Diol is an aliphatic alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O4 B588866 ent-Corey PG-Lactone Diol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-2-3-4-5-11(16)7-6-10-8-13(17)15-12(10)9-14(18)19-15/h6-7,10-13,15-17H,2-5,8-9H2,1H3/b7-6+/t10-,11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJOPRRQCMFHNY-KVPZUBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC(C2C1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1C[C@H]([C@@H]2[C@H]1CC(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to ent-Corey PG-Lactone Diol: Synthesis, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Corey PG-Lactone Diol, the enantiomer of the well-known Corey PG-Lactone Diol, serves as a crucial chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) and their analogues.[1][2] Prostaglandins are lipid compounds with diverse hormone-like effects in animals and have been implicated in a wide range of physiological and pathological processes. The Corey lactone framework provides a versatile scaffold for the elaboration of the intricate structures of these biologically potent molecules.[3] This technical guide provides a comprehensive overview of the synthesis, quantitative properties, and biological context of this compound.

Physicochemical Properties and Spectroscopic Data

The quantitative data for Corey PG-Lactone Diol is summarized below. As this compound is its enantiomer, the absolute values of its physical properties, such as melting point and spectroscopic data, are identical. The key distinguishing feature is the sign of its optical rotation.

PropertyValueReference
Chemical Name (1R,5S,6S,7S)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-oneN/A
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Appearance White solid[4]
Optical Purity (ee) >99%[4]
¹H NMR (400MHz, Chloroform-d) δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)[4]
¹³C NMR (100MHz, DMSO-d₆) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[4]

Note: The spectroscopic data provided is for the (-)-Corey lactone diol as detailed in the cited patent. The spectra for the (+) enantiomer (this compound) will be identical.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary strategies: the resolution of a racemic mixture of Corey lactone diol or through asymmetric synthesis. The resolution method is often more economical for large-scale production.[4]

Racemic Synthesis and Resolution

A common route to racemic Corey lactone diol begins with the Diels-Alder reaction of cyclopentadiene (B3395910) and chloroacrylonitrile, followed by a series of transformations to construct the bicyclic lactone core. The resulting racemic mixture can then be resolved to isolate the desired enantiomer.

Experimental Protocol: Synthesis of (-)-Corey Lactone Diol (as a proxy for the general methodology)

The following protocol is adapted from Chinese patent CN113480506A and describes the synthesis of the (-)-enantiomer.[4] The synthesis of the (+)-enantiomer (this compound) would typically involve the use of the opposite enantiomer of the resolving agent (e.g., (S)-(-)-naphthylethylamine) or a different chiral resolving agent that selectively crystallizes the desired enantiomer.

Step 1: Synthesis of Compound (IV)

Under an argon atmosphere, cyclopentadiene monomer (106g, 1.60mol) is dispersed in 800mL of n-hexane in a low-temperature bath at 0°C. Dichloroacetyl chloride (79g, 0.54mol) is slowly added dropwise. The reaction is stirred for 12-18 hours while allowing the temperature to naturally rise to 20-25°C. After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified by distillation under reduced pressure (1.5 mmHg, 58-62°C) to afford compound (IV) as a colorless liquid (85g, 91% yield).[4]

Step 2: Synthesis of Compound (V)

Compound (IV) (52g) is reacted in the next step without further purification.[4]

Step 3: Synthesis of Compound (VI)

The crude compound (V) is purified by distillation under reduced pressure (1.0 mmHg, 70-72°C) to give compound (VI) as a colorless liquid (18g, 40% yield, >98% purity by GC-MS).[4]

Step 4: Synthesis of Compound (VII)

The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 30mL). The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated to give compound (VII) as a white oil or solid (1.5g, 96% yield, 99% optical purity ee).[4]

Step 5: Synthesis of (-)-Corey Lactone Diol (I)

The final product is obtained by recrystallization from chloroform (B151607) to yield (-)-Corey lactone diol as a white solid (0.53g, 85% yield, 99% optical purity ee).[4]

Asymmetric Synthesis

Modern asymmetric synthesis methods provide direct access to enantiomerically pure Corey lactone diol, bypassing the need for resolution. These methods often employ chiral catalysts to control the stereochemistry of key bond-forming reactions.[5]

Example of an Asymmetric Approach:

A pot- and time-economical enantioselective total synthesis of Corey lactone has been developed. This method utilizes a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction to construct the trisubstituted cyclopentanone (B42830) core with high enantioselectivity.[5]

Asymmetric_Synthesis_Workflow reagents Commercially Available Reagents domino Domino Michael/Michael Reaction reagents->domino catalyst Diphenylprolinol Silyl Ether Catalyst catalyst->domino cyclopentanone Trisubstituted Cyclopentanone Core domino->cyclopentanone one_pot One-Pot Transformations (Reduction, Lactonization, etc.) cyclopentanone->one_pot corey_lactone This compound one_pot->corey_lactone Prostaglandin_Signaling Prostaglandin Prostaglandin GPCR G-Protein Coupled Receptor (GPCR) Prostaglandin->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase Cellular_Response Cellular Response Protein_Kinase->Cellular_Response

References

stereochemistry of ent-Corey PG-Lactone Diol and its biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereochemistry and Biological Significance of ent-Corey PG-Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey Lactone Diol, a cornerstone intermediate in the chemical synthesis of prostaglandins (B1171923) (PGs), is a molecule of immense importance in medicinal chemistry and drug development.[1][2][3] Developed by Nobel laureate E.J. Corey, its versatile structure provides a chiral template for constructing the complex architecture of prostaglandins and their analogues.[4] This guide focuses on the stereochemistry of This compound , the enantiomer of the naturally occurring form, and explores its profound biological significance.

In biological systems, chirality is not a trivial detail; it is a fundamental determinant of molecular recognition and function. The specific three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic agent and an inactive or even harmful compound. Understanding the stereochemistry of prostaglandin (B15479496) precursors like the ent-Corey Lactone Diol is therefore critical. It serves as the gateway to synthesizing unnatural enantiomeric prostaglandins, which are invaluable tools for elucidating receptor interactions, metabolic pathways, and the intricate signaling networks that prostaglandins govern. This whitepaper will provide a detailed examination of its stereochemical properties, synthesis, and its role in advancing our understanding of prostaglandin biology.

The Stereochemistry of Corey Lactone Diol Enantiomers

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The Corey Lactone Diol possesses multiple chiral centers, giving rise to stereoisomers. The two most important are the enantiomers (non-superimposable mirror images).

  • (-)-Corey PG-Lactone Diol : This is the naturally occurring precursor that leads to the synthesis of natural prostaglandins like PGF₂α and PGE₂.

  • This compound : This is the enantiomer of the natural form.[5] It is used as a starting material for the synthesis of ent-prostaglandins, which are the mirror images of the natural prostaglandins.[6]

The precise stereochemistry is defined by the arrangement of substituents at each chiral carbon. The formal IUPAC name for this compound is (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one .[5]

Synthesis and Stereochemical Control

The classic Corey synthesis for prostaglandins generates the lactone core as a racemic mixture, meaning it contains equal amounts of the natural and ent-enantiomers.[4] A critical step in the synthesis is therefore the resolution of these enantiomers to obtain optically pure starting materials.

Logical Workflow: Synthesis and Resolution

The synthesis begins with a Diels-Alder reaction to form a bicyclic core, followed by a series of stereocontrolled reactions including a Baeyer-Villiger oxidation to form the lactone ring.[4][7] The resulting racemic mixture must then be separated. This is often achieved through enzymatic resolution, which leverages the high stereospecificity of enzymes like lipases.

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution Start Bicyclic Alkene (e.g., from Diels-Alder) BV Baeyer-Villiger Oxidation Start->BV Key Steps Racemate Racemic Corey Lactone (Mixture of enantiomers) BV->Racemate Enzyme Lipase-catalyzed Acylation Racemate->Enzyme Natural (-)-Corey Lactone Diol (Natural Precursor) Enzyme->Natural Unreacted Ent ent-(+)-Corey Lactone Diol (Unnatural Precursor) Enzyme->Ent Acylated

Caption: Synthetic workflow for producing Corey Lactone enantiomers.

Experimental Protocol: Enzymatic Resolution of Racemic Corey Lactone

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. The following protocol is a representative example based on methods described in the literature, where an enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer.[8]

  • Substrate Preparation : Dissolve the racemic Corey lactone intermediate (e.g., the 5-p-phenylbenzoate derivative) in an appropriate anhydrous organic solvent (e.g., toluene (B28343) or THF) in a reaction vessel.

  • Acyl Donor Addition : Add an acyl donor, such as vinyl acetate, to the solution. This will serve as the source of the acetyl group for the enzymatic reaction.

  • Enzyme Addition : Add a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or porcine pancreatic lipase, to the reaction mixture. The enzyme is often immobilized on a solid support for ease of removal.

  • Reaction Monitoring : The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 30-40°C). Monitor the progress of the reaction by taking small aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (ee) of both the unreacted starting material and the acylated product.

  • Work-up and Separation :

    • Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme.

    • Evaporate the solvent under reduced pressure.

    • The resulting mixture contains the unreacted enantiomer (e.g., the desired (-)-Corey lactone derivative) and the acylated enantiomer (the ent form).

    • Separate these two compounds using standard column chromatography on silica (B1680970) gel.

  • Deprotection : The separated, acylated ent-lactone can then be de-acylated (e.g., via hydrolysis) to yield the final this compound.

Biological Significance and Signaling Pathways

The biological significance of this compound is indirect; its value lies in its role as a precursor to ent-prostaglandins. These unnatural enantiomers are crucial research tools for several reasons:

  • Probing Receptor Binding : Comparing the binding affinity and functional activity of a natural prostaglandin with its enantiomer provides insight into the specific stereochemical requirements of the receptor's binding pocket.

  • Investigating Metabolism : Enantiomers may be metabolized differently by enzymes such as 15-hydroxyprostaglandin dehydrogenase, leading to altered pharmacokinetic profiles.

  • Developing Antagonists : In some cases, the enantiomer of a natural agonist can act as a competitive antagonist at the receptor.[9]

Prostaglandin Signaling: The PGF₂α Receptor (FP) Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[10] For example, Prostaglandin F₂α (PGF₂α), synthesized from the natural Corey lactone, binds to the FP receptor. This interaction primarily activates the Gq protein pathway, leading to an increase in intracellular calcium and the activation of various cellular processes.[11]

PGF2a_Signaling PGF₂α Signaling Pathway cluster_membrane Cell Membrane FP_Receptor FP Receptor (GPCR) G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves PGF2a PGF₂α PGF2a->FP_Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

References

fundamental properties of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ent-Corey PG-Lactone Diol

Introduction

This compound, the enantiomer of the naturally occurring Corey PG-Lactone Diol, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) (PGs) and their analogues.[1][2] Prostaglandins are lipid autacoids derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[3] The rigid, stereochemically defined structure of this compound provides a foundational scaffold for the elaboration of the complex side chains characteristic of various prostaglandins. This document serves as a technical guide for researchers, detailing the fundamental properties, biological context, and synthetic methodologies related to this critical synthetic building block.

Fundamental Properties

The core structure of this compound is a bicyclic γ-lactone featuring two hydroxyl groups that are precursors to the functional groups on the cyclopentane (B165970) ring of the target prostaglandin (B15479496).

Physicochemical and Structural Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one[2]
CAS Number 53110-06-8[2]
Molecular Formula C₁₅H₂₄O₄[2][4]
Molecular Weight 268.35 g/mol [2][4]
Appearance Typically a solution in methyl acetate (B1210297) or other organic solvents.[2]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 10 mg/mL[2]
InChI Key UMDQPEMZJHAFNL-LAJPVCDTSA-N[2]
Canonical SMILES CCCCC--INVALID-LINK--/C=C/[C@H]1[C@@H]2C--INVALID-LINK--[C@H]1OC(=O)C2[2]
XLogP3 (Computed) 1.9[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Storage Temperature -20°C[2]
Stability ≥ 1 year at -20°C[2]
Biological Significance

The primary biological significance of this compound lies in its role as a synthetic precursor. It is not typically investigated for its own biological activity but rather as a means to access enantiomeric (unnatural) prostaglandins. These synthetic prostaglandins are crucial tools for structure-activity relationship (SAR) studies and for developing novel therapeutic agents with modified metabolic stability or receptor selectivity. The lactone intermediates themselves can be considered prodrugs, which may undergo in vivo enzymatic hydrolysis to release the biologically active hydroxy acid form.[5]

Biological Context: The Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. The process is initiated by the COX enzymes (COX-1 and COX-2), which catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H₂ (PGH₂). PGH₂ then serves as a substrate for various terminal prostaglandin synthases, which generate the diverse array of prostaglandins. The synthesis of prostaglandins from this compound is a chemical synthesis that bypasses this biological pathway to create specific, desired structures.

Prostaglandin Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGG2 Prostaglandin G₂ (PGG₂) Arachidonic_Acid->PGG2 COX-1/COX-2 (+2 O₂) PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F₂α (PGF₂α) PGH2->PGF2a PGF Synthase PGD2 Prostaglandin D₂ (PGD₂) PGH2->PGD2 PGD Synthase PGI2 Prostacyclin (PGI₂) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A₂ (TXA₂) PGH2->TXA2 TXA Synthase

Figure 1: Overview of the biological prostaglandin synthesis pathway.

Chemical Synthesis and Experimental Protocols

The most renowned method for preparing the core structure of prostaglandins is the Corey synthesis, a landmark achievement in organic chemistry.[6] This convergent synthesis allows for the preparation of the core lactone structure, which is then elaborated with the required side chains.

Generalized Synthetic Workflow

The synthesis begins with a simple starting material, such as cyclopentadiene (B3395910) or norbornadiene, and proceeds through several key transformations to establish the correct stereochemistry of the bicyclic lactone core.[7][8] Once the core is formed, the α- and ω-side chains are installed sequentially.

Generalized Corey Synthesis Workflow Start Cyclopentadiene or Norbornadiene DielsAlder [2+2] or Diels-Alder Cycloaddition Start->DielsAlder BaeyerVilliger Baeyer-Villiger Oxidation DielsAlder->BaeyerVilliger LactoneFormation δ- to γ-Lactone Transformation BaeyerVilliger->LactoneFormation Resolution Optical Resolution (Chemical or Enzymatic) LactoneFormation->Resolution CoreyLactone Corey Lactone Diol Intermediate Resolution->CoreyLactone Protect Protection of Hydroxyl Groups CoreyLactone->Protect Reduce Lactone Reduction to Lactol Protect->Reduce AlphaChain Wittig Reaction: α-Chain Installation Reduce->AlphaChain OmegaChain Horner-Wadsworth-Emmons: ω-Chain Installation AlphaChain->OmegaChain Deprotect Final Deprotection OmegaChain->Deprotect PG Target Prostaglandin Deprotect->PG

Figure 2: High-level workflow for the Corey synthesis of prostaglandins.
Representative Experimental Protocol: δ-Lactone to γ-Lactone Transformation

A critical step in many variations of the Corey synthesis is the transformation of a δ-lactone intermediate into the thermodynamically more stable γ-lactone.[3] The following protocol is a representative example based on published procedures.

Objective: To convert a protected δ-lactone alcohol into the corresponding γ-lactone diol.

Materials:

  • Protected δ-lactone intermediate (e.g., (3aR,4S,5R,6aS)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2,5-dione)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetrahydrofuran (THF)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: The protected δ-lactone is dissolved in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0°C in an ice bath.

  • Ring Opening: An aqueous solution of LiOH or NaOH is added, followed by the slow, dropwise addition of 30% H₂O₂. The temperature should be carefully maintained below 5°C during the addition.[3] This step facilitates the oxidative opening of the δ-lactone ring.

  • Intramolecular Cyclization: After the initial reaction, the mixture is allowed to warm to room temperature and stirred overnight. This allows for the intramolecular Sₙ2 reaction of the intermediate carboxylate onto the adjacent carbon, displacing a leaving group (formed from the initial bicyclic ether) and forming the γ-lactone ring.[3]

  • Workup: The reaction is cooled again to 0°C. The excess peroxide is quenched by the slow addition of saturated aqueous Na₂SO₃ solution until a test with peroxide indicator strips is negative.

  • Extraction: The organic solvents (THF, MeOH) are removed under reduced pressure. The remaining aqueous residue is diluted with water and washed with diethyl ether to remove non-polar impurities. The aqueous layer is then acidified to pH ~3-4 with a suitable acid (e.g., 1M HCl) and extracted multiple times with ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Chromatography: The crude γ-lactone diol is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.

Representative Experimental Protocol: Enzymatic Resolution

To obtain the enantiomerically pure ent-Corey Lactone, a racemic mixture of the Corey Lactone Diol is often subjected to resolution. Enzymatic resolution is a common and efficient method.[9]

Objective: To selectively acylate one enantiomer from a racemic mixture of Corey lactone diols using a lipase (B570770).

Materials:

  • (±)-Corey lactone diol

  • Lipase enzyme (e.g., Lipase AK from Pseudomonas fluorescens)

  • Acylating agent (e.g., vinyl acetate)

  • Organic solvent (e.g., dichloromethane (B109758), CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Racemic Corey lactone diol is dissolved in dichloromethane at room temperature in a flask with magnetic stirring.

  • Acylation: Vinyl acetate is added as the acylating agent. The reaction is initiated by adding the lipase enzyme to the mixture.[9]

  • Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to follow the disappearance of the starting material and the formation of the acetylated product. The reaction is stopped (e.g., after ~50% conversion) to ensure high enantiomeric excess for both the remaining diol and the formed ester.

  • Workup: The enzyme is removed by filtration (e.g., through a pad of Celite). The filtrate is concentrated under reduced pressure.

  • Separation: The resulting residue, containing the unreacted diol enantiomer and the acylated enantiomer, is separated by silica gel column chromatography. Eluting with a solvent system like hexane/ethyl acetate will separate the more polar diol from the less polar ester.[9]

  • Hydrolysis (Optional): The separated, enantiomerically pure ester can be hydrolyzed back to the diol using standard basic conditions (e.g., K₂CO₃ in methanol) if that enantiomer is the desired product.

Conclusion

This compound is a cornerstone intermediate for the chemical synthesis of unnatural prostaglandins and their analogues. Its well-defined stereochemistry and versatile functional groups allow for the systematic and controlled construction of complex molecular targets. The methodologies developed by E.J. Corey and refined over decades provide a robust platform for accessing these biologically important molecules, enabling advanced research in medicinal chemistry and drug development. The protocols and data presented herein offer a technical foundation for scientists working with this invaluable synthetic tool.

References

Spectroscopic Characterization of ent-Corey PG-Lactone Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ent-Corey PG-Lactone Diol, a crucial chiral intermediate in the synthesis of various prostaglandin (B15479496) analogs. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its bicyclic core and hydroxyl functionalities.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4.93td6.8, 2.8H-5
4.19q6.4H-7a
3.75dd10.8, 5.6H-8a
3.63dd10.8, 7.2H-8b
2.81dd18.0, 9.9H-3a
2.68–2.56m-H-4
2.53dd18.0, 2.4H-3b
2.43dt14.8, 6.4H-7
2.10–1.94m-H-6
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ, ppm)Assignment
177.36C-2 (C=O)
83.85C-7a
72.81C-5
61.19C-8
56.10C-4
40.26C-3a
39.37C-6
35.47C-3
Experimental Protocol for NMR Spectroscopy

A detailed protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Solvent: Chloroform-d (CDCl₃).

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Solvent: DMSO-d₆.

    • Temperature: 298 K (25 °C).

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H; DMSO-d₆: δ 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Diol in Deuterated Solvent filter Filter into NMR Tube dissolve->filter setup Set Spectrometer Parameters filter->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Analyze & Interpret reference->analyze FTIR_Workflow start Start background Collect Background Spectrum start->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline & ATR Correction) acquire_spectrum->process_data analyze Analyze Spectrum process_data->analyze clean Clean ATR Crystal analyze->clean end End clean->end MS_Logical_Relationship cluster_molecule This compound cluster_ionization Electron Ionization (EI) cluster_fragments Key Fragments (m/z) Molecule C₈H₁₂O₄ (MW: 172.18) Ionization Ionization & Fragmentation Molecule->Ionization M [M]⁺ 172 Ionization->M M_H2O [M-H₂O]⁺ 154 M->M_H2O Loss of H₂O M_CH2OH [M-CH₂OH]⁺ 141 M->M_CH2OH Loss of CH₂OH M_H2O_CH2OH [M-H₂O-CH₂OH]⁺ 123 M_H2O->M_H2O_CH2OH Loss of CH₂OH M_CH2OH->M_H2O_CH2OH Loss of H₂O

References

The Strategic Application of ent-Corey PG-Lactone Diol in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. Among the arsenal (B13267) of chiral building blocks available to chemists, ent-Corey PG-Lactone Diol, the enantiomer of the well-known Corey Lactone Diol, stands out as a cornerstone for the asymmetric synthesis of a vast array of complex natural products and their analogues. This technical guide provides an in-depth exploration of the properties and applications of this compound, with a focus on its pivotal role in the synthesis of prostaglandins (B1171923).

Physicochemical Properties and Spectroscopic Data

This compound, systematically named (3aR,4S,5R,6aS)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol, is a white crystalline solid. Its rigid bicyclic framework and well-defined stereocenters make it an ideal starting material for introducing chirality into a target molecule.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance White to off-white crystalline solid
CAS Number 53110-06-8[1]
¹H NMR (DMSO-d₆, δ ppm) 4.86 (dt, 1H), 3.90 (q, 1H), 3.38 (dd, 1H), 3.27 (dd, 1H), 2.78 (dd, 1H), 2.62 (dddd, 1H), 2.37 (dd, 1H), 2.15 (ddd, 1H), 1.80-1.70 (m, 2H)[2]
¹³C NMR (DMSO-d₆, δ ppm) 177.38, 83.88, 72.81, 61.18, 56.11, 40.24, 39.36, 35.48[2]

The Corey Synthesis of Prostaglandins: A Classic Approach

The seminal work of E.J. Corey in the total synthesis of prostaglandins established a convergent and stereocontrolled route that remains a benchmark in organic chemistry.[3] The synthesis of Prostaglandin (B15479496) F₂α (PGF₂α), a physiologically important hormone, serves as a prime example of the strategic use of this compound. The overall workflow involves the sequential installation of the two side chains (ω and α) onto the chiral cyclopentane (B165970) core provided by the lactone diol.

PGF2a_Synthesis_Workflow cluster_start Starting Material cluster_omega_chain ω-Chain Installation cluster_alpha_chain α-Chain Installation cluster_final Final Product ent-Corey Lactone Diol ent-Corey Lactone Diol Protection Protection of Hydroxyl Groups ent-Corey Lactone Diol->Protection Oxidation Oxidation to Corey Aldehyde Protection->Oxidation HWE_Reaction Horner-Wadsworth-Emmons Olefination Oxidation->HWE_Reaction Reduction_Enone Reduction of Enone HWE_Reaction->Reduction_Enone Reduction_Lactone Reduction to Lactol Reduction_Enone->Reduction_Lactone Wittig_Reaction Wittig Reaction Reduction_Lactone->Wittig_Reaction PGF2a Prostaglandin F₂α Wittig_Reaction->PGF2a

Figure 1: General workflow for the synthesis of Prostaglandin F₂α from ent-Corey Lactone Diol.

Key Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of PGF₂α, starting from a protected form of this compound.

Horner-Wadsworth-Emmons Olefination for ω-Chain Installation

This reaction establishes the enone-containing ω-chain. The aldehyde derived from the protected ent-Corey lactone diol is reacted with a phosphonate (B1237965) ylide.

Table 2: Experimental Protocol for Horner-Wadsworth-Emmons Reaction

StepProcedure
1. Ylide Generation To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 1 hour.
2. Olefination The reaction mixture is cooled to -20 °C, and a solution of the Corey aldehyde derivative (1.0 eq) in anhydrous THF is added dropwise. The reaction is stirred at -20 °C for 2 hours and then allowed to warm to room temperature overnight.
3. Workup The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
4. Purification The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., ethyl acetate/hexane gradient) to afford the enone product.
Expected Yield ~85-95%
Reduction of the Lactone to a Lactol

The lactone functionality is selectively reduced to a lactol (a cyclic hemiacetal) in preparation for the introduction of the α-chain.

Table 3: Experimental Protocol for Lactone Reduction

StepProcedure
1. Reaction Setup A solution of the lactone intermediate (1.0 eq) in anhydrous toluene (B28343) is cooled to -78 °C under an inert atmosphere.
2. Reduction A solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq) in toluene is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature.
3. Workup The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium potassium tartrate solution. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with ethyl acetate.
4. Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.
Expected Yield ~90-98%
Wittig Reaction for α-Chain Installation

The Wittig reaction is employed to introduce the carboxylic acid-bearing α-chain. The ylide is generated from a phosphonium (B103445) salt and a strong base.

Table 4: Experimental Protocol for Wittig Reaction

StepProcedure
1. Ylide Generation To a solution of (4-carboxybutyl)triphenylphosphonium bromide (2.5 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO), sodium dimsyl (prepared from NaH and DMSO, 5.0 eq) is added at room temperature under an inert atmosphere. The resulting deep red solution is stirred for 30 minutes.
2. Olefination A solution of the lactol (1.0 eq) in anhydrous DMSO is added to the ylide solution. The reaction mixture is stirred at room temperature for 3 hours.
3. Workup The reaction is poured into ice-water and acidified with dilute hydrochloric acid to pH 3-4. The aqueous layer is extracted with a mixture of ethyl acetate and ether.
4. Purification The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the prostaglandin.
Expected Yield ~70-85%

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of a prostaglandin F₂α analog from a protected this compound.

Table 5: Summary of Yields for PGF₂α Synthesis

Reaction StepStarting MaterialProductTypical Yield (%)
Oxidation Protected DiolCorey Aldehyde>95
HWE Olefination Corey AldehydeEnone Intermediate85-95
Enone Reduction Enone IntermediateAllylic Alcohol90-98
Lactone Reduction LactoneLactol90-98
Wittig Reaction LactolProstaglandin70-85

Logical Relationship of Key Transformations

The sequence of reactions in the Corey synthesis is logically structured to control the stereochemistry and build the complexity of the target molecule in a stepwise manner.

Logical_Flow Start Chiral Core (ent-Corey Lactone Diol) Protect Protect Hydroxyls (Selective Protection) Start->Protect Enables selective oxidation Oxidize Form Aldehyde (ω-Chain Attachment Point) Protect->Oxidize Prepares for C-C bond formation HWE Install ω-Chain (Horner-Wadsworth-Emmons) Oxidize->HWE Forms the enone system ReduceEnone Set C15 Stereocenter (Stereoselective Reduction) HWE->ReduceEnone Crucial for biological activity ReduceLactone Activate for α-Chain (Lactone to Lactol) ReduceEnone->ReduceLactone Unmasks aldehyde equivalent Wittig Install α-Chain (Wittig Reaction) ReduceLactone->Wittig Completes the carbon skeleton Deprotect Final Deprotection Wittig->Deprotect Reveals final functional groups End Target Prostaglandin Deprotect->End

Figure 2: Logical flow of the key transformations in prostaglandin synthesis.

Conclusion

This compound remains a cornerstone in the field of asymmetric synthesis. Its inherent chirality and versatile functionality provide a reliable and efficient entry point for the stereocontrolled synthesis of prostaglandins and other complex, biologically active molecules. The well-established synthetic routes, exemplified by the Corey synthesis of PGF₂α, showcase the power of this chiral building block in constructing intricate molecular architectures with high fidelity. For researchers and professionals in drug development, a thorough understanding of the application of this compound is essential for the design and execution of innovative and efficient synthetic strategies.

References

Theoretical Scrutiny of Corey Lactone Conformational Stability: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey lactone, a pivotal bicyclic intermediate in the synthesis of prostaglandins (B1171923) and their analogues, possesses a conformationally constrained bicyclo[3.3.0]octane framework. Understanding the relative stabilities of its various conformers is paramount for predicting its reactivity and designing stereoselective synthetic routes. This technical guide delves into the theoretical calculations employed to elucidate the conformational landscape of Corey lactone and its derivatives. While specific, in-depth computational studies exclusively focused on the parent Corey lactone are not extensively available in the public domain, this guide outlines the established computational methodologies and protocols applicable to such an analysis, drawing parallels from studies on structurally related bicyclo[3.3.0]octane systems.

Introduction to the Conformational Landscape of Corey Lactone

The Corey lactone, formally known as (3aS,4R,5S,6aR)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, features a cis-fused five-membered lactone ring and a cyclopentane (B165970) ring. This bicyclo[3.3.0]octane core is not planar and can adopt several puckered conformations. The relative orientation of the substituents on the cyclopentane ring further contributes to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The stability of these conformers is dictated by a delicate balance of steric and electronic effects, including torsional strain, transannular interactions, and intramolecular hydrogen bonding.

Theoretical Methodologies for Conformer Stability Analysis

The primary tools for investigating the stability of Corey lactone conformers are quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods. These computational approaches allow for the determination of the geometric and energetic properties of different conformers.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost.

Typical DFT Protocol:

  • Initial Structure Generation: A comprehensive conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., PM7) to identify a broad range of possible low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized at a chosen level of DFT. Common functionals for such studies include:

    • B3LYP: A widely used hybrid functional that often provides reliable geometries.

    • M06-2X: A meta-hybrid GGA functional known for its good performance with non-covalent interactions, which are crucial in determining conformational preferences.

    • ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, suitable for systems where dispersion forces are significant.

  • Basis Set Selection: The choice of basis set is critical for the accuracy of the calculations. Pople-style basis sets are commonly employed:

    • 6-31G(d,p): A double-zeta basis set with polarization functions on heavy atoms and hydrogens, often used for initial optimizations.

    • 6-311+G(d,p): A triple-zeta basis set with diffuse functions and polarization functions, recommended for more accurate single-point energy calculations on the optimized geometries.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Calculation: The relative stabilities of the conformers are determined by comparing their electronic energies, or more accurately, their Gibbs free energies at a standard temperature (e.g., 298.15 K).

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy.

Common Ab Initio Approaches:

  • Møller-Plesset Perturbation Theory (MP2): This is the simplest wave function-based method that includes electron correlation. It is often used for single-point energy calculations on DFT-optimized geometries to refine the relative energies of conformers.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy. However, due to their steep computational scaling, they are typically limited to smaller molecules or for benchmarking purposes on key conformers.

Data Presentation: A Template for Conformer Stability Analysis

Conformer IDPoint GroupRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
CL-1 C10.000.000.0095.0
CL-2 C12.502.452.604.5
CL-3 C13.103.003.250.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Conformational Relationships

Understanding the relationships between different conformers and the transition states that connect them is crucial. Graphviz can be used to create a logical diagram of the potential energy surface.

CoreyLactoneConformers cluster_reactants Low Energy Conformers cluster_transition_states Transition States cluster_products Higher Energy Conformer CL1 Conformer 1 (Global Minimum) TS12 TS 1-2 CL1->TS12 ΔG‡ CL2 Conformer 2 TS23 TS23 TS12->CL2 CL3 Conformer 3

Caption: A logical diagram illustrating the energetic relationship between different conformers of Corey lactone.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the conformational preferences of complex molecules like the Corey lactone. By employing robust computational protocols involving DFT and ab initio methods, researchers can gain detailed insights into the relative stabilities of different conformers. This knowledge is critical for rationalizing and predicting the stereochemical outcomes of reactions involving this important synthetic intermediate. While a dedicated, comprehensive computational study on the parent Corey lactone remains to be published, the methodologies outlined in this guide provide a clear roadmap for conducting such an investigation and for interpreting its results in the context of drug development and synthetic chemistry.

The Biosynthesis of Prostaglandins from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal mediators of a wide array of physiological and pathological processes, including inflammation, pain, fever, and hemostasis. The intricate biosynthetic pathway of these molecules presents a critical area of study for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pathway, from the liberation of arachidonic acid to the generation of specific prostaglandins. It details the enzymatic cascade, presents quantitative data on enzyme kinetics, outlines experimental protocols for studying the pathway, and visualizes the key processes using logical diagrams.

Introduction

Prostaglandins are a subgroup of eicosanoids, signaling molecules derived from 20-carbon fatty acids.[1] Their synthesis is initiated in response to various stimuli and is tightly regulated. The pathway begins with the release of arachidonic acid from membrane phospholipids (B1166683) and proceeds through a series of enzymatic reactions catalyzed by cyclooxygenases and prostaglandin (B15479496) synthases.[2][3] Understanding the nuances of this pathway is fundamental for researchers in inflammation, immunology, oncology, and cardiovascular disease, as well as for professionals involved in the discovery and development of drugs targeting these processes.

The Core Biosynthetic Pathway

The biosynthesis of prostaglandins from arachidonic acid is a multi-step enzymatic process that can be broadly divided into three main stages:

  • Arachidonic Acid Release: The precursor, arachidonic acid, is esterified in the sn-2 position of membrane phospholipids and is not freely available in the cell.[4][5] The rate-limiting step in prostaglandin synthesis is the liberation of arachidonic acid from these membrane stores.[6][7] This is primarily catalyzed by the enzyme phospholipase A2 (PLA2) .[8][9] Hormonal, mechanical, or immunological stimuli can activate PLA2, leading to an increase in the intracellular concentration of free arachidonic acid.[5]

  • Conversion to Prostaglandin H2: Free arachidonic acid is then metabolized by the bifunctional enzyme prostaglandin H synthase (PGHS) , more commonly known as cyclooxygenase (COX) .[2][10] This enzyme possesses two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity.[11]

    • The cyclooxygenase activity converts arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2) by catalyzing the addition of two molecules of oxygen.[10][12]

    • The peroxidase activity then reduces the hydroperoxy group of PGG2 to a hydroxyl group, forming another unstable intermediate, prostaglandin H2 (PGH2) .[10][12]

    There are two main isoforms of the COX enzyme:

    • COX-1: A constitutively expressed enzyme found in most tissues, responsible for housekeeping functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[13][14]

    • COX-2: An inducible enzyme that is typically absent or present at very low levels in most tissues.[13] Its expression is rapidly upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the increased production of prostaglandins at sites of inflammation.[6][15]

  • Generation of Specific Prostaglandins: PGH2 serves as the common precursor for a variety of prostaglandins.[16] The final step in the synthesis of a specific prostaglandin is catalyzed by a cell- and tissue-specific prostaglandin synthase .[8] These enzymes isomerize PGH2 into different biologically active prostaglandins:

    • Prostaglandin D synthase (PGDS) converts PGH2 to Prostaglandin D2 (PGD2) .

    • Prostaglandin E synthase (PGES) converts PGH2 to Prostaglandin E2 (PGE2) .

    • Prostaglandin F synthase (PGFS) converts PGH2 to Prostaglandin F2α (PGF2α) .

    • Prostacyclin synthase (PGIS) converts PGH2 to Prostacyclin (PGI2) .

    • Thromboxane (B8750289) synthase (TXAS) converts PGH2 to Thromboxane A2 (TXA2) .

The specific profile of prostaglandins produced by a particular cell type is determined by the complement of prostaglandin synthases it expresses.[17]

Quantitative Data

The following table summarizes key kinetic parameters for the primary enzymes involved in prostaglandin biosynthesis. These values can vary depending on the specific experimental conditions, tissue source, and purification methods.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Inhibitor(s)IC50
COX-1 (ovine) Arachidonic Acid5.3~30-40Aspirin (irreversible)-
Ibuprofen (B1674241)~5 µM
Indomethacin~0.1 µM
COX-2 (human, recombinant) Arachidonic Acid~5~300Celecoxib~0.04 µM
Rofecoxib~0.018 µM
PGDS (human, hematopoietic) PGH2~10~150--
mPGES-1 (human) PGH2~13~140MK-886~1.5 µM
PGIS (bovine) PGH2~30~1000U-61431-
TXAS (human platelet) PGH2~5~200Ozagrel~0.03 µM

Note: Data is compiled from various sources and should be considered approximate. Km and Vmax values are highly dependent on assay conditions.

Experimental Protocols

Cyclooxygenase (COX) Activity Assay

This protocol outlines a general method for measuring COX activity in cell lysates or purified enzyme preparations using an oxygen consumption assay.

Materials:

  • COX enzyme source (cell lysate, microsomes, or purified enzyme)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin)

  • Arachidonic acid (substrate)

  • Oxygen electrode and chamber

  • Inhibitors (e.g., NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Pre-warm the reaction buffer to the desired temperature (typically 37°C).

  • Add the COX enzyme source to the reaction chamber containing the buffer and allow it to equilibrate.

  • If testing inhibitors, add the inhibitor to the chamber and incubate for a specified period.

  • Initiate the reaction by adding a known concentration of arachidonic acid.

  • Monitor the rate of oxygen consumption using the oxygen electrode. The rate of oxygen uptake is directly proportional to the COX activity.

  • Calculate the specific activity of the enzyme (e.g., in nmol O2 consumed/min/mg protein).

Prostaglandin Measurement by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of prostaglandins.

Sample Preparation:

  • Collect biological samples (e.g., cell culture supernatant, plasma, tissue homogenate).

  • To prevent ex vivo prostaglandin formation, add a COX inhibitor (e.g., indomethacin) immediately after collection.

  • Add an internal standard (a deuterated analog of the prostaglandin of interest) to each sample for accurate quantification.

  • Perform solid-phase extraction (SPE) to purify and concentrate the prostaglandins from the sample matrix.

  • Elute the prostaglandins from the SPE column and evaporate the solvent.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase HPLC column.

  • Separate the different prostaglandins using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Introduce the eluent into the mass spectrometer.

  • Ionize the prostaglandins using electrospray ionization (ESI) in negative ion mode.

  • Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect and quantify the specific parent-daughter ion transitions for each prostaglandin and its internal standard.

  • Construct a standard curve using known concentrations of the prostaglandin standards to quantify the amount in the biological samples.

Visualizations

Prostaglandin_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Endoplasmic Reticulum cluster_synthases Prostaglandin Synthases Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (PLA2) PGG2 PGG2 Arachidonic_Acid->PGG2 Cyclooxygenase (COX-1/2) (Cyclooxygenase Activity) PGH2 PGH2 PGG2->PGH2 Cyclooxygenase (COX-1/2) (Peroxidase Activity) PGD2 PGD2 PGH2->PGD2 PGDS PGE2 PGE2 PGH2->PGE2 PGES PGF2a PGF2α PGH2->PGF2a PGFS PGI2 PGI2 PGH2->PGI2 PGIS TXA2 TXA2 PGH2->TXA2 TXAS

Caption: The core biosynthetic pathway of prostaglandins from arachidonic acid.

Experimental_Workflow_Prostaglandin_Quantification Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Supernatant) Inhibition_Spiking 2. Addition of COX Inhibitor & Deuterated Internal Standard Sample_Collection->Inhibition_Spiking SPE 3. Solid-Phase Extraction (SPE) Inhibition_Spiking->SPE Elution_Evaporation 4. Elution and Solvent Evaporation SPE->Elution_Evaporation Reconstitution 5. Reconstitution in Mobile Phase Elution_Evaporation->Reconstitution LC_MS_MS 6. LC-MS/MS Analysis Reconstitution->LC_MS_MS Quantification 7. Quantification against Standard Curve LC_MS_MS->Quantification

Caption: A typical experimental workflow for prostaglandin quantification by LC-MS/MS.

Regulation of Prostaglandin Synthesis

The synthesis of prostaglandins is tightly controlled at several levels:

  • Substrate Availability: The activation of phospholipase A2 and the subsequent release of arachidonic acid is the primary regulatory point.[6]

  • Enzyme Expression: The differential expression of COX-1 (constitutive) and COX-2 (inducible) is a key mechanism for controlling prostaglandin production in physiological versus pathological states.[13][15] Glucocorticoids are potent anti-inflammatory agents that inhibit the expression of COX-2.[18]

  • Enzyme Activity: The activity of COX enzymes can be modulated by various factors, including the availability of co-factors like heme and the presence of endogenous inhibitors.

  • Pharmacological Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of drugs that inhibit COX enzymes.[19][20] Traditional NSAIDs like ibuprofen and naproxen (B1676952) inhibit both COX-1 and COX-2, while newer COX-2 selective inhibitors (coxibs) were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[21] Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site.[20]

Prostaglandin Signaling

Once synthesized and released from the cell, prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[22][23] There are distinct receptors for each of the major prostaglandins (e.g., EP receptors for PGE2, DP receptors for PGD2, etc.).[1][24] The activation of these receptors triggers intracellular signaling cascades, such as changes in cyclic AMP (cAMP) or intracellular calcium levels, which ultimately lead to a cellular response.[25][26]

Prostaglandin_Signaling_Pathway Prostaglandin Extracellular Prostaglandin (e.g., PGE2) GPCR G-Protein Coupled Receptor (e.g., EP Receptor) Prostaglandin->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Inflammation, Pain) Second_Messenger->Cellular_Response Leads to

Caption: A generalized signaling pathway for prostaglandins.

Conclusion

The biosynthesis of prostaglandins from arachidonic acid is a well-characterized yet complex pathway with profound implications for human health and disease. A thorough understanding of the enzymes, intermediates, and regulatory mechanisms involved is essential for researchers and drug development professionals. This guide has provided a detailed overview of the core pathway, supplemented with quantitative data, experimental protocols, and visual diagrams to serve as a valuable resource for the scientific community. Future research in this area will continue to uncover new regulatory nodes and therapeutic targets within this critical signaling cascade.

References

The δ- to γ-Lactone Isomerization in Corey's Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, the stereocontrolled construction of prostaglandins (B1171923) stands as a landmark achievement, with the work of E.J. Corey providing a foundational framework. A pivotal and chemically nuanced step in this synthesis is the transformation of a δ-lactone intermediate into the therapeutically crucial γ-lactone, famously known as the Corey lactone. This technical guide provides an in-depth analysis of the chemical relationship, key experimental methodologies, and quantitative data associated with this critical isomerization, offering a valuable resource for professionals in organic synthesis and drug development.

The Strategic Imperative for Isomerization

The Corey synthesis of prostaglandins employs a bicycloheptane-derived δ-lactone as a key building block.[1][2][3] However, the natural architecture of prostaglandins requires a γ-lactone scaffold to elaborate the characteristic side chains.[1][3] Therefore, a high-yielding and stereoretentive method to contract the six-membered δ-lactone ring to the five-membered γ-lactone is a strategic necessity. This transformation is not merely a change in ring size; it sets the stage for the subsequent introduction of the complex functionalities of the final prostaglandin (B15479496) molecule.

Methodologies for the δ- to γ-Lactone Transformation

Several synthetic protocols have been developed to effect the δ- to γ-lactone isomerization, each with its own set of advantages and challenges. The primary methods are outlined below, with a comparative summary of their quantitative outcomes.

The Corey Procedure

The original method developed by Corey and his collaborators involves a multi-step sequence.[4] The δ-lactone is first protected, typically as a tetrahydropyranyl (THP) ether. The lactone is then opened under basic conditions using lithium hydroxide (B78521) in the presence of a large excess of hydrogen peroxide.[4] The resulting hydroperoxy acid intermediate undergoes an intramolecular SN2 reaction, with the carboxylate displacing a leaving group to form the desired γ-lactone.[4]

The Funfschilling et al. Modification

Recognizing some of the challenges with the original Corey procedure, particularly in handling the excess peroxide, Funfschilling and co-workers developed an alternative route. This method involves protecting the primary alcohol of the δ-lactone as a benzoate (B1203000) ester. The lactone is then opened under acidic conditions, and subsequent treatment with a base promotes the intramolecular SN2 reaction to furnish the γ-lactone.[5]

The Tănase and Drăghici Two-Step Procedure

A more recent and efficient method involves a two-step sequence.[4][5] The δ-lactone is first subjected to an acid-catalyzed ring-opening in the presence of an alcohol (e.g., methanol (B129727) or ethanol) to form a stable hydroxyester intermediate.[4][5] This is followed by saponification of the ester and subsequent intramolecular cyclization via an SN2 reaction to yield the γ-lactone diol in near-quantitative yield.[4][5]

Quantitative Comparison of Key Methodologies

MethodKey ReagentsReported YieldNotes
Corey et al. 1. DHP, TsOH2. LiOH, H₂O₂ (excess)GoodChallenges with peroxide neutralization and product isolation.[4]
Funfschilling et al. 1. PhCOCl, Py2. 10% HCl, Acetone-H₂O3. 10% NaOHGoodPotential for deprotection of the benzoate group.[5]
Tănase and Drăghici 1. MeOH, Amberlit IRC-50Wx2 (or TsOH)2. NaOH, MeOH-H₂O>95% (for cyclization step)Clean conversion to hydroxyester; overall high-yielding.[4]

Experimental Protocols

Tănase and Drăghici Procedure for γ-Lactone Synthesis from δ-Lactone

Step 1: Acid-Catalyzed Methanolysis of δ-Lactone Alcohol

  • Reaction Setup: To a solution of the δ-lactone alcohol in methanol (MeOH), an acidic catalyst such as Amberlit IRC-50Wx2 or p-toluenesulfonic acid (TsOH) is added.[4]

  • Reaction Conditions: The mixture is heated to reflux overnight.[4]

  • Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the acidic catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting hydroxyester is obtained in quantitative yield and can often be used in the next step without further purification.[4]

Step 2: Saponification and Intramolecular Cyclization

  • Reaction Setup: The crude hydroxyester from the previous step is dissolved in a mixture of methanol and water (typically 4:1).[4]

  • Reaction Conditions: An aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature for 3 hours.[4]

  • Work-up and Purification: After the reaction is complete, the methanol is removed under reduced pressure. The aqueous solution is then acidified with an appropriate acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the γ-lactone diol in over 95% yield.[4]

Logical Workflow of the δ- to γ-Lactone Transformation

The following diagram illustrates the general workflow for the conversion of the δ-lactone to the γ-lactone, highlighting the key intermediate stages.

logical_workflow delta_lactone δ-Lactone Intermediate ring_opened Ring-Opened Intermediate (Hydroxy Acid/Ester) delta_lactone->ring_opened Lactone Opening (Acidic or Basic Conditions) gamma_lactone γ-Lactone (Corey Lactone) ring_opened->gamma_lactone Intramolecular S_N2 Cyclization

Caption: General workflow for the transformation of a δ-lactone to a γ-lactone.

Alternative Pathway: The Baeyer-Villiger Oxidation

An alternative strategy for the formation of lactones is the Baeyer-Villiger oxidation, which involves the oxidation of a cyclic ketone to the corresponding lactone.[6][7][8][9] The regioselectivity of this reaction is a critical consideration. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved and where the oxygen atom is inserted. Generally, the more substituted carbon atom preferentially migrates.[9]

In the context of prostaglandin synthesis, a suitably substituted cyclopentanone (B42830) or bicyclic ketone could, in principle, be oxidized to either a δ- or γ-lactone. The outcome would be dictated by the substitution pattern of the ketone and the reaction conditions. While not the primary route for the δ- to γ-isomerization, the Baeyer-Villiger oxidation is a powerful tool for the initial formation of lactone rings in prostaglandin synthesis.[6]

Signaling Pathway for Method Selection

The choice of synthetic route for the δ- to γ-lactone transformation depends on several factors, including the desired scale of the reaction, the availability of reagents, and the need to avoid certain reaction conditions that might be incompatible with other functional groups in the molecule. The following diagram provides a simplified decision-making pathway for selecting a suitable method.

Caption: Decision pathway for selecting a δ- to γ-lactone transformation method.

Conclusion

The transformation of a δ-lactone to a γ-lactone is a cornerstone of Corey's total synthesis of prostaglandins. While the original methodology provided a viable route, subsequent procedural advancements have led to more efficient and scalable processes. The Tănase and Drăghici two-step procedure, in particular, offers a high-yielding and operationally simpler alternative. A thorough understanding of these methodologies, their quantitative aspects, and the underlying chemical principles is essential for researchers and professionals engaged in the synthesis of prostaglandins and other complex, biologically active molecules. The continued refinement of such critical transformations will undoubtedly pave the way for more efficient and cost-effective production of these vital therapeutic agents.

References

A Technical Guide to the Solubility of ent-Corey PG-Lactone Diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ent-Corey PG-Lactone Diol, a critical chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.[1] Understanding the solubility of this compound is paramount for its effective use in various synthetic and experimental settings. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visualization of its role in prostaglandin (B15479496) synthesis.

Introduction

This compound, the enantiomer of Corey PG-lactone diol, is a versatile building block in medicinal chemistry.[1] Its specific stereochemistry makes it an essential precursor for the synthesis of a wide array of prostaglandin analogs, which are investigated for various therapeutic applications. The efficiency of synthetic reactions and the ease of handling and formulation development are directly influenced by the solubility of this intermediate in different solvent systems. This guide aims to provide researchers and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work.

Solubility Data

The solubility of this compound has been determined in several common organic solvents and an aqueous buffer. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[1]
Dimethyl sulfoxide (B87167) (DMSO)30[1]
Ethanol3[1]
Phosphate-Buffered Saline (PBS, pH 7.2)10[1]

Note: The provided data is based on available information and may vary depending on the specific experimental conditions such as temperature and the purity of the solute and solvent.

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility of this compound are not extensively published, a standard and reliable method for determining the thermodynamic solubility of active pharmaceutical ingredients (APIs) and intermediates is the Shake-Flask Method . This method is considered a gold standard for its accuracy and reliability.[2]

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in a specific solvent system for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.

Detailed Methodology
  • Preparation of Materials:

    • This compound (crystalline solid)

    • Selected organic solvents (e.g., DMF, DMSO, Ethanol) of high purity.

    • Phosphate-Buffered Saline (PBS, pH 7.2).

    • Scintillation vials or other suitable sealed containers.

    • A temperature-controlled shaker or incubator.

    • Syringe filters (e.g., 0.22 µm PTFE) for phase separation.

    • High-Performance Liquid Chromatography (HPLC) system for analysis.

  • Experimental Procedure:

    • Add an excess amount of crystalline this compound to a series of vials, ensuring that a solid phase remains after equilibration.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable mobile phase for HPLC analysis.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A UV detector is typically suitable for this analysis.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

  • Data Analysis:

    • From the HPLC data, determine the concentration of the dissolved this compound in the saturated solution.

    • Express the solubility in mg/mL.

Role in Prostaglandin Synthesis

This compound serves as a key starting material in the multi-step synthesis of various prostaglandins. The general synthetic workflow involves the modification of the side chains attached to the core lactone structure. The following diagram illustrates a simplified, conceptual workflow for the synthesis of a prostaglandin analog from this compound.

Prostaglandin_Synthesis A This compound B Protection of Hydroxyl Groups A->B Protecting Agent C Reduction of Lactone B->C Reducing Agent (e.g., DIBAL-H) D Wittig Reaction (Alpha-chain introduction) C->D Phosphonium Ylide E Deprotection D->E Deprotecting Agent F Oxidation of Alcohol E->F Oxidizing Agent G Prostaglandin Analog F->G

Caption: A generalized workflow for the synthesis of a prostaglandin analog starting from this compound.

Conclusion

This technical guide provides essential information on the solubility of this compound in key organic solvents, which is critical for its application in research and drug development. The provided solubility data, presented in a clear tabular format, and the detailed experimental protocol for its determination offer a practical resource for scientists. Furthermore, the visualization of its role in prostaglandin synthesis highlights its importance as a foundational molecule in the creation of complex and therapeutically relevant compounds. Adherence to rigorous experimental practices, such as the shake-flask method, will ensure the generation of accurate and reproducible solubility data, facilitating seamless progress in the synthesis and development of novel prostaglandin-based therapeutics.

References

stability and storage conditions for ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of ent-Corey PG-Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a critical chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.

Chemical and Physical Properties

This compound is a versatile building block in organic synthesis. A summary of its key properties is presented below.

PropertyValue
Chemical Name (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one[1]
CAS Number 53110-06-8[1]
Molecular Formula C₁₅H₂₄O₄[1]
Molecular Weight 268.4 g/mol [1]
Appearance Crystalline solid
Purity ≥98%[1]
Formulation Often supplied as a solution in methyl acetate[1]

Recommended Storage Conditions and Stability

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended conditions and known stability information.

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Shipping Temperature Room temperature (for continental US)[1]
Stability ≥ 1 year (when stored at -20°C)[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[2]

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its chemical structure, featuring a γ-lactone and two secondary alcohol groups, suggests two primary degradation pathways: hydrolysis and oxidation.

Hydrolysis of the γ-Lactone

The five-membered lactone ring is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This reaction would open the lactone ring to form a γ-hydroxy carboxylic acid.

cluster_hydrolysis Lactone Hydrolysis This compound This compound Ring-Opened Hydroxy Acid Ring-Opened Hydroxy Acid This compound->Ring-Opened Hydroxy Acid H⁺ or OH⁻ H₂O

Caption: Potential hydrolytic degradation of this compound.

Oxidation of Secondary Alcohols

The two secondary hydroxyl groups on the molecule can be oxidized to form ketones. This is a common reaction for secondary alcohols and can be promoted by various oxidizing agents.

cluster_oxidation Alcohol Oxidation This compound This compound Oxidized Ketone Products Oxidized Ketone Products This compound->Oxidized Ketone Products [O] (Oxidizing Agent)

Caption: Potential oxidative degradation of this compound.

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately determining the stability of this compound. While a specific published method for this intermediate is not available, a general approach based on methods for related prostaglandins can be employed.

Proposed Stability-Indicating Method: RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating the parent compound from its potential degradation products.

HPLC ParameterSuggested Conditions
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a pH-controlled aqueous buffer (e.g., phosphate (B84403) buffer at pH 3)
Detection UV, at a wavelength of low absorbance for prostaglandins (e.g., ~205 nm)
Column Temperature 25°C
Injection Volume 100 µL
Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally induce degradation.

Stress ConditionExample Protocol
Acidic Hydrolysis 0.1 M HCl at 25°C for 3 hours
Basic Hydrolysis 0.1 M NaOH at 25°C for 3 hours
Oxidative Degradation 15% H₂O₂ at 25°C for 3 hours
Thermal Degradation Aqueous solution at 80°C for 3 hours
Photodegradation Aqueous solution exposed to UV light at 30°C for 3 hours

The following workflow illustrates the process of conducting a forced degradation study.

cluster_workflow Forced Degradation Workflow start Prepare Solution of This compound stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analyze Analyze by RP-HPLC stress->analyze evaluate Evaluate Peak Purity and Separation of Degradants analyze->evaluate end Validated Stability- Indicating Method evaluate->end

Caption: General workflow for a forced degradation study.

Role in Prostaglandin Synthesis

It is important to note that this compound is a synthetic intermediate. Therefore, it does not have its own signaling pathway. Instead, it is a crucial precursor for the synthesis of various prostaglandins, which are biologically active lipids that mediate a wide range of physiological effects through their interaction with specific G-protein coupled receptors. The stability of this intermediate is paramount to ensure the purity and yield of the final active pharmaceutical ingredient.

Summary and Recommendations

  • Storage: For long-term stability, this compound should be stored at -20°C.[1]

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents to prevent degradation.[2]

  • Stability Monitoring: A validated stability-indicating HPLC method should be used to monitor the purity of the material over time, especially if stored for extended periods or under conditions other than those recommended.

  • Further Studies: For drug development purposes, comprehensive stability studies under various temperature and humidity conditions (as per ICH guidelines) would be necessary to establish a retest date and appropriate storage conditions for the bulk material.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey lactone diol is a cornerstone chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923) (PGs) and their analogues, which are crucial therapeutic agents for conditions such as glaucoma, pulmonary hypertension, and peptic ulcers.[1][2] The unnatural enantiomer, ent-Corey PG-Lactone Diol, serves as a vital building block for the synthesis of non-natural prostaglandin (B15479496) analogues, enabling the exploration of novel biological activities and the development of new therapeutics. This document provides detailed protocols for the enantioselective synthesis of this compound, focusing on modern, efficient methodologies suitable for laboratory and potential scale-up applications.

Synthetic Strategies Overview

The asymmetric synthesis of the Corey lactone scaffold has been a subject of extensive research, leading to several elegant strategies. Early approaches often relied on the resolution of racemic mixtures.[1] More contemporary methods focus on asymmetric catalysis to establish the key stereocenters with high fidelity from the outset. These include organocatalytic domino reactions, chemoenzymatic resolutions, and biocatalytic oxidations.[3][4][5] This application note will detail a highly efficient organocatalytic one-pot synthesis and a classical resolution method for producing the this compound.

Organocatalytic One-Pot Synthesis

This protocol is adapted from the highly efficient, pot- and time-economical synthesis of the natural Corey lactone developed by Hayashi et al., which can be directed to the ent-enantiomer by using the corresponding enantiomer of the organocatalyst.[6][7][8][9] The key transformation is a diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction to construct the cyclopentanone (B42830) core with three contiguous stereocenters.[6][7]

Synthetic Workflow

cluster_0 One-Pot Sequence Start 3-(dimethylphenylsilyl)propenal + Ethyl 4-oxo-2-pentenoate Domino Domino Michael/Michael Reaction (S)-Diphenylprolinol Silyl Ether Catalyst Start->Domino i-PrOH Reduction1 Aldehyde Reduction (NaBH4) Domino->Reduction1 MeOH Reduction2 Ketone Reduction (NaBH4) Reduction1->Reduction2 Lactonization Lactonization Reduction2->Lactonization Tamao Tamao-Fleming Oxidation (H2O2, KF, K2CO3) Lactonization->Tamao End This compound Tamao->End

Caption: One-pot organocatalytic synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This procedure involves a domino Michael reaction, reduction of the aldehyde, stereoselective reduction of the ketone, lactonization, and a Tamao-Fleming oxidation, all performed sequentially in a single reaction vessel.[6][10]

  • Domino Michael/Michael Reaction: To a solution of 3-(dimethylphenylsilyl)propenal (10 mmol) and ethyl 4-oxo-2-pentenoate (12 mmol) in isopropanol (B130326) (20 mL) at room temperature, add the (S)-diphenylprolinol silyl ether catalyst (1 mmol). Stir the mixture for 2-4 hours until the reaction is complete as monitored by TLC.

  • Reductions and Lactonization: Cool the reaction mixture to 0 °C. Add methanol (B129727) (20 mL) followed by sodium borohydride (B1222165) (NaBH4) (20 mmol) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour. This step reduces both the aldehyde and ketone moieties and facilitates spontaneous lactonization.

  • Tamao-Fleming Oxidation: To the reaction mixture, add a solution of potassium fluoride (B91410) (KF) (40 mmol) in water (10 mL), followed by 30% hydrogen peroxide (H2O2) (40 mmol) dropwise at 0 °C. Then, add potassium carbonate (K2CO3) (40 mmol). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by adding sodium thiosulfate (B1220275) solution. Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data
StepProductYield (%)Enantiomeric Excess (ee%)Time (h)Ref.
One-Pot SequenceThis compound~50 (overall)>99~2.5 (total)[6][8][9]

Note: Data is based on the reported synthesis of the natural enantiomer and is expected to be comparable for the ent-enantiomer when using the (S)-catalyst.

Racemic Synthesis and Resolution

A classical and robust approach involves the synthesis of a racemic intermediate, which is then resolved to isolate the desired enantiomer. This method, while potentially lower in overall yield of the desired product, is often straightforward and suitable for large-scale production.[1]

Synthetic Workflow

G cluster_1 Racemic Synthesis and Resolution Start Dicyclopentadiene Cycloaddition [2+2] Cycloaddition (Dichloroacetyl chloride, Et3N) Start->Cycloaddition Depolymerization Dechlorination Reductive Dechlorination (Zn, NH4Cl) Cycloaddition->Dechlorination Baeyer Baeyer-Villiger Oxidation (H2O2) Dechlorination->Baeyer Lactone Racemic Lactone Acid Baeyer->Lactone Resolution Diastereomeric Salt Formation (e.g., (-)-Ephedrine) Lactone->Resolution Separation Crystallization & Separation Resolution->Separation Liberation Acidification Separation->Liberation Hydroxylation Hydroxylation & Lactonization Liberation->Hydroxylation End This compound Hydroxylation->End

References

Chemoenzymatic Synthesis of Optically Active Corey Lactone Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The optically active Corey lactone diol is a cornerstone chiral building block in the total synthesis of prostaglandins (B1171923) and their analogues, a class of potent therapeutic agents. Chemoenzymatic methods offer elegant and efficient routes to this key intermediate, leveraging the high stereoselectivity of enzymes to establish the desired chirality. This document provides detailed application notes and protocols for two primary chemoenzymatic strategies: the kinetic resolution of a racemic Corey lactone precursor using lipases and the asymmetric synthesis via a Baeyer-Villiger monooxygenase-catalyzed oxidation. These protocols are designed to be a practical guide for researchers in organic synthesis and drug development, providing clear, step-by-step instructions and comparative data to facilitate the production of enantiomerically pure Corey lactone diol.

Introduction

Corey lactone diol, chemically known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-yl acetate (B1210297), is a pivotal intermediate in the synthesis of a wide array of prostaglandins, which are utilized in the treatment of various conditions such as glaucoma, ulcers, and cardiovascular diseases.[1] The stereochemistry of the lactone is crucial for the biological activity of the final prostaglandin (B15479496) product. Traditional chemical methods for obtaining the optically active lactone often involve lengthy synthetic sequences and the use of expensive chiral auxiliaries or resolving agents.[2][3]

Chemoenzymatic synthesis has emerged as a powerful alternative, offering milder reaction conditions, high enantioselectivity, and a more sustainable approach.[4] This note details two robust enzymatic methods:

  • Enzymatic Kinetic Resolution (EKR): This method involves the selective enzymatic transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product, both in high enantiomeric purity. Lipases are commonly employed for the resolution of racemic Corey lactone derivatives.[4]

  • Asymmetric Baeyer-Villiger Oxidation: This strategy utilizes a Baeyer-Villiger monooxygenase (BVMO) to catalyze the enantioselective oxidation of a prochiral or racemic bicyclic ketone precursor, directly yielding the optically active lactone.[5][6]

These protocols provide a foundation for the efficient and scalable synthesis of this vital pharmaceutical intermediate.

Chemoenzymatic Synthesis Strategies

The chemoenzymatic synthesis of optically active Corey lactone diol can be approached via two primary pathways, each leveraging a distinct enzymatic transformation to achieve the desired stereocontrol.

Lipase-Catalyzed Kinetic Resolution of Racemic Corey Lactone Acetate

This strategy relies on the enantioselective hydrolysis of a racemic mixture of Corey lactone acetate. A lipase (B570770) selectively hydrolyzes one enantiomer of the acetate to the corresponding diol, leaving the other enantiomer of the acetate unreacted. This allows for the separation of the two enantiomerically enriched compounds.

G racemic_acetate Racemic Corey Lactone Acetate lipase Lipase (e.g., from Pseudomonas cepacia) racemic_acetate->lipase hydrolysis Selective Hydrolysis lipase->hydrolysis separation Chromatographic Separation hydrolysis->separation unreacted_acetate Unreacted (-)-Corey Lactone Acetate (enantiomerically enriched) hydrolysis_unreacted Chemical Hydrolysis unreacted_acetate->hydrolysis_unreacted to access the other enantiomer diol (+)-Corey Lactone Diol (enantiomerically enriched) final_diol Optically Active (+)-Corey Lactone Diol diol->final_diol separation->unreacted_acetate separation->diol

Fig. 1: Lipase-Catalyzed Kinetic Resolution Workflow.
Asymmetric Synthesis via Baeyer-Villiger Monooxygenase (BVMO)

This approach involves the asymmetric oxidation of a bicyclic ketone precursor, such as bicyclo[3.2.0]hept-2-en-6-one, using a BVMO. The enzyme regio- and enantioselectively inserts an oxygen atom to form the desired chiral lactone. This method can theoretically achieve a 100% yield of the desired enantiomer.[5][6]

G prochiral_ketone Bicyclo[3.2.0]hept-2-en-6-one (Prochiral Substrate) bvmo BVMO (e.g., CHMO) in Whole-Cell System (E. coli) prochiral_ketone->bvmo oxidation Asymmetric Baeyer-Villiger Oxidation bvmo->oxidation chiral_lactone Optically Active Lactone Intermediate oxidation->chiral_lactone chemical_steps Further Chemical Modifications chiral_lactone->chemical_steps final_diol Optically Active Corey Lactone Diol chemical_steps->final_diol

Fig. 2: Asymmetric Synthesis via BVMO Workflow.

Data Presentation

The following tables summarize quantitative data for the two primary chemoenzymatic routes, providing a comparison of different enzymes and conditions.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Corey Lactone Derivatives

Enzyme SourceSubstrateReaction TypeYield of Diol (%)e.e. of Diol (%)Yield of Acetate (%)e.e. of Acetate (%)Reference
Pseudomonas cepaciaRacemic Corey lactone acetateHydrolysis48>9945>99[4]
Candida cylindraceaRacemic Corey lactoneTransesterification--76>95[3]
Lipase AK (Pseudomonas sp.)Racemic Corey lactone diol derivativeResolution->99--[4]
Lipase PS (Pseudomonas sp.)Racemic Corey lactone diol derivativeResolution->99--[4]

Table 2: BVMO-Catalyzed Asymmetric Synthesis of Chiral Lactones

EnzymeSubstrateProduct(s)Yield (%)e.e. (%)Reference
CHMO from Acinetobacterrac-Bicyclo[3.2.0]hept-2-en-6-one(-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one and (-)-(1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-oneHighHigh[7]
PAMO mutant (PAMO-P3)rac-Bicyclo[3.2.0]hept-2-en-6-oneNormal lactone and Abnormal lactoneComplete conversion92 (normal), >99 (abnormal)[6]
Chiral catalyst with H₂O₂2,2-Dichlorobicyclo[3.2.0]hept-2-en-6-oneChiral lactone4595[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Corey Lactone Acetate via Hydrolysis

This protocol describes the enantioselective hydrolysis of racemic Corey lactone acetate using lipase from Pseudomonas cepacia.

Materials:

  • Racemic Corey lactone acetate

  • Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS)

  • Phosphate (B84403) buffer (0.1 M, pH 7.2)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic Corey lactone acetate (1.0 g, 4.67 mmol) in 120 mL of 0.1 M phosphate buffer (pH 7.2).

  • Enzyme Addition: Add lipase from Pseudomonas cepacia (3.0 g, 300 wt% of substrate) to the solution.

  • Incubation: Stir the suspension at 35 °C. Monitor the reaction progress by TLC or chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Work-up: Upon reaching the desired conversion, filter the reaction mixture to remove the enzyme. Wash the enzyme with ethyl acetate.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Separate the resulting (+)-Corey lactone diol and the unreacted (-)-Corey lactone acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

Protocol 2: Asymmetric Synthesis of a Chiral Lactone via Whole-Cell Baeyer-Villiger Oxidation

This protocol outlines the whole-cell biotransformation of rac-bicyclo[3.2.0]hept-2-en-6-one using E. coli expressing a cyclohexanone (B45756) monooxygenase (CHMO).

Materials:

  • E. coli strain engineered to express CHMO (e.g., from Acinetobacter calcoaceticus NCIMB 9871)

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Tris-HCl buffer (e.g., 20 mM, pH 7.5)

  • Glucose

  • rac-Bicyclo[3.2.0]hept-2-en-6-one

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cell Culture and Induction:

    • Inoculate the growth medium with the E. coli strain expressing CHMO.

    • Grow the culture at 37 °C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce the expression of CHMO by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 20-25 °C) for several hours or overnight.

  • Cell Harvesting and Resuspension:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with buffer (e.g., Tris-HCl) and resuspend the cells in the reaction buffer to a desired cell density.

  • Biotransformation:

    • To the cell suspension, add glucose (as a source of reducing equivalents for cofactor regeneration).

    • Add the substrate, rac-bicyclo[3.2.0]hept-2-en-6-one, to the desired concentration (e.g., 1-10 mM). The substrate can be added neat or as a solution in a water-miscible solvent like DMSO to aid solubility.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with shaking to ensure adequate aeration.

    • Monitor the progress of the reaction by GC or HPLC analysis of aliquots.

  • Extraction:

    • Once the reaction is complete, saturate the aqueous mixture with NaCl.

    • Extract the products with ethyl acetate (3 x volume of the aqueous phase).

  • Drying, Concentration, and Purification:

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral lactones by column chromatography on silica gel.

Conclusion

The chemoenzymatic synthesis of optically active Corey lactone diol represents a highly effective and sustainable approach for the production of this crucial pharmaceutical intermediate. The protocols detailed in this document for lipase-catalyzed kinetic resolution and BVMO-mediated asymmetric synthesis provide robust and reproducible methods for obtaining the desired enantiomerically pure product. The choice of strategy will depend on factors such as the availability of the starting materials and the desired enantiomer. These methods are amenable to further optimization and scale-up, making them valuable tools for both academic research and industrial drug development.

References

One-Pot Synthesis of Corey Lactone: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the highly efficient one-pot synthesis of Corey lactone, a critical intermediate in the synthesis of prostaglandins (B1171923). This application note focuses on a time- and pot-economical approach, minimizing purification steps and maximizing efficiency, making it a valuable methodology for pharmaceutical research and development.

Introduction

Corey lactone is a bicyclic lactone that serves as a cornerstone in the stereocontrolled total synthesis of a wide array of prostaglandins and their analogues.[1][2] These lipid compounds are of significant therapeutic interest due to their diverse physiological roles.[1] Traditional multi-step syntheses of Corey lactone are often laborious and time-consuming. The advent of one-pot syntheses represents a significant advancement, offering reduced waste, shorter reaction times, and higher overall yields by combining multiple reaction steps in a single vessel without isolating intermediates.[3][4]

This document details a highly efficient one-pot enantioselective synthesis of Corey lactone, which can be accomplished in under three hours with a high yield.[3][5] The process leverages a sequence of reactions including a domino Michael/Michael reaction, stereoselective reductions, lactonization, and a Tamao–Fleming oxidation, all performed sequentially in a single reaction vessel.[3]

Reaction Pathway and Experimental Workflow

The one-pot synthesis of Corey lactone involves a cascade of seven distinct reaction steps commencing with a domino Michael/Michael reaction to form the cyclopentanone (B42830) core.[3] This is followed by the reduction of both aldehyde and ketone functionalities, lactone formation, and finally, a two-step conversion of a carbon-silicon bond to a carbon-oxygen bond to yield the final product.[3]

Logical Flow of the One-Pot Synthesis

G cluster_start Starting Materials cluster_pot Single Reaction Vessel cluster_end Final Product Starting_Materials 3-(dimethylphenylsilyl)propenal + Ethyl 4-oxo-2-pentenoate Domino_Reaction Domino Michael/Michael Reaction (Diphenylprolinol silyl (B83357) ether catalyst) Starting_Materials->Domino_Reaction Step 1 Reduction Reduction of Aldehyde & Ketone (LiAl(OtBu)3H) Domino_Reaction->Reduction Step 2 Lactonization Acid-catalyzed Lactonization (HBF4) Reduction->Lactonization Step 3 Si_F_Conversion Si-Ph to Si-F Conversion (Evaporation at 80°C) Lactonization->Si_F_Conversion Step 4 Oxidation Tamao-Fleming Oxidation (H2O2, KF) Si_F_Conversion->Oxidation Step 5 Corey_Lactone Corey Lactone Oxidation->Corey_Lactone Purification

Caption: Logical flow of the one-pot Corey lactone synthesis.

Experimental Workflow Diagram

G Start Start Add_Reagents Add starting materials, catalyst, p-nitrophenol, and H2O to iPrOH Start->Add_Reagents Stir_1h Stir at RT for 1h Add_Reagents->Stir_1h Concentrate_1 Concentrate in vacuo Stir_1h->Concentrate_1 Dissolve_THF Dissolve crude in THF Concentrate_1->Dissolve_THF Add_Reducing_Agent Add LiAl(OtBu)3H at 60°C Dissolve_THF->Add_Reducing_Agent Stir_15min Stir at 60°C for 15 min Add_Reducing_Agent->Stir_15min Add_Acid Add aq. HBF4 at RT Stir_15min->Add_Acid Stir_1min Stir at RT for 1 min Add_Acid->Stir_1min Concentrate_2 Concentrate in vacuo at 80°C for 15 min Stir_1min->Concentrate_2 Dissolve_DMF_H2O Dissolve crude in DMF/H2O Concentrate_2->Dissolve_DMF_H2O Add_Base_Salts Add K2CO3 and KF Dissolve_DMF_H2O->Add_Base_Salts Add_Oxidant Add aq. H2O2 at 40°C Add_Base_Salts->Add_Oxidant Stir_1h_Oxidation Stir at 40°C for 1h Add_Oxidant->Stir_1h_Oxidation Quench Quench with Me2S Stir_1h_Oxidation->Quench Concentrate_3 Concentrate in vacuo Quench->Concentrate_3 Purify Purify by column chromatography Concentrate_3->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of Corey lactone.[3][6]

ParameterValue
Overall Yield 50%
Total Reaction Time 152 minutes
Enantioselectivity >99% ee
Scale Gram-scale (e.g., 1.4 g of starting material)
Starting Material 1 3-(dimethylphenylsilyl)propenal
Starting Material 2 Ethyl 4-oxo-2-pentenoate
Catalyst Diphenylprolinol silyl ether
Reducing Agent Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)
Oxidizing Agent Hydrogen peroxide (H2O2)
Key Reagents p-Nitrophenol, HBF4, K2CO3, KF
Purification Method Column chromatography on silica (B1680970) gel

Detailed Experimental Protocol

This protocol is based on the successful gram-scale, one-pot synthesis of Corey lactone.[3][6]

Materials:

  • 3-(dimethylphenylsilyl)propenal

  • Ethyl 4-oxo-2-pentenoate

  • Diphenylprolinol silyl ether (catalyst)

  • p-Nitrophenol

  • Isopropyl alcohol (iPrOH)

  • Deionized water (H2O)

  • Tetrahydrofuran (THF)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)

  • Aqueous tetrafluoroboric acid (HBF4, 47 wt. % in H2O)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Potassium fluoride (B91410) (KF)

  • Aqueous hydrogen peroxide (H2O2, 35 wt. % in H2O)

  • Dimethyl sulfide (B99878) (Me2S)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform:Methanol mixture)

Procedure:

  • Domino Michael/Michael Reaction:

    • To a solution of 3-(dimethylphenylsilyl)propenal (12 mmol) and ethyl 4-oxo-2-pentenoate (10 mmol) in iPrOH (2.5 mL), add H2O (30 mmol), diphenylprolinol silyl ether (1.0 mmol), and p-nitrophenol (10 mmol) at room temperature.[6]

    • Stir the reaction mixture at this temperature for 1 hour.[6]

    • After 1 hour, concentrate the reaction mixture in vacuo.[6]

  • Reduction of Aldehyde and Ketone:

    • Dissolve the crude material in THF (20 mL).[6]

    • Add LiAl(OtBu)3H (35 mmol) to the solution at 60 °C.[6]

    • Stir the reaction mixture at 60 °C for 15 minutes.[6]

  • Lactonization and Si-F Conversion:

    • Cool the mixture to room temperature and add aqueous HBF4 (100 mmol, 47 wt. % in H2O).[6]

    • Stir the mixture at room temperature for 1 minute.[6]

    • Concentrate the resulting solution in vacuo at 80 °C for 15 minutes. This step also facilitates the conversion of the Si-Ph bond to a Si-F bond.[3]

  • Tamao-Fleming Oxidation:

    • Dissolve the crude material in a mixture of DMF and H2O (2:1, 30 mL).[6]

    • Add K2CO3 (100 mmol) to the solution at room temperature.[6]

    • Add KF (100 mmol) and aqueous H2O2 (100 mmol, 35 wt. % in H2O) at 40 °C.[6]

    • Stir the reaction mixture at this temperature for 1 hour.[3]

  • Work-up and Purification:

    • Quench the reaction by adding Me2S (2.3 mL) at room temperature.[6]

    • Concentrate the mixture in vacuo.[6]

    • Directly purify the crude product by column chromatography on silica gel (eluent: CHCl3:MeOH = 20:1 to 10:1) to yield the Corey lactone.[6]

Conclusion

The one-pot synthesis of Corey lactone represents a significant improvement over classical multi-step approaches, offering a rapid, efficient, and scalable route to this vital prostaglandin (B15479496) intermediate.[3][7] The protocol detailed herein provides a practical guide for researchers in synthetic organic chemistry and drug development, enabling the on-demand, gram-scale synthesis of nearly enantiomerically pure Corey lactone from commercially available starting materials.[3] This methodology not only saves time and resources but also minimizes chemical waste, aligning with the principles of green chemistry.[3]

References

Application Notes and Protocols for the Large-Scale Synthesis of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the large-scale synthesis of ent-Corey PG-Lactone Diol, a crucial chiral intermediate in the synthesis of various prostaglandin (B15479496) analogues for pharmaceutical use. The synthesis commences with the readily available and economical starting material, dicyclopentadiene (B1670491). The described multi-step process includes depolymerization, cycloaddition, oxidation, reduction, and a critical chiral resolution step to isolate the desired enantiomer. This document offers comprehensive experimental procedures, quantitative data summaries, and visual workflows to facilitate replication and scaling in a laboratory or industrial setting.

Introduction

Prostaglandins (B1171923) (PGs) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Synthetic prostaglandins are important active pharmaceutical ingredients (APIs) for various therapeutic areas, including glaucoma, pulmonary hypertension, and peptic ulcers. The Corey lactone diol is a versatile and key building block for the synthesis of a wide range of prostaglandins and their analogues[1][2][3][4]. The enantiomer, this compound, provides access to the corresponding unnatural prostaglandin series, which are of significant interest for developing new therapeutics with potentially different pharmacological profiles.

The synthesis of optically pure Corey lactone diol is a significant challenge in pharmaceutical manufacturing[5]. Common strategies involve either asymmetric synthesis or the resolution of a racemic mixture[5]. For large-scale industrial production, racemic synthesis followed by chiral resolution is often more economical and practical[5]. This document details a robust and scalable synthesis route starting from dicyclopentadiene, with a focus on a classical chemical resolution method to obtain the enantiomerically pure target compound.

Overall Synthetic Pathway

The large-scale synthesis of this compound can be conceptualized as a multi-stage process. The workflow begins with the formation of the core bicyclic structure, followed by functional group manipulations and the crucial step of separating the desired enantiomer.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Dicyclopentadiene Dicyclopentadiene Cyclopentadiene (B3395910) Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Depolymerization Dichloroketene (B1203229) Adduct Dichloroketene Adduct Cyclopentadiene->Dichloroketene Adduct [2+2] Cycloaddition Keto-olefin Keto-olefin Dichloroketene Adduct->Keto-olefin Reductive Dechlorination Racemic Corey Lactone Acid Racemic Corey Lactone Acid Keto-olefin->Racemic Corey Lactone Acid Oxidation & Hydrolysis Diastereomeric Salt Diastereomeric Salt Racemic Corey Lactone Acid->Diastereomeric Salt Chiral Resolution This compound This compound Diastereomeric Salt->this compound Hydrolysis & Lactonization

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are adapted from established synthetic methods and are intended for large-scale laboratory synthesis[5][6]. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Preparation of Cyclopentadiene (II)
  • Apparatus: A distillation apparatus equipped with a heating mantle, a 500 mL round-bottom flask, and a receiving flask cooled in an ice bath.

  • Procedure:

    • Add 200 g of dicyclopentadiene to the 500 mL round-bottom flask.

    • Heat the flask gently with stirring. The dicyclopentadiene will undergo a retro-Diels-Alder reaction.

    • Collect the cyclopentadiene monomer as a colorless liquid by distillation. The fraction boiling between 38-42 °C should be collected[6].

    • The collected cyclopentadiene should be used immediately in the next step due to its propensity to dimerize.

Protocol 2: Synthesis of Dichloroketene Adduct (IV)
  • Apparatus: A 2 L four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Procedure:

    • Under a nitrogen atmosphere, dissolve 106 g (1.60 mol) of freshly prepared cyclopentadiene (II) in 800 mL of n-hexane in the reaction flask and cool to 0 °C in an ice bath[5].

    • Slowly add 79 g (0.54 mol) of dichloroacetyl chloride (III) to the stirred solution over a period of 30-40 minutes, maintaining the temperature at 0 °C[5].

    • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-18 hours[5].

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation, collecting the fraction at 58-62 °C / 1.5 mmHg to yield the dichloroketene adduct (IV) as a colorless liquid[5].

Protocol 3: Baeyer-Villiger Oxidation and Hydrolysis to Racemic Corey Lactone Diol (I)
  • Apparatus: A 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cooled in an ice-salt bath.

  • Procedure:

    • Dissolve 70 g (0.39 mol) of the dichloroketene adduct (IV) in 200 mL of trifluoroethanol and cool to 0 °C[5].

    • Slowly add 195 mL (1.9 mol) of 30% hydrogen peroxide dropwise over 30-40 minutes, maintaining the internal temperature below 5 °C[5].

    • After the addition, continue to stir the reaction at -5 °C for 5-7 hours[5]. The reaction mixture will turn from colorless to a white slurry and then back to nearly colorless[5].

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (B76179) until a negative peroxide test is obtained.

    • Add a 2M aqueous solution of sodium hydroxide (B78521) (90.6 mL, 181.2 mmol) and stir for 2 hours at room temperature[5].

    • Acidify the reaction mixture to pH 3-4 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic Corey lactone diol (I).

Protocol 4: Chiral Resolution of Racemic Corey Lactone Diol (I)
  • Apparatus: A suitable reaction vessel for crystallization.

  • Procedure:

    • The crude racemic Corey lactone diol is first converted to the corresponding racemic lactone acid. This is achieved by hydrolysis of the lactone with a base such as sodium hydroxide, followed by acidification.

    • To resolve the racemic lactone acid, a chiral amine is used. For the synthesis of this compound, (S)-(-)-α-phenylethylamine would be a suitable resolving agent. The use of (R)-(+)-naphthylethylamine is reported for the isolation of the natural enantiomer[5].

    • Dissolve the racemic lactone acid in a suitable solvent such as acetone.

    • Add an equimolar amount of the chiral resolving agent.

    • The diastereomeric salt of the desired enantiomer will preferentially crystallize from the solution upon cooling. The crystallization process may require controlled cooling to obtain high diastereomeric purity[5].

    • Isolate the crystals by filtration and wash with a cold solvent.

    • Multiple recrystallizations may be necessary to achieve the desired optical purity.

Protocol 5: Liberation and Lactonization to this compound
  • Apparatus: A reaction flask with a stirrer.

  • Procedure:

    • Suspend the purified diastereomeric salt in water and treat with a base (e.g., 1M NaOH) to liberate the chiral amine, which can be recovered by extraction[5].

    • Acidify the aqueous layer with 1M HCl to a pH of 3-4.

    • Heat the acidic solution to induce lactonization, reforming the lactone ring of the now enantiomerically pure acid. A temperature of 80 °C for 24 hours can be employed[5].

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as chloroform, to yield a white solid[5].

Quantitative Data Summary

The following tables summarize the typical yields and key parameters for the synthesis of Corey Lactone Diol intermediates.

Table 1: Reaction Yields for Key Synthetic Steps

StepReactionStarting MaterialProductTypical Yield (%)Reference
1DepolymerizationDicyclopentadieneCyclopentadiene (II)96[6]
2CycloadditionCyclopentadiene (II) & Dichloroacetyl chloride (III)Dichloroketene Adduct (IV)91[5]
3Hydrolysis & LactonizationDiastereomeric SaltCorey Lactone Diol (I)85[5]

Table 2: Spectroscopic Data for Key Intermediates and Product

Compound¹H NMR (400MHz, CDCl₃) δ (ppm)¹³C NMR (100MHz, CDCl₃) δ (ppm)Reference
Dichloroketene Adduct (IV) 6.06–6.02 (m, 1H), 5.82–5.87 (m, 1H), 4.29–4.23 (m, 1H), 4.10–4.44 (m, 1H), 2.86–2.76 (m, 1H), 2.62–2.52 (m, 1H)197.96, 136.98, 128.59, 88.19, 59.69, 58.70, 35.34[5]
Corey Lactone Diol (I) 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 (in DMSO-d₆)[5]

Visualizations

Signaling Pathway of Key Transformations

Key_Transformations cluster_cycloaddition [2+2] Cycloaddition cluster_baeyer_villiger Baeyer-Villiger Oxidation cluster_resolution Chiral Resolution Cyclopentadiene Cyclopentadiene Adduct Dichlorobicyclo[3.2.0]heptenone Cyclopentadiene->Adduct Dichloroketene Dichloroketene (from Dichloroacetyl chloride) Dichloroketene->Adduct Ketone Dichlorobicyclo[3.2.0]heptenone Lactone Dichloro Lactone Ketone->Lactone H₂O₂ Racemic_Acid Racemic Lactone Acid Diastereomeric_Salt Diastereomeric Salt (Crystallization) Racemic_Acid->Diastereomeric_Salt Chiral_Amine Chiral Amine Chiral_Amine->Diastereomeric_Salt

Caption: Key chemical transformations in the synthesis.

Logical Relationship of the Chiral Resolution Process

Chiral_Resolution cluster_mixture Racemic Mixture cluster_reagent Resolving Agent cluster_separation Separation cluster_product Isolated Enantiomer Racemic Racemic Corey Lactone Acid (R- and S- enantiomers) Salt_S Diastereomeric Salt (S-acid, S-amine) [Crystallizes] Racemic->Salt_S Salt_R Diastereomeric Salt (R-acid, S-amine) [Remains in solution] Racemic->Salt_R Agent Chiral Amine (e.g., S-(-)-α-phenylethylamine) Agent->Salt_S Agent->Salt_R Product Enantiomerically Pure S-Lactone Acid Salt_S->Product Liberation

Caption: Logical flow of the chiral resolution step.

Conclusion

The protocols and data presented here outline a comprehensive and scalable approach for the synthesis of this compound. By starting with inexpensive dicyclopentadiene and employing a robust chemical resolution strategy, this method is suitable for producing the large quantities of this key pharmaceutical intermediate required for drug development and manufacturing. Careful optimization of reaction conditions and crystallization procedures is critical for achieving high yields and excellent enantiomeric purity.

References

Application Notes and Protocols for Protecting Group Strategies for the Hydroxyl Groups of Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corey lactone diol is a pivotal chiral building block in the synthesis of prostaglandins (B1171923) and their analogues. The strategic protection of its primary and secondary hydroxyl groups is paramount for the successful construction of these complex molecules. This document provides detailed application notes and experimental protocols for various protecting group strategies, enabling chemists to selectively mask and unmask the hydroxyl functionalities as required for subsequent synthetic transformations.

Introduction to Protecting Group Strategies

The differential reactivity of the primary and secondary hydroxyl groups in Corey lactone diol allows for selective protection. The primary hydroxyl group is sterically less hindered and therefore more reactive towards bulky protecting groups. This inherent reactivity difference is the cornerstone of many synthetic strategies, allowing for the sequential introduction of different protecting groups, a concept known as orthogonal protection. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Commonly employed protecting groups for the hydroxyl functions of Corey lactone diol include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), esters (e.g., benzoate (B1203000), p-phenylbenzoate), and ethers (e.g., trityl). The selection of a particular protecting group strategy is a critical consideration in the overall synthetic plan for a target prostaglandin.

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for common protecting group strategies for the hydroxyl groups of Corey lactone diol.

Table 1: Selective Protection of the Primary Hydroxyl Group

Protecting GroupReagents and ConditionsYield (%)Reference
tert-Butyldimethylsilyl (TBDMS)1.1 equiv. TBDMS-Cl, imidazole (B134444), CH₂Cl₂, r.t.94.5[1]
Trityl (Tr)1.1 equiv. Trityl chloride, Pyridine (B92270), CH₂Cl₂, overnight93[1]

Table 2: Sequential Protection of the Hydroxyl Groups

Primary Protecting GroupSecondary Protecting GroupReagents and Conditions (Secondary Protection)Overall Yield (%)Reference
TBDMSBenzoyl (Bz)PhCOCl, DMAP, Pyridine, Toluene (B28343)92 (for benzoylation step)[1]

Experimental Protocols

Protocol 1: Selective Silylation of the Primary Hydroxyl Group with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

This protocol describes the selective protection of the less sterically hindered primary hydroxyl group of Corey lactone diol using TBDMS-Cl.

Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Dissolve Corey lactone diol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • To this solution, add a solution of TBDMS-Cl (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-TBDMS protected Corey lactone.[1]

Protocol 2: Protection of the Secondary Hydroxyl Group with Benzoyl Chloride

This protocol is for the protection of the secondary hydroxyl group after the primary hydroxyl has been protected (e.g., as a TBDMS ether).

Materials:

  • Mono-TBDMS protected Corey lactone

  • Benzoyl chloride (PhCOCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Saturated aqueous copper sulfate (CuSO₄) solution (optional, for quenching pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the mono-TBDMS protected Corey lactone (1 equivalent) in a mixture of anhydrous toluene and pyridine in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C and add benzoyl chloride (1.1-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Alternatively, pyridine can be removed by washing with a saturated aqueous CuSO₄ solution until the blue color in the aqueous layer persists.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the fully protected Corey lactone.[1]

Protocol 3: Deprotection of the Primary TBDMS Ether

This protocol describes the selective removal of the primary TBDMS group, often in the presence of a more robust protecting group on the secondary hydroxyl (e.g., a benzoate ester).

Materials:

  • TBDMS and benzoyl protected Corey lactone

  • Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve the fully protected Corey lactone (1 equivalent) in anhydrous THF in a plastic flask (as fluoride ions can etch glass).

  • Add the 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at 0 °C.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC. The primary TBDMS ether is significantly more labile than the secondary benzoate ester under these conditions.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the Corey lactone with a free primary hydroxyl and a protected secondary hydroxyl.

Mandatory Visualizations

G cluster_0 Selective Protection of Primary Hydroxyl Corey_Lactone_Diol Corey Lactone Diol (Primary & Secondary -OH) Mono_Protected_Lactone Mono-Protected Corey Lactone (Primary-OPG, Secondary-OH) Corey_Lactone_Diol->Mono_Protected_Lactone Steric Hindrance Directs Reaction to Primary -OH Bulky_Reagent Bulky Protecting Group Reagent (e.g., TBDMS-Cl, Trityl-Cl) Bulky_Reagent->Mono_Protected_Lactone

Caption: Steric hindrance-based selective protection of the primary hydroxyl group.

G cluster_1 Orthogonal Protection Workflow Start Corey Lactone Diol Step1 Protect Primary -OH (e.g., TBDMS) Start->Step1 Intermediate1 Mono-Protected Intermediate Step1->Intermediate1 Step2 Protect Secondary -OH (e.g., Benzoyl) Intermediate1->Step2 Intermediate2 Fully Protected (Orthogonal) Step2->Intermediate2 Step3 Selective Deprotection of Primary -OH Intermediate2->Step3 Intermediate3 Secondary Protected, Primary Free Step3->Intermediate3 Step4 Further Synthesis Intermediate3->Step4

Caption: Workflow for the orthogonal protection of Corey lactone diol.

References

Application Notes and Protocols: Silyl Ethers as Protecting Groups in Corey Lactone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the utilization of silyl (B83357) ethers as protecting groups in the chemistry of Corey lactone and its derivatives. The Corey lactone is a pivotal intermediate in the synthesis of prostaglandins (B1171923) and their analogues, compounds of significant therapeutic importance.[1][2][3] The strategic use of protecting groups is essential for the successful manipulation of the multiple hydroxyl functionalities present in Corey lactone precursors. Among the various protecting groups, silyl ethers offer a versatile and widely employed solution due to their ease of introduction, stability under a range of reaction conditions, and selective removal.[4][5]

Introduction to Silyl Ethers in Corey Lactone Chemistry

The Corey lactone contains hydroxyl groups that require protection during various synthetic transformations, such as oxidation, reduction, and chain elongation, to prevent undesired side reactions. Silyl ethers are favored for this purpose because their steric and electronic properties can be fine-tuned by modifying the substituents on the silicon atom. This allows for selective protection and deprotection of different hydroxyl groups within the same molecule.[5][6]

The most commonly used silyl ether in this context is the tert-butyldimethylsilyl (TBS or TBDMS) ether, introduced by E.J. Corey.[4][7][8] Its popularity stems from its relative stability to many reagents that are not acidic or fluoride-based, making it a robust protecting group for multi-step syntheses.[7][8] Other silyl ethers, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), also find application, offering a spectrum of stabilities that can be exploited for orthogonal protection strategies.[5] The relative stability of common silyl ethers to acid-catalyzed hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[5]

Key Applications

  • Protection of Primary and Secondary Alcohols: Silyl ethers are routinely used to protect the primary and secondary hydroxyl groups of Corey lactone precursors. For instance, the selective protection of the primary alcohol in a γ-lactone-diol intermediate allows for further functionalization of the secondary alcohol.[9]

  • Facilitating Key Transformations: The protected Corey lactone intermediates, such as the TBS-Corey lactone aldehyde, are versatile building blocks for the synthesis of a wide array of prostaglandin (B15479496) analogues with modifications in the α or ω chains.

  • Orthogonal Protection Strategies: The differential stability of various silyl ethers allows for the selective deprotection of one group while others remain intact. For example, a primary TBDMS ether can be selectively cleaved in the presence of a secondary TBDMS ether under specific conditions.[10]

Data Presentation: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupCommon Reagents for ProtectionCommon Reagents for DeprotectionRelative StabilityKey Features & Applications in Corey Lactone Chemistry
TBDMS (TBS) TBDMS-Cl, Imidazole (B134444), DMF[4][7]TBAF, THF[7][8]; HF-Pyridine[11]; Acetic Acid/Water[8]; CuCl₂·2H₂O[12]ModerateMost widely used for its balance of stability and ease of removal. Protects both primary and secondary alcohols in Corey lactone intermediates.[9]
TES TES-Cl, Imidazole, DMFAcidic conditions; Fluoride (B91410) ionsLower than TBDMS[5]More labile than TBDMS, useful when milder deprotection conditions are required.
TIPS TIPS-Cl, Imidazole, DMFTBAF, THF; Acidic conditionsHigher than TBDMS[5]Bulkier group, provides greater stability. Useful for protecting more hindered alcohols or when subsequent reactions are harsh.
TBDPS TBDPS-Cl, Imidazole, DMFTBAF, THF; More forcing acidic conditionsHigher than TIPS[5]Very robust protecting group, stable to a wide range of conditions. Used when very high stability is needed.

Experimental Protocols

Protocol 1: Protection of a Corey Lactone Diol with TBDMS-Cl

This protocol describes the selective protection of the primary hydroxyl group in a Corey lactone γ-diol intermediate.

Materials:

  • Corey lactone γ-diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the Corey lactone γ-diol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired mono-TBDMS protected Corey lactone. A reported yield for a similar transformation is 94.5%.[9]

Protocol 2: Deprotection of a TBDMS-Protected Corey Lactone

This protocol outlines the removal of a TBDMS protecting group to regenerate the free hydroxyl group.

Materials:

  • TBDMS-protected Corey lactone derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the TBDMS-protected Corey lactone derivative (1 equivalent) in THF at room temperature.

  • Add the 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.[7]

  • Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel using a suitable eluent to obtain the deprotected product. A near-quantitative yield (97%) has been reported for similar deprotection reactions.[7]

Mandatory Visualizations

Corey_Lactone_Structure cluster_corey_lactone Corey Lactone Diol cluster_tbs_ether TBDMS Protecting Group Corey_Lactone TBS_Group

Caption: Chemical structures of Corey lactone diol and a TBDMS group.

Protection_Deprotection_Scheme Start Corey Lactone Diol (R-OH) Protected TBDMS-Protected Corey Lactone (R-OTBDMS) Start->Protected TBDMS-Cl, Imidazole DMF or CH₂Cl₂ Final Deprotected Corey Lactone (R-OH) Protected->Final TBAF, THF or HF-Pyridine

Caption: General scheme for protection and deprotection of Corey lactone.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Dissolve Corey Lactone Diol in Anhydrous Solvent p2 Add Imidazole and TBDMS-Cl p1->p2 p3 Monitor Reaction by TLC p2->p3 p4 Aqueous Workup p3->p4 p5 Purification by Chromatography p4->p5 d1 Dissolve TBDMS-Protected Lactone in THF d2 Add TBAF Solution d1->d2 d3 Monitor Reaction by TLC d2->d3 d4 Aqueous Workup d3->d4 d5 Purification by Chromatography d4->d5

Caption: Workflow for silyl ether protection and deprotection experiments.

References

Application Notes and Protocols for the Wittig Reaction with Corey Lactone-Derived Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are pivotal for the synthesis of prostaglandins (B1171923) from Corey lactone-derived aldehydes. The Corey lactone is a cornerstone intermediate in prostaglandin (B15479496) synthesis, and the olefination of its aldehyde derivative is a critical step in constructing the full carbon skeleton of these biologically active molecules. The choice between the standard Wittig reaction and the HWE modification allows for stereochemical control of the newly formed double bond, yielding either the Z- or E-isomer, respectively.

Overview of the Synthetic Strategy

The synthesis of prostaglandins from the Corey lactone generally follows a three-step sequence involving the olefination reaction:

  • Oxidation of the Corey Lactone Diol: The primary alcohol of the readily available Corey lactone diol is selectively oxidized to the corresponding aldehyde.

  • Olefination Reaction: The Corey aldehyde is then reacted with a phosphorus ylide (Wittig reaction) or a phosphonate (B1237965) carbanion (HWE reaction) to introduce the α-chain of the prostaglandin.

  • Subsequent Transformations: The resulting intermediate is then carried forward through reduction and deprotection steps to yield the final prostaglandin product.

This document provides detailed protocols for the key olefination step, along with necessary precursor preparations.

Experimental Protocols

Protocol 1: Oxidation of Corey Lactone Diol to Corey Aldehyde

The selective oxidation of the primary alcohol of the Corey lactone diol to the aldehyde is a crucial first step. The Swern oxidation is a widely used method due to its mild conditions, which avoid over-oxidation to the carboxylic acid.

Reaction Scheme:

(Corey Lactone Diol) -> (Corey Aldehyde)

Materials:

  • Corey lactone diol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C.

  • A solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of Corey lactone diol (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

  • Triethylamine (5.0 equivalents) is added, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted three times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Corey aldehyde.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

ReagentMolar Equivalents
Corey Lactone Diol1.0
Oxalyl Chloride1.5
Anhydrous DMSO2.2
Triethylamine5.0

Table 1: Stoichiometry for the Swern Oxidation of Corey Lactone Diol.

Protocol 2: Z-Selective Wittig Reaction for the α-Chain

This protocol describes the classic Wittig reaction to install the α-chain with Z-selectivity, as demonstrated in E.J. Corey's landmark synthesis of Prostaglandin F2α. It utilizes an unstabilized ylide generated from (4-carboxybutyl)triphenylphosphonium bromide and dimsyl sodium.

2.1. Preparation of (4-carboxybutyl)triphenylphosphonium bromide

Reaction Scheme:

5-Bromovaleric acid + Triphenylphosphine (B44618) -> (4-Carboxybutyl)triphenylphosphonium bromide

Materials:

Procedure:

  • A mixture of 5-bromovaleric acid (1.0 equivalent) and triphenylphosphine (1.0 equivalent) in acetonitrile is refluxed for 48 hours.

  • The reaction mixture is then cooled to room temperature and diluted with benzene to induce crystallization.

  • The resulting crystals are filtered, washed with benzene and ether, and dried to yield (4-carboxybutyl)triphenylphosphonium bromide.

2.2. Preparation of Dimsyl Sodium

Reaction Scheme:

NaH + DMSO -> Dimsyl Sodium + H₂

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Petroleum ether or hexane (B92381)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, a 60% NaH dispersion in oil is washed three times with petroleum ether or hexane to remove the mineral oil.

  • The washed NaH is suspended in anhydrous DMSO.

  • The mixture is heated to approximately 45-50 °C until the evolution of hydrogen gas ceases, indicating the formation of dimsyl sodium. The resulting solution is typically used immediately.

2.3. Wittig Reaction

Reaction Scheme:

Corey Aldehyde + (4-carboxybutyl)triphenylphosphonium ylide -> Prostaglandin precursor

Materials:

  • Corey aldehyde

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Dimsyl sodium solution in DMSO

  • Anhydrous DMSO

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, a solution of (4-carboxybutyl)triphenylphosphonium bromide (2.0 equivalents) in anhydrous DMSO is prepared.

  • To this solution, a solution of dimsyl sodium in DMSO (2.0 equivalents) is added at room temperature to generate the deep red phosphonium (B103445) ylide.

  • A solution of the Corey aldehyde (1.0 equivalent) in anhydrous DMSO is then added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • The reaction is quenched by the addition of water and acidified with a dilute acid (e.g., 1 M HCl).

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

ReactionReactant 1Reactant 2BaseSolventTypical YieldStereoselectivity
WittigCorey Aldehyde(4-carboxybutyl)triphenylphosphonium bromideDimsyl SodiumDMSO~80% (for 3 steps)Predominantly Z

Table 2: Summary of the Wittig Reaction Protocol.

Protocol 3: E-Selective Horner-Wadsworth-Emmons (HWE) Reaction for the ω-Chain

The HWE reaction is a modification of the Wittig reaction that typically employs a phosphonate-stabilized carbanion to yield the thermodynamically more stable E-alkene with high selectivity. This is particularly useful for the synthesis of the ω-chain in many prostaglandins.

Reaction Scheme:

Corey Aldehyde + Dimethyl (2-oxoheptyl)phosphonate carbanion -> Prostaglandin precursor (enone)

Materials:

  • Corey aldehyde

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere, a suspension of NaH (1.1 equivalents, washed with hexane to remove mineral oil) in anhydrous DME is prepared.

  • A solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME is added dropwise to the NaH suspension at 0 °C.

  • The mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • The reaction mixture is cooled to 0 °C, and a solution of the Corey aldehyde (1.0 equivalent) in anhydrous DME is added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enone product.

ReactionReactant 1Reactant 2BaseSolventTypical YieldStereoselectivity
HWECorey AldehydeDimethyl (2-oxoheptyl)phosphonateNaHDME~70-90%Predominantly E

Table 3: Summary of the Horner-Wadsworth-Emmons Reaction Protocol.

Visualizations

Wittig_HWE_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_olefination Olefination cluster_products Products cluster_final Final Product CoreyLactone Corey Lactone Diol CoreyAldehyde Corey Aldehyde CoreyLactone->CoreyAldehyde Swern Oxidation Wittig Wittig Reaction (Unstabilized Ylide) CoreyAldehyde->Wittig HWE HWE Reaction (Stabilized Phosphonate) CoreyAldehyde->HWE Z_Alkene Z-Alkene (α-chain) Wittig->Z_Alkene E_Alkene E-Alkene (ω-chain) HWE->E_Alkene Prostaglandin Prostaglandin Z_Alkene->Prostaglandin Further Steps E_Alkene->Prostaglandin Further Steps

Caption: Synthetic workflow from Corey lactone to prostaglandins.

Wittig_Cycle Ylide Phosphonium Ylide Ph₃P⁺-C⁻HR Betaine Betaine Intermediate (optional pathway) Ylide->Betaine Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Corey Aldehyde R'-CHO Aldehyde->Betaine Aldehyde->Oxaphosphetane Betaine->Oxaphosphetane Alkene Z-Alkene Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: The Wittig reaction cycle for olefination.

Application Notes and Protocols: Synthesis of Non-Prostaglandin Natural Products Using ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ent-Corey PG-Lactone Diol, the enantiomer of the well-known intermediate for prostaglandin (B15479496) synthesis, is a versatile chiral building block. Its rigid bicyclic structure and defined stereocenters make it an attractive starting material for the stereoselective synthesis of a variety of complex molecules beyond the prostaglandin family. These application notes provide detailed protocols for the transformation of this compound into key intermediates for the synthesis of non-prostaglandin natural products, specifically focusing on the preparation of chiral butenolide precursors. Butenolides are five-membered lactone rings with a double bond and are prevalent structural motifs in numerous biologically active natural products, including polyketides and marine natural products.

Application 1: Synthesis of a Chiral Butenolide Precursor from this compound

This section outlines a synthetic strategy to convert this compound into a versatile butenolide intermediate, which can be further elaborated to various natural products. The strategy involves selective protection of the primary alcohol, oxidation of the secondary alcohol, and a subsequent Wittig olefination followed by oxidative rearrangement.

Synthetic Strategy Overview

The overall transformation from this compound to a butenolide intermediate is depicted below. The key steps involve:

  • Selective Protection: The primary hydroxyl group is selectively protected to allow for the specific manipulation of the secondary alcohol.

  • Oxidation: The secondary alcohol is oxidized to a ketone.

  • Wittig Olefination: An exocyclic double bond is introduced via a Wittig reaction, a crucial step for the subsequent rearrangement.

  • Rearrangement to Butenolide: The final step involves an oxidative cleavage and rearrangement to form the butenolide ring system.

G cluster_0 Synthetic Pathway to Chiral Butenolide A This compound B 1. Selective Protection (TBDPSCl) A->B C Silyl-Protected Lactone B->C D 2. Oxidation (Swern) C->D E Keto-Lactone D->E F 3. Wittig Olefination E->F G Exocyclic Olefin F->G H 4. Oxidative Rearrangement G->H I Chiral Butenolide Precursor H->I

Figure 1: Proposed synthetic pathway from this compound to a chiral butenolide precursor.

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group

This protocol describes the selective protection of the primary alcohol in this compound using tert-butyldiphenylsilyl chloride (TBDPSCl).

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDPSCl (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the silyl-protected lactone.

Protocol 2: Swern Oxidation of the Secondary Hydroxyl Group

This protocol details the oxidation of the secondary alcohol of the silyl-protected lactone to a ketone.

  • Materials:

  • Procedure:

    • In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.

    • Add a solution of the silyl-protected lactone (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 1 hour.

    • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the resulting keto-lactone by silica gel chromatography.

Protocol 3: Wittig Olefination

This protocol describes the conversion of the keto-lactone to an exocyclic olefin using a Wittig reagent.[1][2][3]

  • Materials:

    • Keto-lactone from Protocol 2

    • Methyltriphenylphosphonium (B96628) bromide

    • Potassium tert-butoxide (KOtBu)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C and add potassium tert-butoxide (1.4 eq) portion-wise. The mixture will turn a characteristic yellow color, indicating ylide formation.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution back to 0 °C and add a solution of the keto-lactone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[2]

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. Purify by silica gel chromatography to isolate the exocyclic olefin.[1]

Data Summary

The following table summarizes representative yields for the described transformations based on similar substrates found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationProductTypical Yield (%)
1Selective silylation of primary alcoholSilyl-protected lactone85-95
2Swern oxidation of secondary alcoholKeto-lactone90-98
3Wittig olefination of ketoneExocyclic olefin70-85

General Workflow and Logic

The utility of this compound as a chiral starting material stems from its densely functionalized and stereochemically defined core. The following diagram illustrates the logical workflow for its application in the synthesis of diverse non-prostaglandin targets.

G cluster_mods Initial Modifications cluster_build Carbon Skeleton Elaboration cluster_ring Ring System Modification A This compound (Chiral Pool Synthon) B Selective Protection (e.g., OH groups) A->B Functional Group Interconversion C Oxidation (e.g., OH to C=O) A->C Functional Group Interconversion D Reduction (e.g., Lactone to Lactol) A->D Functional Group Interconversion E Wittig / HWE Olefination B->E Chain Extension F Grignard / Organolithium Addition B->F Chain Extension G Cross-Coupling Reactions B->G Chain Extension C->E Chain Extension C->F Chain Extension C->G Chain Extension D->E Chain Extension D->F Chain Extension D->G Chain Extension H Lactone Rearrangement (e.g., to Butenolide) E->H Scaffold Modification I Ring Opening E->I Scaffold Modification J Ring-Closing Metathesis E->J Scaffold Modification F->H Scaffold Modification F->I Scaffold Modification F->J Scaffold Modification G->H Scaffold Modification G->I Scaffold Modification G->J Scaffold Modification K Diverse Non-Prostaglandin Natural Product Scaffolds H->K I->K J->K

Figure 2: Logical workflow for the application of this compound in natural product synthesis.

This compound serves as a powerful chiral precursor for the synthesis of various non-prostaglandin natural products and their analogues. The protocols provided herein demonstrate a viable pathway to chiral butenolide intermediates, highlighting the potential of this starting material for accessing diverse molecular architectures. The well-defined stereochemistry of the lactone diol allows for a high degree of stereocontrol in subsequent transformations, which is a critical aspect in the total synthesis of complex, biologically active molecules. These application notes should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of new synthetic routes to valuable non-prostaglandin targets.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corey lactone diol, chemically known as (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydropentalen-5-ol, is a pivotal chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogues, which are a class of potent lipid compounds with diverse physiological effects. The biological activity of prostaglandins is highly dependent on their stereochemistry, necessitating the use of enantiomerically pure starting materials. The enzymatic resolution of racemic Corey lactone diol offers an efficient and environmentally benign method to obtain the desired enantiomers, which are crucial for the development of various therapeutic agents. This document provides detailed application notes and protocols for this enzymatic resolution process.

The enzymatic resolution primarily relies on the enantioselective acylation of the primary hydroxyl group of the racemic Corey lactone diol. Lipases are the most commonly used enzymes for this transformation, demonstrating high selectivity for one enantiomer, thereby allowing for the separation of the acylated enantiomer from the unreacted one.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of racemic Corey lactone diol, providing a comparative overview of different enzymes and reaction conditions.

Table 1: Comparison of Different Lipases for the Enantioselective Acylation of Racemic Corey Lactone Diol

EnzymeSource OrganismAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of SubstrateReference
Lipase (B570770) PSPseudomonas sp. / Burkholderia cepaciaVinyl acetate (B1210297)1,2-dichloroethaneRT-->99%-[1]
Lipase AKPseudomonas fluorescensVinyl acetateCH₂Cl₂RT347.3-44.1[2][3]
Lipase from Candida cylindraceaCandida cylindraceaGlycerol (B35011) tributyrateAprotic solvent20-405-48---[4]
Lipase Amano PSBurkholderia cepaciaIsopropenyl acetateDiisopropyl ether-2447.998%90%[5]
Lipase Amano AKPseudomonas fluorescensVinyl acetate1,2-dichloroethane-1.4545.2+33.0°-25.31°[6]

Note: "RT" denotes room temperature. Enantiomeric excess and conversion can vary based on specific reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic resolution of racemic Corey lactone diol.

Protocol 1: Enzymatic Resolution using Lipase AK

This protocol is based on the enantioselective acylation of racemic Corey lactone diol using Lipase AK and vinyl acetate.

Materials:

Procedure:

  • To a solution of racemic Corey lactone diol (e.g., 101.5 mg, 0.59 mmol) in dichloromethane (10 ml), add vinyl acetate (e.g., 508 mg, 5.9 mmol) while stirring at room temperature.[2][3]

  • Add Lipase AK (e.g., 65 mg) to the mixture.[2][3]

  • Stir the reaction mixture at room temperature for approximately 3 hours.[2][3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with a 10% solution of methanol in dichloromethane (5 x 10 ml).[2]

  • Combine the organic filtrates and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.[2]

  • Elute with a mixture of hexane and ethyl acetate (e.g., 50% hexane-ethyl acetate) to obtain the acylated Corey lactone.

  • Subsequently, elute with ethyl acetate and then 2% methanol in ethyl acetate to obtain the unreacted Corey lactone diol enantiomer.[2]

Protocol 2: Enzymatic Resolution using Lipase from Candida cylindracea

This protocol describes the transesterification of racemic Corey lactone diol using lipase from Candida cylindracea and glycerol tributyrate.

Materials:

  • Racemic Corey lactone diol

  • Lipase from Candida cylindracea (EC 3.1.1.3)

  • Glycerol tributyrate

  • Aprotic solvent (e.g., toluene, diethyl ether)

  • Silica gel for column chromatography

  • Appropriate eluents for column chromatography

Procedure:

  • Dissolve racemic Corey lactone diol in a suitable aprotic solvent.

  • Add glycerol tributyrate to the solution.

  • Add a catalytic amount of lipase from Candida cylindracea.[4]

  • Stir the reaction mixture at a temperature between 20-40°C for 5 to 48 hours.[4]

  • Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Once the desired conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting acylated Corey lactone from the unreacted diol by column chromatography on silica gel.[4]

  • The acylated enantiomer can be converted back to the diol by acid-catalyzed transesterification with methanol if desired.[4]

Visualizations

The following diagrams illustrate the workflow and key relationships in the enzymatic resolution of Corey lactone diol.

Enzymatic_Resolution_Workflow cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Reaction Mixture cluster_separation Separation cluster_final Separated Enantiomers Racemic Corey\nLactone Diol Racemic Corey Lactone Diol Enantioselective Acylation Enantioselective Acylation Racemic Corey\nLactone Diol->Enantioselective Acylation Lipase Lipase Lipase->Enantioselective Acylation Acyl Donor Acyl Donor Acyl Donor->Enantioselective Acylation Acylated (+)-Corey\nLactone Ester Acylated (+)-Corey Lactone Ester Enantioselective Acylation->Acylated (+)-Corey\nLactone Ester Unreacted (-)-Corey\nLactone Diol Unreacted (-)-Corey Lactone Diol Enantioselective Acylation->Unreacted (-)-Corey\nLactone Diol Used Lipase Used Lipase Enantioselective Acylation->Used Lipase Filtration Filtration Acylated (+)-Corey\nLactone Ester->Filtration Unreacted (-)-Corey\nLactone Diol->Filtration Used Lipase->Filtration Column Chromatography Column Chromatography Filtration->Column Chromatography Filtrate Pure (+)-Corey\nLactone Ester Pure (+)-Corey Lactone Ester Column Chromatography->Pure (+)-Corey\nLactone Ester Pure (-)-Corey\nLactone Diol Pure (-)-Corey Lactone Diol Column Chromatography->Pure (-)-Corey\nLactone Diol

Caption: Workflow for the enzymatic resolution of racemic Corey lactone diol.

Logical_Relationship Racemic_Mixture Racemic Corey Lactone Diol (+)-Enantiomer (-)-Enantiomer Selective_Reaction Enantioselective Acylation Racemic_Mixture:f0->Selective_Reaction Enzyme_Complex Lipase + Acyl Donor Enzyme_Complex->Selective_Reaction Product_Mixture Mixture (+)-Acylated Ester (-)-Unreacted Diol Selective_Reaction->Product_Mixture:f0 Separation Chromatographic Separation Product_Mixture:f0->Separation Final_Products Enantiomerically Pure Products (+)-Ester (-)-Diol Separation->Final_Products:f0

Caption: Logical relationship of the key steps in the enzymatic resolution.

References

Application Notes and Protocols for the Purification of ent-Corey PG-Lactone Diol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Corey PG-Lactone Diol is a crucial chiral intermediate in the synthesis of various prostaglandin (B15479496) analogues, which are vital in numerous therapeutic areas. The stereochemical purity of this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient. Column chromatography is a fundamental technique for the purification of this compound from reaction mixtures, effectively removing byproducts, isomers, and unreacted starting materials.

These application notes provide a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The information compiled is based on established chemical literature and practices for the purification of prostaglandin intermediates.

Data Presentation

Table 1: Chromatographic Parameters
ParameterValue/RangeDetails
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is effective for this purification.
Mobile Phase Hexane-Ethyl Acetate (B1210297) GradientA gradient elution is recommended for optimal separation.
Typical Rf of Diol 0.2 - 0.4 in 50:50 Hexane:Ethyl AcetateThis provides a good starting point for TLC analysis and method development.
Loading Capacity 1-5% (w/w) of crude material to silica gelA lower loading percentage is recommended for difficult separations.
Typical Yield >85%Dependent on the purity of the crude material.
Achievable Purity >98%As determined by HPLC or NMR analysis.
Table 2: Materials and Reagents
Material/ReagentGradeSupplier Example
Silica Gel (60 Å, 230-400 mesh)Chromatography GradeMilliporeSigma, Sorbent Technologies
HexaneHPLC GradeFisher Scientific, VWR
Ethyl AcetateHPLC GradeFisher Scientific, VWR
Dichloromethane (B109758)ACS GradeFisher Scientific, VWR
MethanolACS GradeFisher Scientific, VWR
TLC Plates (Silica Gel 60 F254)Analytical GradeMilliporeSigma, Analtech
Potassium Permanganate (B83412)Reagent GradeMilliporeSigma
p-AnisaldehydeReagent GradeAcros Organics
Sulfuric AcidACS GradeFisher Scientific
Ethanol (B145695)ACS GradeDecon Labs

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography and to monitor the purification process.

Procedure:

  • Prepare a TLC developing chamber with a filter paper wick.

  • Pour a hexane-ethyl acetate mixture (e.g., 70:30, 50:50, and 30:70 v/v) into the chamber to a depth of about 0.5 cm. Cover and allow the atmosphere to saturate.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. Since the diol lacks a strong UV chromophore, a chemical stain is necessary.

    • Potassium Permanganate Stain: Dip the plate in a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 1.25 mL of 10% NaOH in 200 mL of water. The diol and other oxidizable compounds will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: Dip the plate in a solution of p-anisaldehyde (1.5 mL), concentrated sulfuric acid (2.5 mL), and ethanol (50 mL). Heat the plate gently with a heat gun to develop the spots. Alcohols and other functional groups will appear as colored spots.

  • Calculate the Retention Factor (Rf) for the desired product and impurities. The ideal solvent system for column chromatography should provide an Rf of 0.2-0.4 for the this compound and good separation from other components.

Column Chromatography Protocol

Objective: To purify the crude this compound.

2.1. Column Packing:

  • Select a glass chromatography column of an appropriate size for the amount of crude material. A general rule is to use 20-100 g of silica gel for every 1 g of crude material, depending on the difficulty of the separation.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 hexane:ethyl acetate).

  • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica gel has settled, add another layer of sand (approximately 1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2.2. Sample Loading:

  • Wet Loading (for samples soluble in the initial eluent):

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Rinse the sample flask with a small amount of the eluent and add this to the column to ensure complete transfer.

    • Drain the solvent until the sample has entered the silica gel.

  • Dry Loading (for samples poorly soluble in the initial eluent):

    • Dissolve the crude product in a polar solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

2.3. Elution:

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions. The fraction size should be appropriate for the column size (e.g., 10-20 mL for a medium-sized column).

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 80:20 Hexane:Ethyl Acetate (2 column volumes)

    • 70:30 Hexane:Ethyl Acetate (4 column volumes)

    • 60:40 Hexane:Ethyl Acetate (4 column volumes)

    • 50:50 Hexane:Ethyl Acetate (until the product has eluted)

    • 30:70 Hexane:Ethyl Acetate (to elute highly polar impurities)

  • Monitor the elution of the product by TLC analysis of the collected fractions.

2.4. Fraction Analysis and Product Isolation:

  • Spot every few fractions on a TLC plate.

  • Develop and visualize the TLC plate as described in the TLC analysis protocol.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Determine the purity of the final product by HPLC, NMR, or other appropriate analytical techniques.

Visualizations

experimental_workflow A Crude this compound B TLC Analysis (Solvent System Optimization) A->B E Sample Preparation (Wet or Dry Loading) A->E G Elute with Hexane-Ethyl Acetate Gradient B->G Determines Gradient C Prepare Silica Gel Slurry D Pack Chromatography Column C->D F Load Sample onto Column D->F E->F F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J Pure M Impure Fractions / Byproducts I->M Impure K Solvent Evaporation J->K L Purified this compound K->L

Caption: Workflow for the purification of this compound by column chromatography.

logical_relationship cluster_factors Key Factors for Successful Separation cluster_outcomes Desired Outcomes Solvent Solvent System (Polarity) Resolution Good Resolution (Separation of Impurities) Solvent->Resolution Stationary Stationary Phase (Silica Gel) Stationary->Resolution Loading Sample Loading (Concentration) Loading->Resolution Flow Flow Rate Flow->Resolution Purity High Purity (>98%) Yield High Yield (>85%) Resolution->Purity Resolution->Yield

Caption: Logical relationship between key factors and desired outcomes in chromatography.

Application Notes and Protocols for the Stereoselective Reduction of the Ketone in Corey Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of the ketone in the Corey lactone intermediate is a critical step in the total synthesis of prostaglandins (B1171923) (PGs) and their analogues. The stereochemistry of the resulting hydroxyl group at the C-9 position (prostaglandin numbering) dictates the biological activity of the final product. Achieving high diastereoselectivity in this reduction is paramount for an efficient and successful synthesis. This document provides detailed application notes, protocols, and comparative data for various reducing agents used in this key transformation.

The choice of reducing agent is crucial in controlling the stereochemical outcome. Bulky hydride reagents are generally favored as they approach the ketone from the sterically less hindered convex face of the bicyclic lactone system, leading to the desired alpha-hydroxyl epimer, which corresponds to the natural configuration of PGF₂α.

Data Presentation: Diastereoselectivity of Ketone Reduction

The following table summarizes the quantitative data on the diastereoselectivity achieved with different reducing agents in the reduction of the Corey lactone ketone precursor.

Reducing AgentAbbreviationReaction ConditionsDiastereomeric Ratio (α-OH : β-OH)Reference(s)
Lithium tri-tert-butoxyaluminum hydrideLiAlH(OtBu)₃THF, 60 °C, 15 min>98 : 2[1]
Lithium tri-sec-butylborohydrideL-Selectride®THF, low temperature (e.g., -78 °C)High α-selectivity reported[2]
Potassium tri-sec-butylborohydrideK-Selectride®THF, low temperature (e.g., -78 °C)High α-selectivity reported
Sodium borohydrideNaBH₄Methanol or Ethanol, 0 °C to room temperatureMixture of diastereomers[3]
Zinc borohydrideZn(BH₄)₂Ether or THFModerate to good α-selectivity[4]

Experimental Protocols

Protocol 1: Diastereoselective Reduction with Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

This protocol is adapted from a highly efficient one-pot synthesis of Corey lactone and is favored for its excellent diastereoselectivity and short reaction time.[1]

Materials:

  • Corey lactone ketone precursor

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Quenching solution (e.g., saturated aqueous sodium sulfate (B86663) or Rochelle's salt)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Corey lactone ketone precursor in anhydrous THF under an inert atmosphere in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to the desired reaction temperature. While one report suggests 60 °C for a rapid reaction, reductions with bulky hydrides are often performed at lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.[1] For this protocol, we will proceed with a more conventional low-temperature approach first. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiAlH(OtBu)₃ (typically 1.1 to 1.5 equivalents) in anhydrous THF to the stirred solution of the ketone via the dropping funnel over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at low temperatures.

  • Upon completion, quench the reaction by the slow, dropwise addition of the quenching solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete quenching and precipitation of aluminum salts.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (B1210297).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxy Corey lactone.

Protocol 2: Diastereoselective Reduction with L-Selectride®

L-Selectride® is a highly sterically hindered hydride reagent that provides excellent diastereoselectivity in the reduction of cyclic ketones.

Materials:

  • Corey lactone ketone precursor

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (B78521) (e.g., 1 M NaOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the Corey lactone ketone precursor in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.1 to 1.5 equivalents) to the stirred ketone solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is generally complete within 1-2 hours.

  • After the reaction is complete, cautiously quench the excess L-Selectride® by the slow addition of water, followed by aqueous sodium hydroxide.

  • Carefully add 30% hydrogen peroxide solution to the mixture at a low temperature to oxidize the borane (B79455) byproducts. This step can be exothermic.

  • Allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Stereoselective Reduction

G Workflow for Stereoselective Ketone Reduction cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Dissolve Corey Lactone Ketone Precursor in Anhydrous THF inert Establish Inert Atmosphere (N2 or Ar) start->inert cool Cool to Low Temperature (e.g., -78°C) inert->cool add_reagent Slow Addition of Bulky Reducing Agent (e.g., L-Selectride®) cool->add_reagent monitor Monitor Reaction by TLC add_reagent->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup and Extraction quench->extract purify Purification by Column Chromatography extract->purify product Isolated α-Hydroxy Corey Lactone purify->product

Caption: General experimental workflow for the diastereoselective reduction of the ketone in the Corey lactone precursor.

Stereoselective Reduction Pathway

G Stereoselective Reduction of Corey Lactone Ketone ketone Corey Lactone Ketone Precursor O reagent Bulky Reducing Agent (e.g., LiAlH(Ot-Bu)₃, L-Selectride®) product Desired α-Hydroxy Product OH reagent->product  Major Pathway (Attack from less hindered face) side_product Undesired β-Hydroxy Product OH reagent->side_product  Minor Pathway (Attack from more hindered face)

Caption: The stereochemical course of the reduction, favoring the desired alpha-hydroxy isomer.

References

Application Notes and Protocols: Iodolactonization in the Synthesis of Corey Lactone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodolactonization reaction is a powerful and widely used method in organic synthesis for the construction of lactone rings. First reported by M. J. Bougalt in 1904, this intramolecular cyclization involves the addition of an iodine and an oxygen atom across a carbon-carbon double bond. The reaction proceeds under mild conditions and allows for the stereoselective formation of lactones, making it a valuable tool in the synthesis of complex natural products.

One of the most significant applications of the iodolactonization reaction is in the synthesis of prostaglandins, a class of biologically active lipids. In 1969, E.J. Corey and his group reported a landmark total synthesis of Prostaglandin (B15479496) F2α, which utilized an iodolactone intermediate. This key intermediate, often referred to as a Corey lactone precursor, provides the necessary stereochemical framework for the elaboration of the prostaglandin side chains. This document provides detailed application notes and protocols for the iodolactonization step in the synthesis of these crucial precursors.

Reaction Principle and Mechanism

The iodolactonization reaction is an electrophilic addition reaction. The mechanism involves the following key steps:

  • Formation of an Iodonium (B1229267) Ion: Iodine (I₂) reacts with an alkene to form a cyclic iodonium ion intermediate.

  • Intramolecular Nucleophilic Attack: A strategically positioned carboxylic acid group within the same molecule acts as a nucleophile, attacking the iodonium ion. This intramolecular attack is favored and proceeds in a regio- and stereoselective manner, often following Baldwin's rules for ring closure.

  • Lactone Ring Formation: The nucleophilic attack opens the iodonium ion ring, resulting in the formation of an iodinated lactone.

The stereochemistry of the starting alkene and the conformational preferences of the molecule influence the stereochemical outcome of the reaction, making it a valuable method for asymmetric synthesis.

Experimental Protocols

The following protocols are based on the seminal work of E.J. Corey in the total synthesis of prostaglandins.

Protocol 1: Synthesis of the Iodolactone Precursor

This protocol describes the iodolactonization of a bicyclic alkene carboxylic acid, a key step in the classic Corey synthesis of prostaglandins.

Materials:

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative (the hydroxy acid precursor)

  • Potassium triiodide (KI₃) solution (prepared by dissolving iodine and potassium iodide in water)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • A solution of the hydroxy acid precursor in water is prepared.

  • An aqueous solution of sodium bicarbonate is added to the reaction mixture to deprotonate the carboxylic acid, increasing its nucleophilicity.

  • The reaction mixture is cooled in an ice bath.

  • An aqueous solution of potassium triiodide (KI₃) is added dropwise to the stirred solution. The reaction is typically monitored by TLC.

  • After the reaction is complete (typically several hours), the mixture is extracted with diethyl ether.

  • The organic layer is washed sequentially with saturated sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude iodolactone.

  • The crude product can be further purified by crystallization or column chromatography.

Quantitative Data Summary

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1IodolactoneHydroxy acid precursorKI₃, NaHCO₃Water12080 (for 2 steps)

Note: The 80% yield reported by Corey is for the two-step sequence of lactone hydrolysis followed by iodolactonization.

Diagrams

Iodolactonization_Mechanism cluster_step1 Step 1: Iodonium Ion Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Lactone Formation Alkene R-CH=CH-R' Iodonium_Ion [R-CH(I+)-CH-R'] Alkene->Iodonium_Ion Electrophilic Attack Iodine I₂ Iodine->Alkene Iodonium_Ion_2 [R-CH(I+)-CH-R'] Carboxylate R''-COO⁻ Transition_State [Cyclic Transition State] Carboxylate->Transition_State Nucleophilic Attack Iodonium_Ion_2->Transition_State Transition_State_2 [Cyclic Transition State] Iodolactone Iodolactone Product Transition_State_2->Iodolactone Ring Closure

Caption: Mechanism of the Iodolactonization Reaction.

Experimental_Workflow Start Start: Hydroxy Acid Precursor Dissolution Dissolve in Water + NaHCO₃ Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Add KI₃ Solution Dropwise Cooling->Addition Reaction Stir at 0°C Addition->Reaction Extraction Extract with Diethyl Ether Reaction->Extraction Wash_1 Wash with Na₂S₂O₃ Solution Extraction->Wash_1 Wash_2 Wash with Water Wash_1->Wash_2 Wash_3 Wash with Brine Wash_2->Wash_3 Drying Dry over MgSO₄ Wash_3->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Crystallization/Chromatography) Evaporation->Purification End End: Iodolactone Product Purification->End

Caption: Experimental Workflow for Iodolactonization.

Concluding Remarks

The iodolactonization reaction remains a cornerstone in the synthesis of Corey lactone precursors and, by extension, in the broader field of prostaglandin synthesis. The mild reaction conditions, high stereoselectivity, and the versatility of the resulting iodolactone intermediate underscore its importance. The protocols and data presented here, derived from the foundational work in the field, provide a solid basis for researchers engaged in the synthesis of these vital pharmaceutical building blocks. Careful execution of the experimental procedure is critical to achieving high yields and purity of the desired iodolactone.

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereoselectivity in the Diels-Alder Reaction for Corey Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Corey lactone, a key intermediate in the production of prostaglandins. The focus is on optimizing the stereoselectivity of the crucial Diels-Alder reaction step.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Diels-Alder reaction in the synthesis of Corey lactone?

The Diels-Alder reaction is a powerful and convergent method for constructing the bicyclic core of the Corey lactone. This [4+2] cycloaddition reaction efficiently establishes multiple stereocenters in a single step, which is critical for achieving the desired stereochemistry of the final prostaglandin (B15479496) product.[1][2] The reaction's ability to form six-membered rings with a high degree of regio- and stereochemical control makes it a cornerstone of many synthetic routes to this important intermediate.[2]

Q2: What are the primary factors influencing stereoselectivity in the Diels-Alder reaction for Corey lactone synthesis?

The stereochemical outcome of the Diels-Alder reaction is primarily influenced by two factors:

  • Endo/Exo Selectivity: This refers to the relative orientation of the dienophile's substituents with respect to the diene. In many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions that stabilize the transition state.[3][4][5] However, the exo product is often the thermodynamically more stable isomer.[3][4][5]

  • Facial Selectivity (Diastereofacial and Enantiofacial): This determines which face of the diene and dienophile react. Achieving high facial selectivity is crucial for obtaining a single enantiomer of the desired product. This is typically controlled through the use of chiral auxiliaries attached to the dienophile or by employing chiral Lewis acid catalysts.[6]

Q3: What is a chiral auxiliary and how does it control stereoselectivity?

A chiral auxiliary is a chiral molecule that is temporarily attached to a reactant (in this case, the dienophile) to direct the stereochemical course of a reaction.[6] The auxiliary creates a chiral environment around the reaction center, sterically hindering one face of the dienophile and forcing the diene to approach from the less hindered face.[6] This leads to the preferential formation of one diastereomer. After the Diels-Alder reaction, the auxiliary can be cleaved and ideally recovered for reuse.[7] Prominent examples used in syntheses towards Corey lactone include (-)-8-phenylmenthol, introduced by E.J. Corey, and oxazolidinones, popularized by David A. Evans.[6][7]

Q4: What is the role of a Lewis acid in these reactions?

Lewis acids play a crucial role in enhancing both the rate and stereoselectivity of the Diels-Alder reaction.[8] They coordinate to the dienophile, typically to a carbonyl group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[8] This enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction. Furthermore, the Lewis acid can lock the dienophile in a specific conformation, which can significantly improve both endo/exo selectivity and facial selectivity, especially when used in conjunction with a chiral auxiliary or as part of a chiral catalyst system.[3][8]

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (Poor Endo/Exo Selectivity)

Symptoms: You are obtaining a mixture of endo and exo products, with the desired isomer not being the major component.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature is Too High The endo product is the kinetic product and is favored at lower temperatures. Higher temperatures can lead to the formation of the more thermodynamically stable exo product or promote the retro-Diels-Alder reaction.[3][4] Try running the reaction at a lower temperature (e.g., -78 °C to 0 °C).
Inappropriate Lewis Acid The choice and amount of Lewis acid can significantly influence endo/exo selectivity. Some Lewis acids may chelate to the dienophile and chiral auxiliary, enforcing a conformation that favors the endo transition state.[3] Screen different Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄) and optimize the stoichiometry.
Solvent Effects The polarity of the solvent can influence the stability of the transition states. Less polar solvents like dichloromethane (B109758) or chloroform (B151607) often favor higher stereoselectivity.[9] Experiment with different solvents to find the optimal conditions.
Issue 2: Low Enantiomeric Excess (Poor Facial Selectivity)

Symptoms: You are obtaining a racemic or near-racemic mixture of the desired diastereomer.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Chiral Auxiliary or Catalyst The chosen chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the dienophile. The chiral Lewis acid catalyst may not be creating a sufficiently differentiated chiral environment.
Incorrect Lewis Acid with Chiral Auxiliary The Lewis acid must coordinate effectively with the chiral auxiliary to create a rigid, stereochemically defined complex. The wrong combination can lead to poor induction.
Presence of Water or Other Protic Impurities Water can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Non-optimal Reaction Temperature Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Issue 3: Low or No Yield of the Cycloadduct

Symptoms: The reaction is sluggish, or you are recovering primarily starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Retro-Diels-Alder Reaction The Diels-Alder reaction is reversible, and at higher temperatures, the equilibrium can shift back to the starting materials.[2] If you are using elevated temperatures, try performing the reaction at a lower temperature for a longer duration.
Deactivated Lewis Acid Catalyst As mentioned, protic impurities can deactivate the Lewis acid. Ensure anhydrous conditions.
Steric Hindrance Bulky substituents on the diene or dienophile can hinder the reaction. In some cases, a more active catalyst or higher temperatures might be necessary, but this must be balanced with the risk of the retro-Diels-Alder reaction.
Incorrect Diene Conformation The diene must be in the s-cis conformation to react.[10] If the diene is locked in an s-trans conformation due to its structure, the reaction will not proceed.

Quantitative Data on Stereoselectivity

The following tables summarize the impact of different chiral auxiliaries and Lewis acids on the stereoselectivity of the Diels-Alder reaction in the context of prostaglandin synthesis.

Table 1: Effect of Chiral Auxiliaries on Diastereoselectivity

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)endo:exoDiastereomeric Excess (d.e.) (%)Yield (%)
(-)-8-phenylmentholAcrylate5-benzyloxymethylcyclopentadieneEt₂AlCl-100>100:1>9981
Oxazolidinone (R = CH(CH₃)₂)N-AcryloylCyclopentadieneEt₂AlCl-100>100:1>9982
Oxazolidinone (R = CH₂Ph)N-AcryloylCyclopentadieneEt₂AlCl-100>100:197:378
CamphorsultamN-AcryloylCyclopentadieneEtAlCl₂-20>97.4:2.5>99-

Data compiled from reference[7].

Table 2: Influence of Lewis Acids on a Chiral Auxiliary-Mediated Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis Acidendo:exoDiastereomeric Excess (d.e.) (%)
cis-1-arylsulfonamido-2-indanolAcrylateCyclopentadieneSnCl₄100:092
cis-1-arylsulfonamido-2-indanolAcrylateCyclopentadieneTiCl₄100:088
cis-1-arylsulfonamido-2-indanolAcrylateCyclopentadieneEt₂AlCl100:086
cis-1-arylsulfonamido-2-indanolAcrylateCyclopentadieneEtAlCl₂100:084

Data compiled from reference[11].

Experimental Protocols

Representative Protocol for an Asymmetric Diels-Alder Reaction using an Oxazolidinone Auxiliary

This protocol is a generalized procedure based on the work of Evans and co-workers.

  • Preparation of the N-Acryloyl Oxazolidinone:

    • To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.2 eq).

    • Slowly add acryloyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with water and extract the product with CH₂Cl₂. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Diels-Alder Cycloaddition:

    • To a solution of the purified N-acryloyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.4 eq) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of the diene (e.g., cyclopentadiene, 2.0 eq) in CH₂Cl₂ dropwise.

    • Stir the reaction mixture at -78 °C to -20 °C for 1-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Removal of the Chiral Auxiliary:

Visualizations

experimental_workflow cluster_prep Step 1: Dienophile Preparation cluster_da Step 2: Diels-Alder Reaction cluster_cleavage Step 3: Auxiliary Cleavage aux Chiral Auxiliary dienophile N-Acryloyl Oxazolidinone aux->dienophile acryloyl Acryloyl Chloride acryloyl->dienophile dienophile_in N-Acryloyl Oxazolidinone reaction Cycloaddition (-78 °C to -20 °C) dienophile_in->reaction diene Diene diene->reaction lewis_acid Lewis Acid lewis_acid->reaction cycloadduct Cycloadduct reaction->cycloadduct cycloadduct_in Cycloadduct hydrolysis Hydrolysis cycloadduct_in->hydrolysis product Corey Lactone Precursor hydrolysis->product recovered_aux Recovered Auxiliary hydrolysis->recovered_aux

Caption: Experimental workflow for a chiral auxiliary-directed Diels-Alder reaction.

stereoselectivity_factors cluster_endo_exo Endo/Exo Selectivity cluster_facial Facial Selectivity Stereo Stereoselectivity Control EndoExo Relative Orientation of Diene and Dienophile Stereo->EndoExo Facial Face of Approach (re/si) Stereo->Facial Temp Temperature (Lower T favors Endo) EndoExo->Temp LewisAcid_EE Lewis Acid EndoExo->LewisAcid_EE Solvent Solvent EndoExo->Solvent Auxiliary Chiral Auxiliary (Steric Shielding) Facial->Auxiliary Catalyst Chiral Lewis Acid Catalyst Facial->Catalyst troubleshooting_tree Start Problem with Diels-Alder Reaction LowYield Low Yield? Start->LowYield PoorStereo Poor Stereoselectivity? LowYield->PoorStereo No RetroDA Check for Retro-Diels-Alder: - Is temperature too high? LowYield->RetroDA Yes LowDE Low d.e.? (Poor Endo/Exo) PoorStereo->LowDE Yes CatalystDeact Check for Catalyst Deactivation: - Are conditions anhydrous? RetroDA->CatalystDeact Sol_Temp Solution: Lower Temperature RetroDA->Sol_Temp Sterics Consider Steric Hindrance: - Are reactants too bulky? CatalystDeact->Sterics Sol_Anhydrous Solution: Use Anhydrous Conditions CatalystDeact->Sol_Anhydrous Sol_Optimize Solution: Screen Reagents/Conditions Sterics->Sol_Optimize LowEE Low e.e.? (Poor Facial) LowDE->LowEE No TempHigh Lower Reaction Temperature LowDE->TempHigh Yes CheckAuxiliary Evaluate Chiral Auxiliary/Catalyst LowEE->CheckAuxiliary Yes OptimizeLA_DE Screen Lewis Acids TempHigh->OptimizeLA_DE TempHigh->Sol_Temp OptimizeSolvent Optimize Solvent OptimizeLA_DE->OptimizeSolvent OptimizeLA_DE->Sol_Optimize OptimizeSolvent->Sol_Optimize Anhydrous Ensure Anhydrous Conditions CheckAuxiliary->Anhydrous CheckAuxiliary->Sol_Optimize LowerTemp_EE Lower Reaction Temperature Anhydrous->LowerTemp_EE Anhydrous->Sol_Anhydrous LowerTemp_EE->Sol_Temp

References

Technical Support Center: Wittig Olefination in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in prostaglandin (B15479496) synthesis. The content is designed to address specific issues that may be encountered during the critical Wittig olefination step.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Wittig reaction in prostaglandin synthesis?

The Wittig reaction is a crucial method for forming carbon-carbon double bonds. In prostaglandin synthesis, it is most commonly employed to introduce one of the two side chains (α-chain or ω-chain) onto the cyclopentane (B165970) core of the prostaglandin molecule.[1][2][3][4] This reaction is valued for its reliability in establishing the double bond at a specific and desired location.[5]

Q2: What determines the stereochemistry (E/Z isomerism) of the newly formed double bond?

The stereochemical outcome of the Wittig reaction is primarily dictated by the nature of the phosphonium (B103445) ylide used.[5][6]

  • Unstabilized Ylides: These ylides, typically bearing alkyl or aryl substituents, are highly reactive and generally lead to the formation of (Z)-alkenes (cis) with moderate to high selectivity. This is often the desired outcome for the α-chain of many prostaglandins.[5][7]

  • Stabilized Ylides: These ylides have an electron-withdrawing group (e.g., ester, ketone) that stabilizes the carbanion through resonance. They are less reactive and predominantly yield (E)-alkenes (trans) under thermodynamic control.[5][7]

Q3: When is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classical Wittig reaction in prostaglandin synthesis?

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred for several reasons:

  • Enhanced (E)-Selectivity: The HWE reaction typically provides excellent selectivity for the (E)-alkene, which is often desired for the ω-chain of prostaglandins.[8][9]

  • Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides, allowing for successful reactions with more hindered ketones that may perform poorly in a standard Wittig reaction.[10]

  • Easier Purification: The phosphate (B84403) byproduct of the HWE reaction is water-soluble, which simplifies its removal during workup compared to the often-problematic triphenylphosphine (B44618) oxide from the Wittig reaction.[9][10]

Troubleshooting Guides

Problem 1: Low Reaction Yield

Q: I am experiencing a low yield in my Wittig olefination step for a prostaglandin intermediate. What are the potential causes and solutions?

A: Low yields in Wittig reactions can arise from several factors. Below is a systematic guide to troubleshooting this issue.

Potential Cause Explanation Recommended Solution(s)
Inefficient Ylide Formation The phosphonium salt may not be fully deprotonated to form the reactive ylide. This can be due to an inappropriate base, insufficient equivalents of base, or the presence of moisture.- Ensure the use of a sufficiently strong base (e.g., n-BuLi, NaH, KHMDS).[11][12] - Use a slight excess of the base (1.05-1.1 equivalents). - Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Sterically Hindered Carbonyl The prostaglandin intermediate may possess a sterically hindered aldehyde or ketone, which can impede the approach of the ylide.- Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are more nucleophilic and can react more effectively with hindered carbonyls.[10] - Increase the reaction temperature and/or reaction time to overcome the activation energy barrier.
Decomposition of Reactants Aldehydes can be prone to oxidation, polymerization, or decomposition, especially if they are labile.[13]- Use freshly purified aldehyde for the reaction. - Consider an in situ generation of the aldehyde from the corresponding alcohol immediately prior to the Wittig reaction.
Side Reactions The ylide can react with other functional groups on the prostaglandin intermediate, or undergo decomposition.- Protect sensitive functional groups on the prostaglandin core before performing the Wittig reaction. - Optimize reaction conditions (e.g., lower temperature) to minimize side reactions.
Problem 2: Poor Stereoselectivity (E/Z Ratio)

Q: The E/Z ratio of my product is not as expected. How can I improve the stereoselectivity of the Wittig reaction?

A: Achieving the desired stereoisomer is critical in prostaglandin synthesis. The following table outlines strategies to control the E/Z ratio.

Desired Isomer Ylide Type Key Considerations & Strategies
(Z)-Alkene (cis) Unstabilized Ylide- Use Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, which erodes (Z)-selectivity. Use bases like KHMDS or NaHMDS instead of n-BuLi.[7] - Solvent Choice: Polar aprotic solvents like THF or DME are generally preferred. - Low Temperature: Running the reaction at low temperatures (e.g., -78 °C) favors kinetic control and enhances (Z)-selectivity.[7]
(E)-Alkene (trans) Stabilized Ylide- Thermodynamic Control: These reactions are typically run at or above room temperature to allow for equilibration to the more stable (E)-product. - Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable method for obtaining high (E)-selectivity.[8][9]
(E)-Alkene (trans) Unstabilized Ylide- Schlosser Modification: This modification of the Wittig reaction can be used to invert the stereochemical outcome from (Z) to (E). It involves the use of a second equivalent of an organolithium reagent at low temperature to equilibrate the betaine (B1666868) intermediate before quenching.[7]
Problem 3: Difficult Purification (Removal of Triphenylphosphine Oxide)

Q: I am struggling to separate my prostaglandin product from the triphenylphosphine oxide byproduct. What are the best methods for its removal?

A: Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of the Wittig reaction. Its removal can be challenging due to its variable solubility.

Method Description Advantages Disadvantages
Crystallization/Precipitation TPPO is known to be poorly soluble in nonpolar solvents like hexane, cyclohexane, and petroleum ether. It can sometimes be precipitated out of the reaction mixture.[14][15]Can be a simple and effective method if the product has significantly different solubility.May not be effective if the product co-precipitates or is also insoluble in nonpolar solvents.
Complexation with Metal Salts TPPO can form insoluble complexes with certain metal salts, such as MgCl₂, ZnCl₂, and CaBr₂.[16][17][18] These complexes can then be removed by filtration.Effective even in solvents where TPPO is soluble (e.g., THF with CaBr₂).[18]Requires an additional reagent and filtration step. The choice of metal salt and solvent is critical.
Column Chromatography Standard silica (B1680970) gel chromatography can be used to separate the product from TPPO.Generally effective for a wide range of products.Can be time-consuming and require large amounts of solvent, which is not ideal for large-scale synthesis.[14]
Aqueous Extraction (for HWE) The dialkylphosphate byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[9][10]Simple, efficient, and avoids the issues associated with TPPO.Only applicable if the HWE reaction is used instead of the Wittig reaction.

Experimental Protocols

Protocol 1: General Procedure for (Z)-Selective Wittig Olefination (α-Chain Installation)

This protocol is designed for the formation of a (Z)-alkene using an unstabilized ylide under salt-free conditions to maximize stereoselectivity.

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the appropriate alkyltriphenylphosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) portion-wise.

    • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Olefination:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve the prostaglandin aldehyde intermediate (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Slowly warm the reaction to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.[7]

Protocol 2: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Olefination (ω-Chain Installation)

This protocol is designed for the formation of an (E)-alkene using a stabilized phosphonate.

  • Carbanion Generation:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the appropriate dialkyl phosphonate (1.2 equivalents).

    • Add anhydrous THF and cool the solution to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Olefination:

    • Cool the phosphonate carbanion solution back to 0 °C.

    • Dissolve the prostaglandin aldehyde or ketone intermediate (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde/ketone solution to the carbanion solution.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then brine. The water wash is crucial for removing the water-soluble phosphate byproduct.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography if necessary.

Visualizations

Wittig_Troubleshooting_Workflow start Wittig Reaction Issue low_yield Low Yield? start->low_yield poor_selectivity Poor E/Z Ratio? start->poor_selectivity purification_issue Purification Difficulty? start->purification_issue check_ylide Check Ylide Formation (Base, Moisture) low_yield->check_ylide Yes use_hwe Consider HWE for Hindered Carbonyl low_yield->use_hwe Yes protect_groups Protect Sensitive Functional Groups low_yield->protect_groups Yes want_z Desired: (Z)-Alkene poor_selectivity->want_z Yes want_e Desired: (E)-Alkene poor_selectivity->want_e Yes precipitate_tppo Precipitate TPPO (Hexane, Cyclohexane) purification_issue->precipitate_tppo Yes complex_tppo Complex TPPO with Metal Salts (MgCl2) purification_issue->complex_tppo Yes use_hwe_purify Use HWE for Water- Soluble Byproduct purification_issue->use_hwe_purify Yes salt_free Use Salt-Free Base (KHMDS, NaHMDS) want_z->salt_free low_temp Lower Reaction Temp (-78 °C) want_z->low_temp use_hwe_e Use HWE Reaction want_e->use_hwe_e schlosser Use Schlosser Modification want_e->schlosser

Caption: Troubleshooting Decision Tree for the Wittig Olefination.

Prostaglandin_Synthesis_Workflow start Prostaglandin Precursor (e.g., Corey Lactone) chain1_olefination Chain 1 Olefination start->chain1_olefination intermediate1 Intermediate with One Side Chain chain1_olefination->intermediate1 HWE for ω-chain (E-selective) or Wittig for α-chain (Z-selective) functional_group_mod Functional Group Manipulation intermediate1->functional_group_mod intermediate2 Modified Intermediate functional_group_mod->intermediate2 chain2_olefination Chain 2 Olefination intermediate2->chain2_olefination prostaglandin_crude Crude Prostaglandin chain2_olefination->prostaglandin_crude Wittig for α-chain (Z-selective) or HWE for ω-chain (E-selective) purification Purification prostaglandin_crude->purification final_product Final Prostaglandin purification->final_product

Caption: General Experimental Workflow for Prostaglandin Synthesis.

References

Technical Support Center: Removal of the p-Phenylbenzoyl (BzPh) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of the p-phenylbenzoyl (BzPh) protecting group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of p-phenylbenzoyl esters and ethers.

Issue 1: Low or No Yield of the Deprotected Product

Q1: I am attempting to hydrolyze a p-phenylbenzoyl ester using standard NaOH or KOH in aqueous methanol, but I am observing very low conversion to the desired alcohol. What are the potential causes and solutions?

A1: Low yields during the saponification of p-phenylbenzoyl esters are often attributed to steric hindrance and incomplete reaction. The bulky nature of the biphenyl (B1667301) moiety can impede the approach of the hydroxide (B78521) nucleophile to the ester carbonyl group.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solution
Steric Hindrance Increase the reaction temperature and/or prolong the reaction time. Consider using a stronger base or a different solvent system. For highly hindered esters, non-aqueous hydrolysis conditions may be more effective.[1][2]
Insufficient Base Ensure at least a stoichiometric amount of base is used. For substrates with other base-sensitive groups, a carefully controlled amount of base is crucial.
Poor Solubility The substrate may not be fully dissolved in the reaction medium. Try a co-solvent system such as THF/water or dioxane/water to improve solubility.
Reversibility (for acidic hydrolysis) Acid-catalyzed hydrolysis is a reversible reaction. Use a large excess of water to drive the equilibrium towards the products.[3][4]

A suggested starting point for a more robust hydrolysis of a hindered ester is to use a non-aqueous or mixed solvent system, which can enhance the reactivity of the hydroxide anion.[1][2]

Issue 2: Presence of Side Products after Deprotection

Q2: After basic hydrolysis of my p-phenylbenzoyl ester, I observe significant amounts of side products in my crude reaction mixture. What are these side products and how can I minimize their formation?

A2: The most common side product during basic hydrolysis is the carboxylate salt of p-phenylbenzoic acid. If the reaction is not driven to completion, you will also have unreacted starting material. In the case of complex molecules, other base-sensitive functional groups may also react.

Common Side Products and Mitigation Strategies:

Side ProductFormation PathwayMitigation Strategy
p-Phenylbenzoic AcidHydrolysis of the ester.This is an expected byproduct. It can be removed by an aqueous basic wash during workup, as it will form a water-soluble carboxylate salt.
Unreacted Starting MaterialIncomplete reaction due to steric hindrance or insufficient reaction time/temperature.See troubleshooting for low yield (Issue 1). Monitor the reaction closely by TLC or LC-MS to ensure completion.
Products from Reaction of Other Functional GroupsOther base-labile groups in the molecule (e.g., other esters, amides) may also be cleaved.Use milder basic conditions (e.g., LiOH in THF/water at lower temperatures) and carefully monitor the reaction progress. Consider an alternative, orthogonal protecting group strategy if chemoselectivity is a major issue.

Frequently Asked Questions (FAQs)

Q3: What are the standard conditions for the basic hydrolysis of a p-phenylbenzoyl ester?

A3: Standard conditions typically involve heating the ester with an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of an organic solvent (like methanol, ethanol, or THF) and water.[3][4][5][6][7] However, due to the stability of the p-phenylbenzoyl group, more forcing conditions may be necessary compared to simpler esters.

Q4: Can the p-phenylbenzoyl group be removed under acidic conditions?

A4: Yes, acidic hydrolysis is a potential method for cleaving p-phenylbenzoyl esters, typically by heating with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous organic solvent.[3][4] This method is generally less common than basic hydrolysis because the reaction is reversible and may require harsh conditions that are incompatible with other acid-sensitive functional groups in the molecule. For p-phenylbenzoyl ethers, acidic cleavage with strong acids like trifluoroacetic acid (TFA) may be employed, though the biphenyl group's electron-withdrawing nature can make this challenging.[8]

Q5: Are there any alternative methods for the removal of the p-phenylbenzoyl group, especially for sensitive substrates?

A5: For substrates that are sensitive to strong acids or bases, alternative deprotection strategies can be considered. Reductive cleavage is one such option, although less common for this specific protecting group. More specialized methods, such as enzymatic hydrolysis, could be explored for particularly delicate molecules, though this would require screening for a suitable enzyme.

Quantitative Data Summary

The following table summarizes representative conditions for the deprotection of benzoyl and related ester protecting groups. Note that optimal conditions will vary depending on the specific substrate.

Protecting GroupSubstrate TypeReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
p-Nitrobenzoylt-Butyl ester0.3 N NaOHDCM/MeOH (9:1)Room Temp.5.593[1]
BenzoylMethyl esterLiOHTHF/H₂ORoom Temp.VariesGood[5]
p-MethoxybenzylAlcohol0.5 eq. TfOHCH₂Cl₂210.0882[8]
BenzoylEthyl esterNaOHEtOH/H₂ORefluxVariesHigh[3][4]

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of a p-Phenylbenzoyl Ester

This protocol describes a general procedure for the saponification of a p-phenylbenzoyl ester.

Materials:

  • p-Phenylbenzoyl protected compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the p-phenylbenzoyl protected compound (1.0 eq.) in a suitable solvent mixture (e.g., THF:H₂O 3:1 or MeOH:H₂O 4:1).

  • Add an excess of the base (e.g., NaOH, 3.0-5.0 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any nonpolar impurities.

  • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extract the product with an organic solvent (e.g., EtOAc or DCM) three times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude deprotected product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Deprotection_Troubleshooting Troubleshooting Logic for p-Phenylbenzoyl Deprotection start Start Deprotection check_completion Reaction Complete? start->check_completion low_yield Low Yield/No Reaction check_completion->low_yield No side_products Side Products Observed check_completion->side_products Yes, but with issues success Successful Deprotection check_completion->success Yes increase_temp_time Increase Temperature/Time low_yield->increase_temp_time Possible Cause: Steric Hindrance change_solvent Change Solvent System (e.g., THF/H2O) low_yield->change_solvent Possible Cause: Poor Solubility stronger_base Use Stronger Base/ Different Cation (LiOH) low_yield->stronger_base Possible Cause: Low Reactivity milder_conditions Use Milder Conditions (Lower Temp, less base) side_products->milder_conditions Possible Cause: Reaction of other functional groups orthogonal_strategy Consider Orthogonal Protecting Group side_products->orthogonal_strategy If chemoselectivity is a persistent issue increase_temp_time->check_completion change_solvent->check_completion stronger_base->check_completion milder_conditions->check_completion

Caption: Troubleshooting workflow for the removal of the p-phenylbenzoyl protecting group.

Basic_Hydrolysis_Workflow General Workflow for Basic Hydrolysis of p-Phenylbenzoyl Esters start Start: p-BzPh Ester reaction 1. Add Base (e.g., NaOH) 2. Heat in Solvent (e.g., THF/H2O) start->reaction workup Workup reaction->workup acidify Acidify with HCl workup->acidify Quench & Remove Organic Solvent extraction Extract with Organic Solvent acidify->extraction byproduct Byproduct: p-Phenylbenzoic Acid (in aqueous layer) acidify->byproduct purification Purify (Chromatography/ Recrystallization) extraction->purification product Final Product: Deprotected Alcohol purification->product

Caption: Experimental workflow for the saponification of a p-phenylbenzoyl ester.

References

preventing racemization during the synthesis of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of ent-Corey PG-Lactone Diol.

Troubleshooting Guide

This guide addresses specific issues that may lead to a loss of enantiomeric excess (ee) during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (<95%) after Baeyer-Villiger oxidation. The chosen oxidant or catalyst may not be sufficiently stereoselective.- Employ a chiral catalyst for an asymmetric Baeyer-Villiger oxidation. Chiral N,N'-dioxide-Sc(III) complexes have shown high enantioselectivity. - Consider using a Baeyer-Villiger monooxygenase (BVMO) for a biocatalytic approach, which often provides excellent enantioselectivity.
Reaction temperature may be too high, leading to decreased enantioselectivity.[1]- Perform the oxidation at a lower temperature (e.g., 0 °C to -20 °C) to enhance enantioselectivity. Monitor the reaction progress carefully as the rate will be slower.
The pH of the reaction mixture is not optimal, potentially leading to side reactions or catalyst deactivation.- Buffer the reaction mixture to maintain an optimal pH for the chosen catalyst system. For m-CPBA, the addition of a buffer like NaHCO₃ can prevent the accumulation of acidic byproducts.
Epimerization of stereocenters during subsequent functional group manipulations. Use of strong acidic or basic conditions for deprotection or other transformations can cause epimerization, particularly at the C-8 and C-12 positions in prostaglandin-like structures.[2]- Employ mild reaction conditions for all subsequent steps. - Utilize protecting groups that can be removed under neutral or very mild acidic/basic conditions.[3] For example, silyl (B83357) ethers can often be removed with fluoride (B91410) sources under neutral conditions.
Prolonged reaction times or elevated temperatures during work-up and purification.- Minimize reaction times and maintain low temperatures throughout the work-up and purification steps. - Use rapid purification techniques like flash column chromatography to reduce the exposure of the product to potentially epimerizing conditions on the stationary phase.
Inconsistent or poor resolution of enantiomers using a chiral resolving agent. The chosen resolving agent may not form diastereomeric salts with a significant difference in solubility with the enantiomers of the intermediate.[4]- Screen a variety of chiral resolving agents. For acidic intermediates, chiral amines like (+)-α-methylbenzylamine are often effective.[5] - Optimize the crystallization solvent and temperature to maximize the solubility difference between the diastereomeric salts.
Difficulty in accurately determining the enantiomeric excess. The chosen analytical method lacks the necessary resolution to separate the enantiomers.- Develop a robust chiral High-Performance Liquid Chromatography (HPLC) method. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for separating prostaglandin (B15479496) intermediates.[5][6][7] - Optimize the mobile phase composition and temperature to achieve baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for controlling stereochemistry in the synthesis of this compound?

A1: The most critical step is typically the asymmetric transformation that introduces chirality into the molecule. In many synthetic routes, this is the asymmetric Baeyer-Villiger oxidation of a prochiral bicyclic ketone.[1][8] Achieving high enantioselectivity in this step is paramount, as it is often difficult to improve the enantiomeric excess significantly in later stages.

Q2: How can I prevent racemization during the purification process?

A2: To prevent racemization during purification, it is crucial to use neutral conditions whenever possible. If acidic or basic conditions are unavoidable, they should be as mild as possible and the exposure time should be minimized. For column chromatography, using a neutral stationary phase like silica (B1680970) gel and eluting with a neutral solvent system is recommended. It is also advisable to keep the product cold throughout the purification process.

Q3: What are the best protecting groups to use to avoid epimerization?

A3: The choice of protecting group is critical for maintaining stereochemical integrity.[3] For hydroxyl groups, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are often preferred as they are stable under a wide range of conditions and can be removed under mild, neutral conditions using fluoride reagents. For carbonyl groups, acetals or ketals formed with diols can be used, which are stable to basic and nucleophilic reagents and can be removed under mild acidic conditions.

Q4: Can temperature really have a significant impact on the enantioselectivity of my reaction?

A4: Yes, temperature can have a profound effect on the enantioselectivity of many asymmetric reactions.[1] Lowering the reaction temperature often leads to a higher enantiomeric excess because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy. It is always recommended to optimize the reaction temperature for any new asymmetric transformation.

Q5: How do I accurately measure the enantiomeric excess of my product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[5][6][7] You will need a chiral stationary phase (CSP) that can resolve the enantiomers of your compound. It is important to validate the HPLC method to ensure that the peaks are baseline resolved and that the response factors for the two enantiomers are the same.

Experimental Protocols

Asymmetric Baeyer-Villiger Oxidation using a Chiral Catalyst

This protocol is a general guideline for the asymmetric Baeyer-Villiger oxidation of a bicyclic ketone precursor to the this compound using a chiral N,N'-dioxide-Sc(III) catalyst.

Materials:

  • Bicyclic ketone precursor

  • Chiral N,N'-dioxide ligand

  • Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (B76179) (Na₂SO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (0.1 eq) and Sc(OTf)₃ (0.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the bicyclic ketone precursor (1.0 eq) in anhydrous DCM and add it to the catalyst solution.

  • Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at the low temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous Na₂SO₃ solution, followed by saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified lactone by chiral HPLC analysis.

Chiral HPLC Analysis of this compound

This protocol provides a general method for the determination of the enantiomeric purity of this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

  • Prepare a standard solution of the racemic Corey PG-Lactone Diol in the mobile phase.

  • Prepare a sample solution of the synthesized this compound in the mobile phase.

  • Set the column temperature (e.g., 25 °C) and the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

  • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.

  • Inject the sample solution and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Potential Racemization Points Prochiral Ketone Prochiral Ketone ent-Corey Lactone ent-Corey Lactone Prochiral Ketone->ent-Corey Lactone Asymmetric Baeyer-Villiger Oxidation This compound This compound ent-Corey Lactone->this compound Functional Group Manipulations Racemization_BV Loss of ee ent-Corey Lactone->Racemization_BV Epimerization_FGM Epimerization This compound->Epimerization_FGM

Caption: Synthetic pathway to this compound highlighting potential racemization points.

Troubleshooting_Workflow cluster_solutions_bv Solutions for B-V Oxidation cluster_solutions_fgm Solutions for FGM cluster_solutions_purification Solutions for Purification start Low Enantiomeric Excess Observed check_bv Check Baeyer-Villiger Oxidation Step start->check_bv check_fgm Check Subsequent Functional Group Manipulations start->check_fgm check_purification Review Purification Procedure start->check_purification optimize_catalyst Optimize Chiral Catalyst or Use Biocatalyst check_bv->optimize_catalyst lower_temp Lower Reaction Temperature check_bv->lower_temp control_ph Control pH check_bv->control_ph mild_conditions Use Milder Reagents check_fgm->mild_conditions protecting_groups Optimize Protecting Group Strategy check_fgm->protecting_groups neutral_conditions Use Neutral Conditions check_purification->neutral_conditions minimize_time Minimize Time and Maintain Low Temp check_purification->minimize_time end Achieve High Enantiomeric Excess optimize_catalyst->end lower_temp->end control_ph->end mild_conditions->end protecting_groups->end neutral_conditions->end minimize_time->end

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

Racemization_Mechanism Chiral Intermediate Chiral Intermediate Achiral Intermediate/\nTransition State Achiral Intermediate/ Transition State Chiral Intermediate->Achiral Intermediate/\nTransition State Deprotonation/ Protonation (e.g., enolization) Racemic Mixture Racemic Mixture Achiral Intermediate/\nTransition State->Racemic Mixture Reprotonation

Caption: General mechanism of racemization via an achiral intermediate.

References

side reactions associated with the use of organometallic reagents with Corey lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corey lactone and organometallic reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of prostaglandins (B1171923) and related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Grignard or organolithium reagents with Corey lactone derivatives?

A1: The most prevalent side reaction is the double addition of the organometallic reagent to the lactone carbonyl.[1][2] This occurs because the initial addition opens the lactone to form a ketone intermediate, which is often more reactive than the starting lactone towards the organometallic reagent.[1][2] This leads to the formation of a diol product instead of the desired single-addition product. Other potential side reactions include enolization of the intermediate ketone, especially with sterically hindered reagents, and reduction of the carbonyl group.[1]

Q2: How can I prevent the double addition of an organometallic reagent to the Corey lactone?

A2: Several strategies can be employed to mitigate double addition:

  • Use of Milder Reagents: Organocuprates (Gilman reagents) are generally less reactive than Grignard or organolithium reagents and are known to favor single addition to esters and lactones, often stopping at the ketone stage.[3][4]

  • Protecting Groups: The lactone functionality can be protected. A method developed by E.J. Corey involves converting the lactone to a dithiane, which is stable to nucleophilic attack.[5]

  • Reaction Conditions: Using stoichiometric amounts of the organometallic reagent at low temperatures can sometimes favor the formation of the single-addition product by slowing down the second addition.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction on the Corey aldehyde is giving a poor E/Z selectivity. How can I improve this?

A3: The Horner-Wadsworth-Emmons reaction is a crucial step for introducing the ω-side chain in prostaglandin (B15479496) synthesis and typically favors the formation of the (E)-alkene.[6][7] To improve (E)-selectivity:

  • Choice of Phosphonate (B1237965) Reagent: Using phosphonates with bulky ester groups can enhance (E)-selectivity.[7]

  • Reaction Conditions: The choice of base and solvent can significantly influence the stereochemical outcome. For instance, using sodium hydride (NaH) as the base in an aprotic solvent like THF is a common practice.[7] For cases where the (Z)-alkene is desired, the Still-Gennari modification of the HWE reaction can be employed.[8]

Q4: I am observing epimerization at the carbon bearing the newly formed alcohol after the addition of my organometallic reagent. What could be the cause?

A4: Epimerization at the C-15 position in prostaglandin synthesis is a known challenge. This can occur if the reaction conditions are not carefully controlled. The intermediate alkoxide can potentially undergo retro-addition, followed by re-addition from the opposite face. To minimize this:

  • Low Temperature: Maintaining a low reaction temperature throughout the addition and quenching steps is crucial.

  • Rapid Quenching: Promptly quenching the reaction with a proton source after the addition is complete can help trap the desired stereoisomer.

  • Chelation Control: The stereoselectivity of the addition can be influenced by the choice of protecting groups on nearby hydroxyl functionalities, which can direct the approach of the organometallic reagent through chelation.[9]

Troubleshooting Guides

Problem 1: Formation of a Diol Side Product (Over-addition)

Symptoms:

  • TLC analysis shows a more polar spot than the expected product.

  • Mass spectrometry indicates a molecular weight corresponding to the addition of two equivalents of the organometallic reagent.

  • ¹H and ¹³C NMR spectra show signals consistent with a diol structure.

Root Causes:

  • The intermediate ketone formed after the first addition is highly reactive.[1][2]

  • Excess organometallic reagent is present in the reaction mixture.

  • The reaction temperature is too high, leading to a faster second addition.

Solutions:

SolutionExperimental ProtocolExpected Outcome
Use of Organocuprates 1. Prepare the organocuprate (Gilman reagent) by reacting two equivalents of the corresponding organolithium reagent with one equivalent of copper(I) iodide (CuI) in an ethereal solvent (e.g., THF, diethyl ether) at low temperature (-78 °C).[3][10] 2. Add the solution of the Corey lactone derivative to the freshly prepared organocuprate at -78 °C. 3. Allow the reaction to proceed at low temperature until completion (monitor by TLC). 4. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.Formation of the desired ketone with minimal or no diol formation. Organocuprates are less reactive and generally do not react with the intermediate ketone.[3]
Stoichiometric Control and Low Temperature 1. Carefully titrate the organometallic reagent (Grignard or organolithium) to determine its exact concentration. 2. Cool the solution of the Corey lactone derivative to a low temperature (e.g., -78 °C) in an inert atmosphere. 3. Slowly add one equivalent of the organometallic reagent dropwise to the lactone solution. 4. Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.Increased yield of the single-addition product. The low temperature and controlled stoichiometry reduce the rate of the second addition.
Problem 2: Low (E)-Selectivity in the Horner-Wadsworth-Emmons Reaction

Symptoms:

  • ¹H NMR analysis of the crude product shows a mixture of (E) and (Z) isomers, indicated by distinct coupling constants for the vinylic protons.

  • Difficulty in separating the isomers by column chromatography.

Root Causes:

  • The phosphonate ylide is not sufficiently stabilized.

  • The reaction conditions (base, solvent, temperature) are not optimal for (E)-selectivity.

Solutions:

SolutionExperimental ProtocolExpected Outcome
Masamune-Roush Conditions 1. To a solution of the phosphonate reagent and LiCl in acetonitrile, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 0 °C. 2. Add the Corey aldehyde derivative to the reaction mixture. 3. Allow the reaction to warm to room temperature and stir until completion.High (E)-selectivity. The use of LiCl and DBU is known to favor the formation of the (E)-alkene.[11]
Use of Bulky Phosphonates 1. Synthesize a phosphonate reagent with bulky ester groups (e.g., diisopropyl or di-tert-butyl). 2. Perform the HWE reaction using standard conditions (e.g., NaH in THF).Increased (E)-selectivity due to steric hindrance in the transition state leading to the (Z)-isomer.[7]

Visualizing Reaction Pathways

To aid in understanding the chemical transformations and potential side reactions, the following diagrams illustrate the key processes.

organometallic_addition CoreyLactone Corey Lactone Derivative KetoneIntermediate Ketone Intermediate CoreyLactone->KetoneIntermediate 1st Addition Organometallic R-MgX or R-Li Organometallic->CoreyLactone Organometallic->KetoneIntermediate DesiredProduct Desired Single-Addition Product KetoneIntermediate->DesiredProduct Workup DiolProduct Diol Side Product KetoneIntermediate->DiolProduct 2nd Addition (Side Reaction)

Caption: General reaction pathway for the addition of organometallic reagents to Corey lactone, highlighting the formation of the diol side product.

hwe_reaction CoreyAldehyde Corey Aldehyde Oxaphosphetane Oxaphosphetane Intermediate CoreyAldehyde->Oxaphosphetane PhosphonateYlide Phosphonate Ylide PhosphonateYlide->Oxaphosphetane E_Alkene (E)-Alkene (Desired) Oxaphosphetane->E_Alkene Favored Z_Alkene (Z)-Alkene (Side Product) Oxaphosphetane->Z_Alkene Disfavored

Caption: Simplified workflow of the Horner-Wadsworth-Emmons reaction, illustrating the formation of (E) and (Z) alkene isomers.

References

Technical Support Center: Managing the Stability of Intermediates in Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of intermediates during the multi-step synthesis of prostaglandins (B1171923).

Frequently Asked Questions (FAQs)

Q1: What are the most common unstable intermediates in prostaglandin (B15479496) synthesis?

The multi-step synthesis of prostaglandins involves several intermediates with varying stability. The most notoriously unstable intermediates include:

  • Prostaglandin H2 (PGH2): This pivotal intermediate possesses a strained endoperoxide bridge, rendering it highly susceptible to rearrangement and degradation. In aqueous solutions at room temperature, PGH2 has a very short half-life of approximately 90-100 seconds.[1][2]

  • Cyclopentenone Intermediates: These intermediates are prone to side reactions such as β-elimination, which can lead to the formation of undesired byproducts and a reduction in the overall yield of the target prostaglandin.

  • Corey Lactone and its Derivatives: While generally more stable than PGH2, the stability of Corey lactone and its derivatives can be compromised by improper handling and storage, particularly in solution. They are susceptible to hydrolysis and other degradation pathways.

Q2: What are the primary degradation pathways for PGH2?

In aqueous solutions, PGH2 can degrade through both enzymatic and non-enzymatic pathways. Non-enzymatic degradation primarily yields 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and malondialdehyde (MDA). It can also rearrange to form other prostaglandins, such as PGE2 and PGF2α.

Q3: How does pH affect the stability of prostaglandin intermediates?

The stability of many prostaglandin intermediates is highly pH-dependent. For instance, Prostaglandin E2 (PGE2) is susceptible to degradation under both acidic and basic conditions. The degradation rate is first-order with respect to hydrogen and hydroxide (B78521) ion concentrations.[3] Under strongly acidic conditions, PGE2 can dehydrate to form PGA2, which can then isomerize to the more stable PGB2. In alkaline solutions, PGE2 can also undergo degradation.

Q4: What is the role of protecting groups in stabilizing prostaglandin intermediates?

Protecting groups are crucial for masking reactive functional groups, such as hydroxyl and carboxyl groups, to prevent unwanted side reactions during synthesis. This protection enhances the stability of the intermediates and improves the overall yield and purity of the final product. Silyl (B83357) ethers are commonly used protecting groups for hydroxyl moieties in prostaglandin synthesis due to their ease of introduction, stability under various reaction conditions, and selective removal.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent yields or unexpected byproducts in reactions involving PGH2.
  • Question: My experiments with PGH2 are giving inconsistent results, and I'm observing byproducts I can't identify. What could be the cause?

  • Answer: The extreme instability of PGH2 is the most likely culprit. Its short half-life requires strict adherence to proper handling and reaction conditions.

    • Troubleshooting Steps:

      • Temperature Control: Always handle PGH2 and its solutions at low temperatures. Prepare stock solutions in anhydrous solvents and store them at -80°C. Keep all buffers and reaction vessels on ice during the experiment.

      • Solvent Purity: Ensure all solvents used to dissolve PGH2 are of high purity and anhydrous. Trace amounts of water can accelerate its degradation.

      • pH Control: The pH of aqueous solutions can influence stability. While specific data for PGH2 is limited, maintaining a controlled pH is advisable. For example, the related prostacyclin (PGI2) is more stable at a slightly basic pH.[1]

      • Minimize Time in Aqueous Solutions: Reduce the time PGH2 spends in aqueous environments to a minimum. Add the PGH2 solution to the reaction mixture immediately before initiating the reaction.

Issue 2: Degradation of Corey Lactone during storage or reaction.
  • Question: I suspect my Corey lactone intermediate is degrading. What are the best practices for its storage and handling?

  • Answer: While more stable than PGH2, Corey lactone can degrade if not handled correctly.

    • Troubleshooting Steps:

      • Proper Storage: Store solid Corey lactone diol in a tightly sealed container at room temperature, where it is stable for at least two years.[6] For long-term storage of derivatives like (-)-Corey lactone benzoate, deep freezing (below -20°C) is recommended.[7]

      • Solution Stability: Prepare stock solutions in high-purity, anhydrous organic solvents such as ethanol, DMSO, or dimethylformamide.[6] It is not recommended to store aqueous solutions for more than one day.

      • Inert Atmosphere: When preparing stock solutions, purge the solvent with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

      • Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry to prevent contamination that could catalyze degradation.

Issue 3: Low yields due to β-elimination of cyclopentenone intermediates.
  • Question: I'm experiencing low yields in steps involving cyclopentenone intermediates, likely due to β-elimination. How can I prevent this?

  • Answer: β-elimination is a common side reaction for β-hydroxy ketones, a structural motif present in many prostaglandin intermediates.[8]

    • Troubleshooting Steps:

      • Protecting Groups: Conceal the C-11 hydroxyl group as a latent functional group until later in the synthesis to prevent β-elimination. Silyl ethers are effective for this purpose.

      • Reaction Conditions: The choice of base and reaction temperature is critical. Use non-basic nucleophiles when possible. If a base is required, use a non-nucleophilic, sterically hindered base and maintain low reaction temperatures.

      • Strategic Synthesis Design: Plan the synthetic route to avoid the formation of sensitive β-hydroxy ketone intermediates at stages where harsh conditions are required.

Data Summary

Table 1: Stability of Prostaglandin H2 (PGH2)

ParameterValueConditions
Half-life90-100 secondsRoom temperature, aqueous solution[1][2]
Storage Temperature-80°CLong-term storage in organic solvent[1]
Shipping ConditionDry IceTo maintain stability during transport

Table 2: Aqueous Stability of Prostaglandin E2 (PGE2) at 25°C

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)

Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Hydroxyl Group as a Silyl Ether (e.g., TBS ether)

This protocol describes a general method for protecting a hydroxyl group in a prostaglandin intermediate using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • Prostaglandin intermediate containing a hydroxyl group

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the prostaglandin intermediate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Add imidazole (2.5 mmol, 2.5 eq.) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.2 mmol, 1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the silyl-protected intermediate.[9]

Protocol 2: General Procedure for the Deprotection of a Silyl Ether

This protocol outlines a general method for removing a silyl protecting group using a fluoride (B91410) source.

Materials:

  • Silyl-protected prostaglandin intermediate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the silyl-protected prostaglandin intermediate (1.0 mmol) in THF (5 mL) in a round-bottom flask.

  • Add the TBAF solution (1.2 mL, 1.2 mmol, 1.2 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time will vary depending on the specific silyl group and the steric hindrance around it.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected prostaglandin.

Protocol 3: Monitoring Intermediate Stability by HPLC

This protocol provides a general framework for developing an HPLC method to monitor the stability of prostaglandin intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Prostaglandin intermediate standard

  • Potential degradation product standards (if available)

Procedure:

  • Sample Preparation: Dissolve a known concentration of the prostaglandin intermediate in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. For stability studies, incubate aliquots of this solution under the desired conditions (e.g., different temperatures, pH values, or in different solvents). At specified time points, take samples, dilute them appropriately with the mobile phase, and prepare them for injection.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase for prostaglandin analysis is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust the pH to around 3-4) to improve peak shape.[10]

    • Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it to elute compounds with increasing hydrophobicity. A typical gradient might be from 30% to 90% acetonitrile over 20-30 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: Set the UV detector to a wavelength where the prostaglandin intermediate and its potential degradation products have significant absorbance (e.g., around 210 nm).[11]

  • Data Analysis:

    • Inject the standard solution to determine the retention time of the pure intermediate.

    • Inject the samples from the stability study at each time point.

    • Monitor the decrease in the peak area of the intermediate over time to quantify its degradation.

    • Observe the appearance of new peaks, which correspond to degradation products. If standards are available, these can be identified and quantified.

Visualizations

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 PGH2 (Unstable Intermediate) PGG2->PGH2 Peroxidase PGE2 PGE2 PGH2->PGE2 PGE Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase PGD2 PGD2 PGH2->PGD2 PGD Synthase PGI2 PGI2 (Prostacyclin) PGH2->PGI2 Prostacyclin Synthase TXA2 TXA2 (Thromboxane A2) PGH2->TXA2 Thromboxane Synthase

Caption: Simplified biosynthetic pathway of major prostaglandins from arachidonic acid, highlighting the central role of the unstable intermediate PGH2.

Experimental_Workflow Start Start: Unstable Intermediate Protection Protect Reactive Functional Groups (e.g., silylation) Start->Protection Reaction Perform Desired Synthetic Transformation Protection->Reaction Deprotection Remove Protecting Groups (e.g., fluoride treatment) Reaction->Deprotection Purification Purify Product (e.g., Chromatography) Deprotection->Purification Analysis Analyze Purity and Yield (e.g., HPLC, NMR) Purification->Analysis End Stable Product Analysis->End

Caption: General experimental workflow for handling unstable intermediates in multi-step synthesis, incorporating protection and deprotection steps.

Caption: A logical troubleshooting guide for addressing low yields and byproduct formation during prostaglandin synthesis.

References

improving the yield of the lactonization step in Corey's synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the lactonization step in Corey's synthesis, commonly known as the Corey-Nicolaou macrolactonization.

Frequently Asked Questions (FAQs)

Q1: What is the Corey-Nicolaou macrolactonization?

The Corey-Nicolaou macrolactonization is a chemical reaction that forms large-ring lactones (macrolactones) from their corresponding hydroxy acids. This method is particularly effective for the synthesis of macrolides, which are a class of natural products and pharmaceuticals. The reaction typically employs a thiol-containing activating agent, such as 2,2'-dipyridyl disulfide (Ph₂S₂), in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (Ph₃P), to promote the cyclization.

Q2: What is the general mechanism of the reaction?

The reaction proceeds through several key steps. First, the hydroxy acid is activated by reacting with 2,2'-dipyridyl disulfide and triphenylphosphine to form a 2-pyridinethiol ester. This ester is highly reactive. Then, an intramolecular acylation occurs where the hydroxyl group attacks the activated carbonyl group, leading to the formation of the macrolactone ring and releasing 2-thiopyridone as a byproduct.

Q3: Why is high dilution important for this reaction?

High-dilution conditions are crucial for minimizing intermolecular side reactions, such as dimerization and polymerization, which compete with the desired intramolecular cyclization. By keeping the concentration of the hydroxy acid low, the probability of one molecule reacting with another is significantly reduced, thus favoring the formation of the cyclic monomer.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Lactone

Potential Causes:

  • Inefficient activation of the carboxylic acid.

  • Competing intermolecular reactions (dimerization, polymerization).

  • Decomposition of starting material or product.

  • Inappropriate reaction temperature or time.

  • Presence of impurities in the starting material or reagents.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all reagents, especially the phosphine and disulfide, are pure and dry. Triphenylphosphine can oxidize to triphenylphosphine oxide, which is ineffective.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. A comparison of common conditions is provided in the table below.

  • Ensure High Dilution: Use a syringe pump to add the hydroxy acid solution slowly to the reaction mixture over an extended period (e.g., several hours) to maintain high-dilution conditions.

  • Purify Starting Material: Ensure the starting hydroxy acid is free of impurities that could interfere with the reaction.

Table 1: Comparison of Reaction Conditions for Corey-Nicolaou Macrolactonization

Reagent SystemSolventTemperature (°C)Typical Yield (%)Notes
Ph₃P / 2,2'-dipyridyl disulfideToluene (B28343)80-11060-80The classical Corey-Nicolaou conditions.
Ph₃P / 2,2'-dipyridyl disulfideXylene110-13070-90Higher boiling point can accelerate the reaction.
Ph₃P / N-(2-pyridylthio)succinimideAcetonitrile25-8050-75Milder conditions, but may be less effective for hindered substrates.
Tri-n-butylphosphine / 2,2'-dipyridyl disulfideBenzene25-8065-85More reactive phosphine can be beneficial.

Experimental Protocol: General Procedure for Corey-Nicolaou Macrolactonization

  • A solution of the ω-hydroxy acid (1.0 eq.), triphenylphosphine (2.0 eq.), and 2,2'-dipyridyl disulfide (2.0 eq.) in a dry, non-polar solvent (e.g., toluene or xylene) is prepared. The concentration should be kept low (e.g., 0.1 M).

  • This solution is added dropwise via a syringe pump over a period of 4-12 hours to a larger volume of the same solvent, heated to reflux (80-130 °C). This ensures high-dilution conditions.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to isolate the desired macrolactone.

Issue 2: Formation of Dimer or Polymer Byproducts

Potential Causes:

  • Concentration of the hydroxy acid is too high.

  • Rate of addition of the hydroxy acid is too fast.

  • The substrate is sterically unhindered, favoring intermolecular reactions.

Troubleshooting Steps:

  • Decrease Concentration: Reduce the concentration of the hydroxy acid solution being added and increase the volume of the refluxing solvent.

  • Slow Down Addition Rate: Increase the addition time using the syringe pump to better maintain high dilution.

  • Use a Template: In some cases, a template-driven approach can pre-organize the molecule for cyclization, though this is a more advanced strategy.

Visual Guides

TroubleshootingWorkflow start Low Lactonization Yield check_reagents Verify Reagent Purity (Ph3P, Disulfide) start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) check_reagents->optimize_conditions Reagents OK high_dilution Ensure High Dilution (Syringe Pump) optimize_conditions->high_dilution fail Consult Further Literature optimize_conditions->fail check_dimer Check for Dimer/ Polymer Formation high_dilution->check_dimer adjust_dilution Decrease Concentration/ Slow Addition Rate check_dimer->adjust_dilution Dimer Present success Improved Yield check_dimer->success No Dimer adjust_dilution->high_dilution adjust_dilution->fail ReactionMechanism cluster_activation Activation Step cluster_cyclization Cyclization Step hydroxy_acid ω-Hydroxy Acid thiol_ester Activated Thiol Ester hydroxy_acid->thiol_ester Activation reagents Ph3P + (PyS)2 reagents->thiol_ester cyclization Intramolecular Attack thiol_ester->cyclization macrolactone Macrolactone cyclization->macrolactone byproduct 2-Thiopyridone cyclization->byproduct

troubleshooting guide for the purification of prostaglandin analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of prostaglandin (B15479496) analogues. The following information is designed to help you address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying prostaglandin analogues?

A1: The most prevalent methods for the purification of prostaglandin analogues are High-Performance Liquid Chromatography (HPLC) and silica (B1680970) gel column chromatography. HPLC, particularly preparative reversed-phase HPLC, is widely used for its high resolution and efficiency in separating complex mixtures.[1][2] Normal-phase HPLC is also employed, especially for isomer separation.[3] Silica gel column chromatography is a standard technique for purifying crude reaction mixtures and for separating less complex mixtures.[4][5][6]

Q2: Why is the stability of prostaglandin analogues a critical factor during purification?

A2: Prostaglandin analogues are often sensitive to pH, temperature, and light. Degradation can occur under strongly acidic or basic conditions, and at elevated temperatures, leading to the formation of impurities and a reduction in the yield of the desired compound.[7] For instance, some prostaglandins (B1171923) exhibit maximum stability in a narrow pH range, and deviation from this can lead to rapid degradation. Therefore, careful control of these parameters throughout the purification process is essential to ensure the integrity and purity of the final product.

Q3: What are the common types of impurities encountered during prostaglandin analogue purification?

A3: Common impurities include stereoisomers (e.g., enantiomers and diastereomers), geometric isomers (e.g., cis-trans isomers), and degradation products.[3] The synthesis of prostaglandin analogues often results in a mixture of isomers, which can be challenging to separate due to their similar physical and chemical properties. Degradation products can arise from the inherent instability of the prostaglandin molecule under certain conditions.

Troubleshooting Guides

Problem 1: Low Recovery or Yield

Q: I am experiencing a significant loss of my prostaglandin analogue during purification, resulting in a low overall yield. What are the potential causes and how can I troubleshoot this?

A: Low recovery is a common issue in prostaglandin purification and can be attributed to several factors. A systematic approach to identifying the cause is crucial.

Possible Causes and Solutions:

  • Compound Degradation: Prostaglandin analogues can be unstable under certain pH and temperature conditions.

    • Solution: Ensure the pH of your mobile phase and any buffers used are within the known stability range for your specific analogue. If this information is not available, a neutral pH is often a good starting point. Avoid high temperatures during all steps of the purification process. If possible, perform the purification at a controlled, cool temperature.

  • Irreversible Adsorption to the Stationary Phase: The highly polar nature of some prostaglandins can lead to strong, sometimes irreversible, binding to the stationary phase, particularly with silica gel.

    • Solution: For silica gel chromatography, ensure the silica is properly deactivated. For HPLC, consider using a different stationary phase (e.g., a less retentive C8 column instead of a C18) or modifying the mobile phase with additives that can reduce strong interactions.

  • Incomplete Elution: The chosen mobile phase may not be strong enough to elute the compound completely from the column.

    • Solution: For HPLC, increase the percentage of the organic solvent in the mobile phase during the elution step. A gradient elution, where the solvent strength is gradually increased, is often more effective than an isocratic elution for ensuring all the compound is eluted. For silica gel chromatography, switch to a more polar solvent system.

  • Precipitation on the Column: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can precipitate at the head of the column.

    • Solution: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker polarity.

Illustrative Data: Effect of Mobile Phase pH on Recovery of a Prostaglandin Analogue (Illustrative)

Mobile Phase pHRecovery (%)Purity (%)Observations
3.06590Significant peak tailing, suggesting some degradation.
5.08598Symmetrical peak shape, good recovery.
7.09299Optimal recovery and purity.
9.05585Appearance of degradation peaks, lower recovery.

This table provides illustrative data to demonstrate the potential impact of pH on purification outcomes.

Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, Broadening)

Q: My HPLC chromatograms show poor peak shapes (e.g., tailing, fronting, or broad peaks) for my prostaglandin analogue. What could be causing this and how can I improve it?

A: Poor peak shape can compromise the resolution of your separation and the accuracy of quantification. The cause can be related to the column, the mobile phase, or the sample itself.

Possible Causes and Solutions:

  • Peak Tailing:

    • Cause: Secondary interactions between the acidic prostaglandin analogue and residual silanol (B1196071) groups on the silica-based stationary phase.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding a small amount of an acid like formic acid or acetic acid) can suppress the ionization of the silanol groups and reduce these secondary interactions.

      • Use an End-Capped Column: These columns have fewer free silanol groups, which minimizes tailing for polar and acidic compounds.

  • Peak Fronting:

    • Cause: Column overload, where too much sample has been injected.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Peak Broadening:

    • Cause: Extra-column volume (e.g., long tubing between the injector and the column), or a poorly packed column.

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure the column is packed efficiently and has not developed a void at the inlet.

Problem 3: Inadequate Separation of Isomers

Q: I am struggling to separate the different isomers (e.g., diastereomers, enantiomers, or cis/trans isomers) of my prostaglandin analogue. What strategies can I employ to improve the resolution?

A: The separation of isomers is a common challenge due to their similar chemical structures. Optimization of the chromatographic conditions is key to achieving baseline separation.

Possible Causes and Solutions:

  • Insufficient Resolution with Standard Columns: Standard reversed-phase columns may not provide the selectivity needed to separate closely related isomers.

    • Solution:

      • Chiral Stationary Phases (for enantiomers): If you need to separate enantiomers, a chiral HPLC column is necessary.[5]

      • Different Selectivity: For diastereomers and geometric isomers, try a column with a different stationary phase that offers different selectivity, such as a phenyl-hexyl or a cyano column.

  • Suboptimal Mobile Phase: The composition of the mobile phase plays a crucial role in selectivity.

    • Solution:

      • Vary the Organic Modifier: Try different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities.

      • Optimize the Mobile Phase Composition: Systematically vary the ratio of the organic solvent to the aqueous phase to find the optimal resolution.

      • pH Adjustment: The ionization state of the prostaglandin analogue can affect its interaction with the stationary phase. Adjusting the pH of the mobile phase can sometimes significantly improve the separation of isomers.

Illustrative Data: Mobile Phase Optimization for Isomer Separation of a Prostaglandin Analogue (Illustrative)

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Resolution (Rs) between Isomer 1 and Isomer 2
40:600.8 (Co-elution)
50:501.2 (Partial Separation)
60:401.8 (Baseline Separation)
70:301.5 (Decreased Resolution)

This table provides illustrative data to demonstrate the impact of mobile phase composition on isomer resolution.

Experimental Protocols

Protocol 1: Preparative HPLC Purification of a Prostaglandin Analogue

This protocol provides a general guideline for the purification of a prostaglandin analogue using preparative reversed-phase HPLC.

  • Column Selection: Choose a suitable reversed-phase column (e.g., C18 or C8, 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for prostaglandin analogues is a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and stability. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude prostaglandin analogue in the initial mobile phase or a solvent with similar or weaker polarity. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Start with a lower percentage of organic solvent and gradually increase the concentration over time to elute the compounds. A typical gradient might be from 30% to 90% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions as the peaks elute from the column. The fraction size will depend on the peak volume.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine which fractions contain the pure prostaglandin analogue.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Protocol 2: Silica Gel Column Chromatography of a Prostaglandin Analogue

This protocol outlines a general procedure for the purification of a prostaglandin analogue using silica gel column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column with a stopcock at the bottom, ensuring there are no air bubbles in the packed bed.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude prostaglandin analogue in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Gradually increase the polarity of the eluting solvent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions as the solvent flows through the column.

  • Analysis of Fractions: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Prostaglandin_Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Processing crude_sample Crude Prostaglandin Analogue dissolve Dissolve in appropriate solvent crude_sample->dissolve filtrate Filter to remove particulates dissolve->filtrate hplc Preparative HPLC filtrate->hplc High Resolution silica Silica Gel Chromatography filtrate->silica Crude Purification fractions Collect Fractions hplc->fractions silica->fractions analysis Analyze Fractions (Analytical HPLC/TLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Prostaglandin Analogue evaporation->pure_product

Caption: General workflow for the purification of prostaglandin analogues.

Troubleshooting_Decision_Tree cluster_yield_solutions Low Yield Solutions cluster_peak_solutions Peak Shape Solutions cluster_isomer_solutions Isomer Separation Solutions start Start Purification problem Problem Encountered? start->problem low_yield Low Yield/Recovery problem->low_yield Yes poor_peak Poor Peak Shape problem->poor_peak Yes isomer_sep Poor Isomer Separation problem->isomer_sep Yes success Successful Purification problem->success No check_ph Check/Adjust pH & Temp low_yield->check_ph stronger_eluent Use Stronger Eluent low_yield->stronger_eluent change_column Change Stationary Phase low_yield->change_column adjust_ph Adjust Mobile Phase pH poor_peak->adjust_ph reduce_load Reduce Sample Load poor_peak->reduce_load check_column Check Column Integrity poor_peak->check_column chiral_col Use Chiral Column isomer_sep->chiral_col optimize_mobile Optimize Mobile Phase isomer_sep->optimize_mobile change_selectivity Change Column Selectivity isomer_sep->change_selectivity

Caption: Troubleshooting decision tree for prostaglandin analogue purification.

References

avoiding epimerization at C15 during prostaglandin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Avoiding Epimerization at C15

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and avoid the epimerization at the C15 position during prostaglandin (B15479496) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is C15 epimerization in prostaglandin synthesis and why is it a concern?

A1: C15 epimerization refers to the inversion of the stereochemistry at the 15th carbon atom of the prostaglandin molecule. Prostaglandins (B1171923) exist as stereoisomers, and their biological activity is highly dependent on the correct stereochemical configuration. The naturally occurring and most biologically active prostaglandins typically possess the (S)-configuration at the C15 hydroxyl group. The C15-epimer, with the (R)-configuration, is often significantly less active or inactive. Therefore, controlling the stereochemistry at C15 is crucial for the synthesis of therapeutically effective prostaglandin analogs.

Q2: At which stage of the synthesis is C15 epimerization most likely to occur?

A2: The primary step where C15 epimerization is a major concern is during the reduction of the C15-ketone precursor to the corresponding C15-hydroxyl group. The choice of reducing agent and reaction conditions are critical in determining the stereochemical outcome of this reduction. Epimerization can also potentially occur under harsh acidic or basic conditions during other steps, such as the removal of protecting groups, if the C15 hydroxyl group is already present and unprotected.

Q3: How can I detect and quantify the amount of the undesired C15-epimer in my sample?

A3: The most common and effective method for separating and quantifying C15 epimers is chiral High-Performance Liquid Chromatography (HPLC) . Since C15 epimers are diastereomers, they can often be separated on standard reverse-phase columns (like C18), but baseline separation may require optimization of the mobile phase. For more challenging separations, dedicated chiral columns (e.g., Chiralpak AD, Chiralcel OJ-RH) can provide excellent resolution. Quantification is typically performed using a UV detector or a mass spectrometer (LC-MS).

Troubleshooting Guide

Problem 1: My C15-ketone reduction resulted in a poor diastereomeric ratio (e.g., close to 1:1) of the desired C15-(S)-alcohol and the undesired C15-(R)-epimer.

Possible Causes & Solutions:

  • Non-stereoselective reducing agent: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not stereoselective for this transformation and will often yield a mixture of epimers.

    • Solution: Employ a sterically hindered, stereoselective reducing agent. The choice of reagent is critical for achieving high diastereoselectivity. Refer to the comparison table below for options.

  • Suboptimal reaction temperature: The stereoselectivity of many reducing agents is highly temperature-dependent.

    • Solution: Ensure the reaction is carried out at the recommended low temperature. For example, reductions with L-Selectride® are often performed at -78 °C, and with (-)-DIP-Chloride at -20 °C to -45 °C.[1] A deviation to a higher temperature can significantly decrease the diastereoselectivity.

  • Incorrect stoichiometry of the reducing agent: An insufficient or excessive amount of the reducing agent can sometimes affect the stereochemical outcome.

    • Solution: Use the recommended molar equivalents of the reducing agent as specified in established protocols. For instance, reductions with (-)-DIP-Chloride often use a 4-6 fold excess.[1]

Problem 2: I am using a stereoselective reducing agent, but the diastereoselectivity is still lower than expected.

Possible Causes & Solutions:

  • Purity of the reducing agent: The quality and purity of the stereoselective reducing agent are paramount.

    • Solution: Use a freshly opened bottle or a recently prepared solution of the reducing agent. Ensure it has been stored under the recommended inert and anhydrous conditions.

  • Presence of water or other protic impurities: Moisture can quench the reducing agent and interfere with the formation of the desired transition state, leading to lower selectivity.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Influence of protecting groups: The nature and steric bulk of protecting groups on other parts of the prostaglandin molecule, particularly at the C9 and C11 positions, can influence the approach of the reducing agent to the C15-ketone.

    • Solution: Consider the protecting group strategy. Bulky protecting groups might sterically hinder the desired face for hydride attack. It may be necessary to experiment with different protecting groups (e.g., silyl (B83357) ethers of varying sizes, benzoyl esters) to optimize the stereoselectivity. For instance, the synthesis of C15-monoesters of dinoprost (B1670695) has been achieved by first forming a dinoprost 9,11-n-butylboronate to protect the C9 and C11 hydroxyls before acylation at C15.[2]

Problem 3: I suspect epimerization is occurring during the work-up or purification steps.

Possible Causes & Solutions:

  • Harsh acidic or basic work-up conditions: The C15 hydroxyl group, especially if allylic, can be susceptible to epimerization under strong acidic or basic conditions, potentially through an S(_N)1 or S(_N)2' mechanism.

    • Solution: Use mild work-up conditions. Quench the reaction with a buffered solution or a mild acid (e.g., saturated ammonium (B1175870) chloride). Avoid prolonged exposure to strong acids or bases.

  • Acidic silica (B1680970) gel during chromatography: Standard silica gel can be slightly acidic and may promote epimerization or degradation of sensitive compounds.

    • Solution: Use deactivated or neutral silica gel for column chromatography. This can be prepared by washing the silica gel with a solution of triethylamine (B128534) in the eluent system and then re-equilibrating with the eluent.

Quantitative Data: Comparison of Stereoselective Reducing Agents for C15-Ketone Reduction

Reducing AgentTypical Reaction ConditionsDiastereomeric Ratio (S:R) or Enantiomeric Excess (ee)Notes
(-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™) Hexane (B92381) or THF, -30 °C to -33 °C94% ee[1]A highly effective and commonly used reagent. Often requires a significant excess (4-6 equivalents).[1]
Lithium tri-sec-butylborohydride (L-Selectride®) THF, -78 °C to -120 °C7:3 (S:R) at -120 °C[1]Requires very low temperatures for optimal selectivity. The resulting epimers often need chromatographic separation.[1]
Noyori Asymmetric Hydrogenation Catalysts (e.g., Ru(II)-BINAP) Methanol or Ethanol, H₂ pressure>95% ee[3]Offers high enantioselectivity and is used in industrial processes. The catalyst can be prepared in situ.[3][4]
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to rt~1:1A non-stereoselective reagent, generally not suitable for controlling C15 stereochemistry.
Zinc Borohydride (Zn(BH₄)₂) DME, rt~1:1Similar to NaBH₄, it is not highly stereoselective for this transformation.

Experimental Protocols

Protocol 1: Stereoselective Reduction of C15-Ketone using (-)-DIP-Chloride

Materials:

  • Prostaglandin intermediate with C15-ketone

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Anhydrous hexane or THF

  • Anhydrous methanol

  • Diethanolamine (B148213)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware (flame-dried)

Procedure:

  • Dissolve the prostaglandin C15-ketone intermediate in anhydrous hexane or THF in a flame-dried, two-necked flask under an argon atmosphere.

  • Cool the solution to between -30 °C and -33 °C using a suitable cooling bath.

  • Slowly add a solution of (-)-DIP-Chloride (4-6 molar equivalents) in anhydrous hexane or THF to the stirred solution of the ketone.

  • Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of anhydrous methanol.

  • Allow the mixture to warm to room temperature and add diethanolamine to precipitate the boron byproducts. Stir for 30 minutes.

  • Filter the precipitate and wash with the reaction solvent.

  • Combine the filtrate and washes, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting C15-alcohol by column chromatography on neutral silica gel.

  • Determine the diastereomeric ratio by chiral HPLC analysis.

Protocol 2: Stereoselective Reduction of C15-Ketone using L-Selectride®

Materials:

  • Prostaglandin intermediate with C15-ketone

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF

  • Anhydrous THF

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard inert atmosphere glassware (flame-dried)

Procedure:

  • Dissolve the prostaglandin C15-ketone intermediate in anhydrous THF in a flame-dried, two-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2-1.5 molar equivalents) dropwise to the stirred solution of the ketone.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on neutral silica gel.

  • Determine the diastereomeric ratio by chiral HPLC analysis.

Visualizations

Troubleshooting_C15_Epimerization Troubleshooting C15 Epimerization start Poor Diastereoselectivity at C15 q1 Are you using a stereoselective reducing agent? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Use a stereoselective reagent (e.g., (-)-DIP-Chloride, L-Selectride®) a1_no->sol1 q2 Is the reaction temperature correct? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Maintain recommended low temperature (e.g., -78 °C for L-Selectride®) a2_no->sol2 q3 Are all reagents and solvents anhydrous? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Use flame-dried glassware, anhydrous solvents, and an inert atmosphere a3_no->sol3 q4 Considered protecting group effects? a3_yes->q4 sol4 Experiment with different protecting groups at C9 and C11 q4->sol4

Caption: Troubleshooting decision tree for C15 epimerization.

Experimental_Workflow Workflow for Stereoselective C15-Ketone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glassware Flame-dry glassware dissolve Dissolve prostaglandin ketone under inert atmosphere prep_glassware->dissolve prep_reagents Prepare anhydrous solvents and reagents prep_reagents->dissolve cool Cool to specified low temperature (e.g., -78 °C) dissolve->cool add_reagent Slowly add stereoselective reducing agent cool->add_reagent stir Stir for specified time add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench reaction with mild reagent monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography (neutral silica gel) extract->purify analyze Analyze diastereomeric ratio by chiral HPLC purify->analyze

References

Technical Support Center: Selective Protection of Diols in Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective protection of diols in Corey lactone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of prostaglandins (B1171923) and other complex molecules derived from Corey lactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective protection of the diol in Corey lactone?

The main challenge lies in differentiating between the primary and secondary hydroxyl groups. Due to steric and electronic similarities, achieving high selectivity for the protection of one hydroxyl group over the other can be difficult, often leading to a mixture of mono-protected and di-protected products.[1][2] The choice of protecting group and reaction conditions is crucial for directing the selectivity.

Q2: Which hydroxyl group in the Corey lactone diol is typically more reactive?

The primary hydroxyl group is generally more sterically accessible and therefore more reactive towards many protecting groups, especially bulky ones.[3][4] This inherent reactivity difference is often exploited to achieve selective protection.

Q3: What are the most common protecting groups used for the selective protection of the primary hydroxyl group?

Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and trityl (Tr), are frequently used to selectively protect the primary alcohol.[1] The steric hindrance of these groups favors reaction at the less hindered primary position.

Q4: How can I improve the selectivity for the protection of the primary hydroxyl group?

To enhance selectivity, consider the following strategies:

  • Use of Bulky Protecting Groups: Employ sterically demanding protecting groups like TBDMS-Cl or Trityl chloride.[1]

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the protecting agent to favor mono-protection.[1][5]

  • Optimization of Reaction Conditions: Carefully control the temperature, solvent, and reaction time. Running the reaction at room temperature or lower can often improve selectivity.[1]

  • Choice of Base: The base used can influence the outcome. Imidazole (B134444) is commonly used with silyl chlorides, while pyridine (B92270) is often employed with trityl chloride.[1]

Q5: Is it possible to selectively protect the secondary hydroxyl group?

While less common, selective protection of the secondary hydroxyl group can be achieved. This often involves a multi-step strategy, such as protecting both hydroxyl groups with a protecting group that can be selectively removed from the primary position, followed by protection of the now-free primary alcohol with a different group, and finally, global deprotection of the first group. Another approach involves the use of specific reagents or catalysts that favor reaction at the secondary position, although this is generally more challenging.

Q6: What are common side products observed during selective protection?

The most common side product is the di-protected lactone.[1] Depending on the reaction conditions and the stability of the starting material, other side reactions such as rearrangement or decomposition of the lactone ring can occur, although this is less frequent under standard protection conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of mono-protected product - Non-optimal reaction conditions (temperature, time).- Incorrect stoichiometry of reagents.- Impure starting materials or reagents.- Monitor the reaction closely using TLC to determine the optimal reaction time.- Carefully measure and use a slight excess (1.1 eq) of the protecting agent.- Ensure all starting materials and reagents are pure and dry.
Formation of significant amounts of di-protected product - Excess of protecting agent.- Prolonged reaction time.- High reaction temperature.- Reduce the amount of protecting agent to near stoichiometric amounts.- Stop the reaction as soon as the starting material is consumed (as monitored by TLC).- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).
No reaction or very slow reaction - Inactive reagents.- Insufficiently activated hydroxyl group.- Steric hindrance preventing the reaction.- Check the quality of the protecting agent and base.- Use a more reactive protecting agent (e.g., a silyl triflate instead of a silyl chloride).- Consider a less bulky protecting group if steric hindrance is a major issue, though this may reduce selectivity.
Difficulty in separating the mono-protected product from the di-protected and starting material - Similar polarities of the compounds.- Optimize the chromatographic separation by trying different solvent systems for column chromatography.- Consider derivatization of the unreacted diol to alter its polarity for easier separation.
Unintended deprotection during subsequent reaction steps - The chosen protecting group is not stable to the reaction conditions.- Select a more robust protecting group based on the planned synthetic route (orthogonal protection strategy). For example, if the subsequent step involves acidic conditions, choose a protecting group stable to acid.[6]

Quantitative Data Summary

The following tables summarize typical yields for the selective protection of the primary hydroxyl group in Corey lactone diol derivatives.

Table 1: Selective Protection of the Primary Hydroxyl Group

Protecting GroupReagentsSolventYield of Mono-protected ProductYield of Di-protected ProductReference
TBDMSTBDMS-Cl (1.1 eq), ImidazoleCH₂Cl₂94.5%~5%[1][5]
TritylTrityl chloride (1.1 eq), PyridineCH₂Cl₂93%Not reported[1][5]
TritylTrityl chloride (1.1 eq), PyridineCH₂Cl₂85%6.5%[1]

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group with TBDMS-Cl

Objective: To selectively protect the primary hydroxyl group of a Corey lactone diol with a tert-butyldimethylsilyl group.

Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve the Corey lactone diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (approximately 2.5 equivalents) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired mono-silylated product.

Protocol 2: Selective Protection of the Primary Hydroxyl Group with Trityl Chloride

Objective: To selectively protect the primary hydroxyl group of a Corey lactone diol with a trityl group.

Materials:

  • Corey lactone diol

  • Trityl chloride

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve the Corey lactone diol in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add trityl chloride (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the mono-tritylated product.

Visualizations

experimental_workflow start Start: Corey Lactone Diol reagents Add Protecting Group Reagent (e.g., TBDMS-Cl, Tr-Cl) and Base (e.g., Imidazole, Pyridine) start->reagents Dissolve in anhydrous solvent reaction Reaction at Controlled Temperature (e.g., Room Temperature) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Isolated Mono-protected Corey Lactone purification->product side_product Di-protected Byproduct purification->side_product unreacted Unreacted Starting Material purification->unreacted

Caption: General experimental workflow for the selective mono-protection of Corey lactone diol.

troubleshooting_logic start Problem: Low Selectivity (High Di-protection) q1 Is the amount of protecting agent > 1.1 eq? start->q1 s1 Reduce protecting agent to 1.05-1.1 eq q1->s1 Yes q2 Was the reaction time excessively long? q1->q2 No s1->q2 s2 Monitor reaction by TLC and stop upon consumption of starting material q2->s2 Yes q3 Was the reaction temperature elevated? q2->q3 No s2->q3 s3 Run reaction at a lower temperature (e.g., 0 °C to RT) q3->s3 Yes end Improved Selectivity q3->end No s3->end

Caption: Troubleshooting flowchart for improving selectivity in mono-protection reactions.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of Corey lactone diol is a critical intermediate in the synthesis of prostaglandins (B1171923) and various antiviral drugs.[1][2] Consequently, robust and efficient analytical methods for separating its enantiomers are paramount for quality control and process optimization in pharmaceutical development. This guide provides an objective comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of Corey lactone diol, with a focus on polysaccharide-based chiral stationary phases (CSPs). The information herein is supported by experimental data from peer-reviewed literature to facilitate the selection of an optimal separation strategy.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of Corey lactone diol has been demonstrated using several polysaccharide-based CSPs. The performance of these columns is highly dependent on the choice of mobile phase. Below is a summary of the reported performance of various Daicel CHIRALPAK® and CHIRALCEL® columns under normal phase and polar organic conditions.[3]

Normal Phase Chromatography

Normal phase chromatography, employing a nonpolar mobile phase like hexane (B92381) with an alcohol modifier, is a common starting point for chiral separations.

Chiral Stationary Phase (Column)Mobile Phase(+)-CLD tR1 (min)(-)-CLD tR2 (min)Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK AD-H n-hexane/ethanol (B145695) (80/20, v/v)12.0817.632.035.17(+)/(-)
CHIRALPAK AS-H n-hexane/ethanol (80/20, v/v)10.9312.251.281.83(-)/(+)
CHIRALCEL OD-H n-hexane/ethanol (80/20, v/v)--No Separation--
CHIRALCEL OJ-H n-hexane/ethanol (80/20, v/v)--No Separation--

tR1: Retention time of the first eluting enantiomer; tR2: Retention time of the second eluting enantiomer; α = (tR2 - t0)/(tR1 - t0); Rs = 2(tR2 - tR1)/(w1 + w2). Data sourced from Wang et al., 2019.[3]

Key Observation: Under normal phase conditions, the CHIRALPAK AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), provides a significantly better separation of Corey lactone diol enantiomers compared to the other tested columns, exhibiting both high selectivity and resolution.[3] The elution order on CHIRALPAK AD-H was determined to be the (+)-enantiomer followed by the (-)-enantiomer.[3]

Polar Organic Chromatography

Polar organic mobile phases, such as pure acetonitrile (B52724), can offer alternative selectivity and are particularly useful when analyte solubility in nonpolar solvents is limited.

Chiral Stationary Phase (Column)Mobile Phase(+)-CLD tR1 (min)(-)-CLD tR2 (min)Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK AD-H Acetonitrile (100%)5.836.431.212.11(+)/(-)
CHIRALPAK AS-H Acetonitrile (100%)--No Separation--
CHIRALCEL OD-H Acetonitrile (100%)--No Separation--
CHIRALCEL OJ-H Acetonitrile (100%)--No Separation--

tR1: Retention time of the first eluting enantiomer; tR2: Retention time of the second eluting enantiomer; α = (tR2 - t0)/(tR1 - t0); Rs = 2(tR2 - tR1)/(w1 + w2). Data sourced from Wang et al., 2019.[3]

Key Observation: In the polar organic mode, only the CHIRALPAK AD-H column was able to resolve the enantiomers of Corey lactone diol.[3] While the resolution is lower than in the normal phase, this method can be advantageous for preparative separations due to the higher solubility of Corey lactone diol in polar solvents.[3]

Experimental Protocols

The following are detailed experimental methodologies for the key experiments cited in this guide.

Method 1: Normal Phase Separation on CHIRALPAK AD-H
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: CHIRALPAK AD-H (250 x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and ethanol in an 80:20 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: The (±)-Corey lactone diol sample was dissolved in the mobile phase at a concentration of 10 mg/mL.

  • Injection Volume: 5 µL.

Method 2: Polar Organic Separation on CHIRALPAK AD-H
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK AD-H (250 x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 20°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: The (±)-Corey lactone diol sample was dissolved in acetonitrile at a concentration of 10 mg/mL.

  • Injection Volume: 5 µL.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., n-hexane/ethanol) HPLC_System HPLC System Setup (Column Installation, Priming) MobilePhasePrep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (CSP Interaction) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Data Analysis (Calculate Rs, α, tR) Chromatogram->Analysis Report Generate Report Analysis->Report

Caption: A generalized workflow for chiral HPLC analysis.

Conclusion

Based on the available experimental data, the CHIRALPAK AD-H column demonstrates superior performance for the enantiomeric separation of Corey lactone diol under both normal phase and polar organic conditions.[3] The normal phase method using a mobile phase of n-hexane/ethanol (80/20, v/v) provides the highest resolution and is ideal for analytical purposes. For preparative scale separations where sample solubility is a concern, the polar organic method with 100% acetonitrile offers a viable alternative, albeit with lower resolution.[3] The CHIRALPAK AS-H column provides partial separation in the normal phase, while the CHIRALCEL OD-H and OJ-H columns were not effective for this separation under the tested conditions.[3] Researchers and drug development professionals should consider these findings when selecting a chiral HPLC method for the analysis of Corey lactone diol, with the CHIRALPAK AD-H column being the most promising starting point for method development.

References

Determining the Enantiomeric Excess of ent-Corey PG-Lactone Diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is critical in the synthesis of chiral molecules like ent-Corey PG-Lactone Diol, a key intermediate in the preparation of various prostaglandins (B1171923) and their analogs. This guide provides an objective comparison of analytical techniques for determining the ee of this compound, supported by experimental data and detailed methodologies to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary methods for determining the enantiomeric excess of chiral molecules like this compound include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents. Each method offers a unique set of advantages and disadvantages in terms of resolution, speed, sensitivity, and sample requirements.

Quantitative Data Summary

The following table summarizes the performance of chiral HPLC and SFC for the enantioseparation of racemic Corey PG-Lactone Diol (CLD), providing a direct comparison of these two powerful techniques. Data for chiral GC and NMR are based on typical performance for similar chiral diols and lactones.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agent
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase.[1]Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase.Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase.[2]Formation of diastereomers with distinct NMR signals.[1]
Resolution (Rs) Good to excellent (e.g., Rs = 2.03 on Chiralpak AD-H).Excellent (e.g., Rs > 2.5 on Chiralpak AD-H).High resolution is achievable, often with Rs > 2.0.[3]Depends on the chiral derivatizing agent and the specific protons observed.
Analysis Time ~9 minutes per injection.~7.5 minutes per injection.Typically 10-30 minutes, depending on the temperature program.5-15 minutes for data acquisition, plus reaction time for derivatization.
Sample Preparation Dissolution in mobile phase.Dissolution in a suitable solvent.Can require derivatization to improve volatility and peak shape.Derivatization reaction to form diastereomers.
Solvent Consumption Higher (uses organic solvents like hexane (B92381) and ethanol).Lower (primarily uses CO2 with a small amount of co-solvent).[4]Minimal, uses carrier gas.Low, uses deuterated NMR solvents.
Sensitivity Generally high, depending on the detector (e.g., UV).High, compatible with various detectors.Very high, especially with sensitive detectors like FID or MS.Generally lower compared to chromatographic methods.[3]
Advantages Widely applicable, robust, and well-established.Faster analysis, lower organic solvent consumption, and higher efficiency.[4]High resolution and sensitivity for volatile compounds.Provides structural information, no chromatographic separation required.[3]
Disadvantages Higher solvent cost and waste generation.Requires specialized instrumentation.Limited to thermally stable and volatile compounds, may require derivatization.[3]Lower accuracy for ee determination, requires pure chiral derivatizing agents.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the separation of Corey Lactone Diol enantiomers.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Chiralcel OD-H are effective.

2. Mobile Phase and Conditions:

  • A mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol) is typically used. A common starting point is a ratio of 80:20 (v/v) n-hexane:ethanol.

  • The mobile phase composition can be optimized to improve resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (ambient).

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC.

1. Instrumentation and Columns:

  • SFC system equipped with a back-pressure regulator and a suitable detector (e.g., UV-Vis or MS).

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns like Chiralpak AD-H are effective.

2. Mobile Phase and Conditions:

  • Mobile Phase: Supercritical CO₂ as the main component with a polar co-solvent (modifier) such as methanol (B129727) or ethanol.

  • A typical starting condition is 85% CO₂ and 15% methanol.

  • Flow Rate: 2.0 - 4.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

3. Sample Preparation:

  • Dissolve the this compound sample in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Follow the same procedure as for HPLC data analysis.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary for diols to improve their chromatographic properties.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based column (e.g., β-DEX or γ-DEX) is commonly used for the separation of chiral lactones and diols.[2]

2. Derivatization (if necessary):

  • To increase volatility and improve peak shape, the diol functional groups can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

4. Sample Preparation:

  • If derivatizing, follow the specific protocol for the chosen derivatizing agent.

  • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) at an appropriate concentration.

5. Data Analysis:

  • Follow the same procedure as for HPLC data analysis.

Method 4: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Ester Analysis)

This method involves converting the enantiomeric diol into a mixture of diastereomeric esters, which can be distinguished by ¹H NMR.

1. Reagents and Materials:

  • This compound sample.

  • (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or their acid chlorides.

  • A coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • NMR tubes and a high-resolution NMR spectrometer.

2. Experimental Procedure:

  • Preparation of (R)-MTPA and (S)-MTPA esters: In two separate NMR tubes, dissolve a small amount of this compound (e.g., 1-2 mg) in anhydrous CDCl₃.

  • To one tube, add a slight excess of (R)-MTPA-Cl, and to the other, add a slight excess of (S)-MTPA-Cl. Add a catalytic amount of DMAP to each tube.

  • Alternatively, use MTPA acid with DCC and DMAP.

  • Allow the reactions to proceed to completion at room temperature (monitor by TLC or ¹H NMR).

3. NMR Data Acquisition:

  • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.

4. Data Analysis:

  • Identify well-resolved signals corresponding to specific protons in the diastereomeric esters.

  • Integrate the signals for each diastereomer.

  • The ratio of the integrals directly corresponds to the enantiomeric ratio of the original diol.

  • Calculate the % ee using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Diol in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for ee determination by Chiral HPLC.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing start Start dissolve Dissolve Diol in Co-solvent start->dissolve inject Inject into SFC System dissolve->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV Detector separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for ee determination by Chiral SFC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Start derivatize Derivatize Diol (Optional) start->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC System dissolve->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with FID/MS separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for ee determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start dissolve Dissolve Diol in Deuterated Solvent start->dissolve derivatize Add Chiral Derivatizing Agent dissolve->derivatize react Allow Reaction to Complete derivatize->react acquire Acquire 1H NMR Spectrum react->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate % ee integrate->calculate end End calculate->end

Caption: Workflow for ee determination by ¹H NMR.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of ent-Corey PG-Lactone Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comprehensive overview of the X-ray crystallographic analysis of ent-Corey PG-Lactone Diol derivatives, crucial intermediates in the synthesis of prostaglandins (B1171923) and their analogues. We present a comparative analysis with alternative structural elucidation techniques, supported by experimental data and detailed protocols.

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects. The Corey lactone diol is a key chiral intermediate in their synthesis. The this compound is the enantiomer of the naturally occurring form and is essential for the synthesis of non-natural prostaglandin (B15479496) analogues, which are of significant interest in drug discovery. X-ray crystallography provides an unambiguous determination of the stereochemistry and solid-state conformation of these complex molecules, which is critical for understanding their biological activity and for the rational design of new therapeutic agents.

Illustrative Crystallographic Data

The following table summarizes typical crystallographic data obtained from a single-crystal X-ray diffraction experiment on a representative organic lactone. This data is essential for defining the crystal quality and the precise molecular structure.

ParameterValue
Crystal Data
Chemical FormulaC₈H₁₂O₄
Formula Weight172.18
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)7.583(2)
b (Å)8.945(3)
c (Å)12.431(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)843.9(4)
Z4
Data Collection and Refinement
Radiation (Å)MoKα (λ = 0.71073)
Temperature (K)100
Reflections Collected5421
Independent Reflections1654
R(int)0.032
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small molecule like an this compound derivative involves a meticulous multi-step process.

Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step. The slow evaporation method is commonly employed for organic compounds.

  • Solvent Selection : Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include dichloromethane, methanol, ethanol, and ethyl acetate.

  • Procedure : Dissolve the compound in the chosen solvent to create a near-saturated solution. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of single crystals.

Crystal Mounting and Data Collection
  • Crystal Selection : A suitable single crystal (typically > 0.1 mm in all dimensions) is selected under a microscope.

  • Mounting : The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (like paratone oil) if data is to be collected at low temperatures to minimize thermal vibrations.[1]

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo-Kα or Cu-Kα radiation).[1] A series of diffraction images are collected as the crystal is rotated.[1]

Data Processing and Structure Solution
  • Data Reduction : The collected diffraction images are processed to determine the intensities of the individual reflections. Corrections for factors like Lorentz and polarization effects are applied.[1]

  • Structure Solution : The positions of the atoms within the unit cell are determined from the processed diffraction data. For small molecules, direct methods are typically successful.

Structure Refinement and Validation
  • Refinement : The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions and displacement parameters.[1]

  • Validation : The final refined structure is validated to ensure its chemical and crystallographic soundness.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Crystallization Crystallization (Slow Evaporation) Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Experimental workflow for single-crystal X-ray diffraction.

Comparison with Alternative Techniques

While X-ray crystallography provides definitive structural information, other analytical techniques offer complementary data.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.Unambiguous structure determination.[2]Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, solution-state conformation.Provides information about the molecule's structure and dynamics in solution.Absolute stereochemistry determination can be challenging; less precise than X-ray for solid-state structure.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires very small amounts of sample.Does not provide information on stereochemistry or 3D structure.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information about the overall molecular skeleton.
Electron Diffraction (ED) 3D atomic arrangement from nanocrystals.Can be used on much smaller crystals than X-ray diffraction.Data can be more complex to analyze due to multiple scattering events.
Signaling Pathway of Prostaglandin Synthesis

The synthesis of prostaglandins, for which Corey lactone diol is a precursor, involves a well-defined enzymatic pathway.

prostaglandin_synthesis Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase

Simplified prostaglandin synthesis pathway.

References

Unveiling the Enantiomeric Divide: A Comparative Analysis of Prostaglandins from ent-Corey PG-Lactone Diol and their Natural Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the biological activities of prostaglandins (B1171923) derived from the synthetic enantiomer, ent-Corey PG-Lactone Diol, versus those synthesized from the natural Corey PG-Lactone Diol. This document outlines key differences in their interactions with prostaglandin (B15479496) receptors and their effects on physiological systems, supported by experimental data and detailed methodologies.

Prostaglandins, a class of lipid compounds derived from fatty acids, are crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. Their stereochemistry plays a pivotal role in their biological function. This guide delves into the fascinating world of prostaglandin enantiomers, comparing the biological activity of prostaglandins synthesized from the naturally occurring Corey PG-Lactone Diol with their "mirror-image" counterparts derived from the synthetically produced this compound. Understanding these differences is paramount for the rational design of novel therapeutics with enhanced specificity and efficacy.

Quantitative Comparison of Biological Activity

Direct quantitative comparisons of prostaglandins derived specifically from this compound versus the natural enantiomer are not abundantly available in publicly accessible literature. However, studies on closely related ent-prostaglandin analogues provide significant insights into their altered biological profiles. The following table summarizes the biological activity of a notable ent-prostaglandin analogue in comparison to natural PGE2.

CompoundBiological AssayTissue/Cell TypePotency/Effect
Natural PGE2 Smooth Muscle ContractionGuinea Pig IleumAgonist, causes contraction
ent-11-epi-15-epi PGE2 methyl ester Smooth Muscle ContractionGuinea Pig IleumCompetitive antagonist of PGE2-induced contraction[1]

This data highlights a critical finding: while the natural prostaglandin acts as an agonist, its enantiomeric and epimeric analogue functions as an antagonist, effectively blocking the action of the natural compound.[1] This reversal of function underscores the profound impact of stereochemistry on biological activity.

Experimental Protocols

To facilitate the replication and validation of findings in this field, detailed methodologies for key experiments are provided below.

Isolated Guinea Pig Ileum Smooth Muscle Contraction Assay

This ex vivo assay is a classic method to assess the contractile or relaxant effects of prostaglandins on smooth muscle.

1. Tissue Preparation:

  • A male guinea pig (250-350g) is euthanized by a humane method.

  • A segment of the terminal ileum is excised and placed in a petri dish containing warmed, oxygenated Tyrode's solution.

  • The ileum is cleaned of adhering mesenteric tissue and cut into segments of 2-3 cm.

  • A thread is tied to each end of the ileal segment. One end is attached to a tissue holder and the other to an isometric force transducer.

2. Experimental Setup:

  • The tissue segment is mounted in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The tissue is placed under an initial tension of 1 gram and allowed to equilibrate for 60 minutes. During this period, the Tyrode's solution is changed every 15 minutes.

3. Data Acquisition:

  • After equilibration, a cumulative concentration-response curve is generated by adding increasing concentrations of the test prostaglandin (natural or ent-enantiomer) to the organ bath.

  • The contractile responses are recorded using a data acquisition system.

  • For antagonist studies, the tissue is pre-incubated with the ent-prostaglandin analogue for a specific period before adding the natural prostaglandin agonist.

4. Data Analysis:

  • The contractile responses are expressed as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine (B1216132) or potassium chloride).

  • EC50 (half-maximal effective concentration) values for agonists and pA2 (antagonist affinity) values for antagonists are calculated using appropriate pharmacological software.

Signaling Pathways and Experimental Workflow

The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs). Prostaglandin E2 (PGE2), for instance, interacts with four main receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling cascades. The differential activation or inhibition of these pathways by natural versus ent-prostaglandins is the molecular basis for their distinct biological activities.

Prostaglandin Synthesis and Bioassay Workflow

G cluster_synthesis Prostaglandin Synthesis cluster_assay Biological Activity Assays cluster_analysis Comparative Analysis Corey_Lactone Corey PG-Lactone Diol (Natural Precursor) Natural_PG Natural Prostaglandin (e.g., PGE2) Corey_Lactone->Natural_PG Multi-step Synthesis ent_Corey_Lactone This compound (Enantiomeric Precursor) ent_PG ent-Prostaglandin (e.g., ent-PGE2) ent_Corey_Lactone->ent_PG Multi-step Synthesis Receptor_Binding Receptor Binding Assay (Ki determination) Natural_PG->Receptor_Binding Smooth_Muscle Smooth Muscle Contraction (EC50/IC50 determination) Natural_PG->Smooth_Muscle Cell_Based Cell-Based Assays (e.g., cAMP measurement) Natural_PG->Cell_Based ent_PG->Receptor_Binding ent_PG->Smooth_Muscle ent_PG->Cell_Based Data_Comparison Data Comparison (Potency, Efficacy, MoA) Receptor_Binding->Data_Comparison Smooth_Muscle->Data_Comparison Cell_Based->Data_Comparison

Workflow for synthesis and comparative bioassay of prostaglandin enantiomers.
Signaling Pathways of PGE2 Receptors

The following diagrams illustrate the distinct signaling cascades initiated by the activation of the four PGE2 receptor subtypes.

EP1 Receptor Signaling Pathway

EP1_Signaling PGE2 PGE2 EP1 EP1 Receptor PGE2->EP1 Gq Gq EP1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

EP1 receptor activation leads to increased intracellular calcium and PKC activation.

EP2 Receptor Signaling Pathway

EP2_Signaling PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gs EP2->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response (e.g., Smooth Muscle Relaxation, Inflammation) PKA->Response

EP2 receptor activation stimulates cAMP production and PKA activation.

EP3 Receptor Signaling Pathway

EP3_Signaling PGE2 PGE2 EP3 EP3 Receptor PGE2->EP3 Gi Gi EP3->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts Response Physiological Response (e.g., Inhibition of Neurotransmitter Release, Smooth Muscle Contraction) AC->Response cAMP cAMP ATP->cAMP

EP3 receptor activation inhibits adenylyl cyclase, leading to decreased cAMP levels.

EP4 Receptor Signaling Pathway

EP4_Signaling PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs activates PI3K PI3K-Akt Pathway EP4->PI3K activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Physiological Response (e.g., Inflammation, Gene Expression) PKA->Response PI3K->Response

EP4 receptor activation stimulates both the cAMP/PKA and PI3K-Akt pathways.

Conclusion

The stereochemistry of prostaglandins is a critical determinant of their biological activity. While prostaglandins derived from the natural Corey PG-Lactone Diol typically act as agonists at their respective receptors, evidence suggests that their enantiomers, derived from this compound, can exhibit dramatically different, and sometimes opposing, biological effects, such as competitive antagonism. This enantiomeric distinction offers a promising avenue for the development of highly specific prostaglandin-based therapeutics. For instance, an ent-prostaglandin that acts as a selective antagonist for a particular receptor subtype could be a valuable tool for treating diseases characterized by prostaglandin overproduction, without the broader side effects of inhibiting prostaglandin synthesis. Further quantitative studies directly comparing the biological activities of prostaglandins derived from these two enantiomeric precursors are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Biological Effects of ent-Prostaglandins on Specific Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of ent-prostaglandins and their naturally occurring counterparts on specific prostanoid receptors. The information presented herein is intended to support research and drug development efforts by providing objective experimental data on the binding affinities, functional activities, and signaling pathways of these stereoisomers.

Introduction

Prostaglandins (B1171923) are a class of lipid signaling molecules derived from arachidonic acid that mediate a wide range of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. They exert their effects by binding to a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors (DP, EP, FP, IP, and TP). The stereochemistry of prostaglandins is critical to their biological activity. ent-Prostaglandins are the enantiomers of naturally occurring prostaglandins, and while they possess the same chemical formula and connectivity of atoms, their three-dimensional arrangement is a mirror image. This difference in stereochemistry can lead to significant variations in their receptor binding and subsequent biological effects. Understanding these differences is crucial for the development of selective therapeutic agents that target specific prostanoid receptors.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its biological potency. Radioligand binding assays are commonly used to determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity.

Currently, there is a limited amount of publicly available, direct comparative data on the binding affinities of a wide range of ent-prostaglandins versus their natural enantiomers on cloned human prostanoid receptors. However, existing research provides valuable insights into the stereoselective nature of these interactions.

One study investigating a synthetic analog, ent-11-epi-15-epi PGE2 methyl ester, found that it acted as a competitive antagonist to both PGE2 and PGF2α in isolated guinea pig ileum, suggesting it binds to the same receptor sites as the natural prostaglandins but fails to elicit a full agonistic response[1].

Further research is necessary to fully characterize the binding profiles of a broader range of ent-prostaglandins across all human prostanoid receptor subtypes. Such studies would be invaluable for understanding the structure-activity relationships that govern prostaglandin-receptor interactions and for the rational design of novel therapeutics.

Functional Activity at Prostanoid Receptors

The functional activity of a prostaglandin (B15479496) at its receptor determines the cellular response. This is typically assessed by measuring the second messenger signaling pathways activated by the receptor, such as cyclic AMP (cAMP) accumulation for Gs- and Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors. The potency of a compound is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

One of the few ent-prostaglandins for which functional data is available is ent-8-iso Prostaglandin F2α (ent-8-iso PGF2α). This isoprostane, formed via non-enzymatic free radical peroxidation of arachidonic acid, has been shown to be a potent vasoconstrictor. In porcine retinal and brain microvessels, ent-8-iso PGF2α exhibited EC50 values of 31 nM and 54 nM, respectively[2]. This demonstrates that an ent-prostaglandin can possess significant biological activity, in this case, likely mediated through the Thromboxane A2 receptor (TP).

Another study on the methyl esters of (+)-12-fluoro-PGF2α and its enantiomer, (-)-ent-12-fluoro-PGF2α, evaluated their effects on smooth muscle contraction and for pregnancy interruption in hamsters. While specific EC50 values were not reported, the study indicated that these fluorinated prostaglandins possess biological activity[1].

The antagonistic effect of ent-11-epi-15-epi PGE2 methyl ester on PGE2- and PGF2α-induced contractions in guinea pig ileum further highlights that ent-prostaglandins can modulate the activity of their natural counterparts[1].

The following table summarizes the available quantitative data on the functional activity of an ent-prostaglandin compared to a natural prostaglandin.

CompoundReceptor/TissueAssayParameterValue (nM)Reference
ent-8-iso PGF2αPorcine Retinal MicrovesselsVasoconstrictionEC5031[2]
ent-8-iso PGF2αPorcine Brain MicrovesselsVasoconstrictionEC5054[2]

Signaling Pathways

Prostanoid receptors are coupled to different G-proteins, leading to the activation of distinct intracellular signaling pathways.

  • Gs-coupled receptors (EP2, EP4, DP1, IP): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gi-coupled receptors (EP3, DP2): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

  • Gq-coupled receptors (EP1, FP, TP): Activation of these receptors stimulates phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).

The available data suggests that ent-prostaglandins can interact with these signaling pathways, either as agonists or antagonists. For example, the vasoconstrictor effect of ent-8-iso PGF2α is likely mediated through the Gq-coupled TP receptor, leading to an increase in intracellular calcium in vascular smooth muscle cells. The antagonistic action of ent-11-epi-15-epi PGE2 methyl ester implies that it can block the signaling cascades initiated by PGE2 and PGF2α.

Below are diagrams illustrating the primary signaling pathways of prostanoid receptors.

Gs_Pathway cluster_membrane Plasma Membrane Receptor EP2, EP4, DP1, IP (Gs-coupled) G_protein Gs Receptor->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates Ligand Prostaglandin Ligand->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., relaxation) PKA->Cellular_Response phosphorylates targets

Gs-coupled receptor signaling pathway.

Gq_Pathway cluster_membrane Plasma Membrane Receptor EP1, FP, TP (Gq-coupled) G_protein Gq Receptor->G_protein activates PLC Phospholipase C IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves G_protein->PLC activates PIP2 PIP2 PIP2->PLC Ligand Prostaglandin Ligand->Receptor binds ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC activates Cellular_Response Cellular Response (e.g., contraction) PKC->Cellular_Response phosphorylates targets

Gq-coupled receptor signaling pathway.

Gi_Pathway cluster_membrane Plasma Membrane Receptor EP3, DP2 (Gi-coupled) G_protein Gi Receptor->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Ligand Prostaglandin Ligand->Receptor binds ATP ATP ATP->AC Cellular_Response Inhibition of cAMP-mediated effects cAMP->Cellular_Response

Gi-coupled receptor signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the biological effects of prostaglandins.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., an ent-prostaglandin) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing the receptor of interest Start->Prepare_Membranes Incubate Incubate membranes with a fixed concentration of radiolabeled prostaglandin and varying concentrations of the unlabeled test compound (ent-prostaglandin) Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., by filtration) Incubate->Separate Measure_Radioactivity Measure radioactivity of the bound fraction Separate->Measure_Radioactivity Analyze_Data Analyze data to determine the IC50 and calculate the Ki value Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cells stably or transiently expressing the human prostanoid receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in a suitable buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2), and a range of concentrations of the unlabeled competitor (ent-prostaglandin or natural prostaglandin).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the accumulation of intracellular cAMP, a second messenger for Gs- and Gi-coupled receptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing the prostanoid receptor of interest Start->Cell_Culture Stimulate Stimulate cells with varying concentrations of the test compound (ent-prostaglandin or natural prostaglandin) Cell_Culture->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Add_Reagents Add HTRF detection reagents: cAMP-d2 and anti-cAMP-cryptate Lyse_Cells->Add_Reagents Incubate Incubate to allow for competitive binding Add_Reagents->Incubate Read_Plate Read the HTRF signal on a compatible plate reader Incubate->Read_Plate Analyze_Data Analyze data to determine EC50 or IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a cAMP HTRF assay.

Detailed Steps:

  • Cell Seeding: Cells expressing the receptor of interest are seeded into a 96- or 384-well plate and cultured overnight.

  • Compound Addition: The cells are then treated with various concentrations of the test prostaglandin. For Gi-coupled receptors, cells are typically co-stimulated with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.

  • Cell Lysis and Reagent Addition: After a defined incubation period, a lysis buffer containing the HTRF reagents (a cAMP antibody labeled with a donor fluorophore, such as europium cryptate, and cAMP labeled with an acceptor fluorophore, such as d2) is added to each well.

  • Competitive Binding: The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody.

  • Signal Detection: The plate is read on an HTRF-compatible microplate reader. When the donor and acceptor are in close proximity (i.e., the antibody is bound to the d2-labeled cAMP), a FRET signal is generated. An increase in cellular cAMP leads to a decrease in the FRET signal.

  • Data Analysis: The HTRF ratio is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i), a hallmark of Gq-coupled receptor activation. Fluorescent calcium indicators, such as Fluo-4 AM, are commonly used.

Calcium_Assay_Workflow Start Start Cell_Culture Culture cells expressing the prostanoid receptor of interest Start->Cell_Culture Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Load_Dye Add_Compound Add varying concentrations of the test prostaglandin Load_Dye->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time using a fluorescence plate reader Add_Compound->Measure_Fluorescence Analyze_Data Analyze data to determine the EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a calcium mobilization assay.

Detailed Steps:

  • Cell Seeding: Cells expressing the Gq-coupled prostanoid receptor are seeded into a 96- or 384-well plate.

  • Dye Loading: The cells are incubated with a cell-permeant calcium-sensitive dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.

  • Compound Addition: The plate is placed in a fluorescence microplate reader, and baseline fluorescence is measured. The test compound is then added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in intracellular calcium upon receptor activation leads to a significant increase in the fluorescence of the dye.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The study of ent-prostaglandins and their interactions with prostanoid receptors is a developing field with significant therapeutic potential. The limited data currently available clearly indicates that the stereochemistry of prostaglandins plays a critical role in their biological activity, with enantiomers capable of exhibiting distinct pharmacological profiles, including agonism and antagonism. A more comprehensive characterization of the binding affinities and functional activities of a wider range of ent-prostaglandins on all human prostanoid receptor subtypes is essential. Such data will not only deepen our understanding of prostaglandin biology but also pave the way for the development of novel, highly selective drugs for a variety of diseases. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

Unveiling the Stereospecific Efficacy of Prostaglandins: An In Vitro Comparison of Corey Lactone Enantiomer Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of prostaglandins (B1171923) derived from the natural (–)-Corey lactone and its unnatural (+)-enantiomer reveals a stark contrast in their in vitro biological activities. Prostaglandins synthesized from the naturally occurring (–)-Corey lactone exhibit potent agonist activity at their respective receptors, eliciting robust downstream signaling. In contrast, their enantiomeric counterparts, derived from the unnatural (+)-Corey lactone, demonstrate significantly diminished efficacy, with some even exhibiting antagonistic properties. This guide provides a detailed comparison of their in vitro performance, supported by available experimental data, to inform researchers and drug development professionals in the field of eicosanoid pharmacology.

The Corey lactone is a cornerstone in the stereocontrolled synthesis of a vast array of prostaglandins and their analogs. The chirality of this key intermediate dictates the absolute configuration of the final prostaglandin (B15479496) molecule, which in turn is critical for its interaction with specific G-protein coupled receptors (GPCRs) and the subsequent initiation of cellular signaling cascades. This guide delves into the in vitro efficacy of prostaglandins originating from both the naturally occurring (-)-Corey lactone and its synthetic, non-natural (+)-enantiomer, often referred to as ent-prostaglandins.

Comparative In Vitro Efficacy

Experimental evidence consistently demonstrates that prostaglandins derived from the natural (–)-Corey lactone are significantly more potent than their enantiomeric counterparts. This difference in efficacy is observed across various in vitro assays, including smooth muscle contraction, receptor binding, and second messenger activation.

Prostaglandin ComparisonIn Vitro AssayKey Findings
PGE₁ vs. ent-PGE₁ Smooth Muscle Contractionent-PGE₁ exhibited only 0.1% of the biological activity of the naturally occurring PGE₁ in stimulating smooth muscle contraction.
PGE₂ vs. ent-11-epi-15-epi PGE₂ methyl ester Guinea Pig Ileum Contractionent-11-epi-15-epi PGE₂ methyl ester induced contraction of the guinea pig ileum, but with a lower maximal effect compared to natural PGE₂.
PGE₂ vs. ent-11-epi-15-epi PGE₂ methyl ester Guinea Pig Ileum ContractionAt higher concentrations, ent-11-epi-15-epi PGE₂ methyl ester acted as a competitive antagonist to the contractile actions of both PGE₂ and PGF₂α.

Signaling Pathways and Experimental Workflows

The differential effects of prostaglandins derived from the two Corey lactone enantiomers can be understood by examining their interaction with specific prostaglandin receptors and the subsequent signaling pathways. The following diagrams illustrate the general signaling pathways for the EP1 and FP receptors, which are common targets for PGE and PGF series prostaglandins, respectively. An experimental workflow for a typical in vitro functional assay is also provided.

Prostaglandin EP1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE₂ PGE₂ EP1_Receptor EP1 Receptor PGE₂->EP1_Receptor Binds Gq Gq Protein EP1_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP₂ PIP₂ PLC->PIP₂ Cleaves IP₃ IP₃ PIP₂->IP₃ DAG DAG PIP₂->DAG ER Endoplasmic Reticulum IP₃->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca²⁺_release Ca²⁺ Release ER->Ca²⁺_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca²⁺_release->Cellular_Response PKC->Cellular_Response

Figure 1: Prostaglandin EP1 Receptor Signaling Pathway.

Prostaglandin FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF₂α PGF₂α FP_Receptor FP Receptor PGF₂α->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP₂ PIP₂ PLC->PIP₂ Cleaves IP₃ IP₃ PIP₂->IP₃ DAG DAG PIP₂->DAG ER Endoplasmic Reticulum IP₃->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca²⁺_release Ca²⁺ Release ER->Ca²⁺_release Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca²⁺_release->Cellular_Response PKC->Cellular_Response

Figure 2: Prostaglandin FP Receptor Signaling Pathway.

Experimental_Workflow_In_Vitro_Functional_Assay Start Start: Prepare Isolated Tissue (e.g., Guinea Pig Ileum) Equilibration Equilibrate Tissue in Organ Bath with Physiological Saline Solution Start->Equilibration Baseline Record Baseline Activity Equilibration->Baseline Addition Add Prostaglandin (Natural or Enantiomer) Baseline->Addition Measurement Measure Response (e.g., Muscle Contraction) Addition->Measurement Washout Washout Measurement->Washout Repeat Repeat with Different Concentrations Washout->Repeat Repeat->Addition Analysis Data Analysis: Dose-Response Curve Generation Repeat->Analysis End End Analysis->End

Figure 3: Experimental Workflow for In Vitro Functional Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess prostaglandin efficacy.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the smooth muscle contractile activity of prostaglandins.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O₂/5% CO₂ mixture.

  • Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension is applied to the tissue.

  • Drug Administration: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test prostaglandin (natural or enantiomer) to the organ bath.

  • Data Analysis: The contractile response is measured as the increase in tension from the baseline. The data is typically normalized to the maximum response induced by a standard agonist (e.g., acetylcholine (B1216132) or a high concentration of the natural prostaglandin). EC₅₀ values (the concentration that produces 50% of the maximal response) are calculated to compare the potency of the compounds. For antagonist studies, the assay is performed in the presence of a fixed concentration of the agonist and varying concentrations of the antagonist to determine the antagonist's inhibitory constant (Ki).

Radioligand Receptor Binding Assay

This assay measures the affinity of a prostaglandin for its specific receptor.

  • Membrane Preparation: Cell membranes expressing the prostaglandin receptor of interest (e.g., EP₁ or FP receptors) are prepared from cultured cells or tissues.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE₂ or [³H]-PGF₂α) and varying concentrations of the unlabeled test compound (natural or enantiomeric prostaglandin).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), which represents the affinity of the unlabeled ligand for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Second Messenger Assays (cAMP and Calcium Mobilization)

These assays measure the functional consequence of receptor activation by quantifying the production of intracellular second messengers.

  • Calcium Mobilization Assay (for Gq-coupled receptors like EP₁ and FP):

    • Cell Culture and Loading: Cells expressing the receptor of interest are cultured in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation and Detection: The cells are stimulated with the test prostaglandin, and the change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

    • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Dose-response curves are generated to determine the EC₅₀ for calcium mobilization.

  • cAMP Assay (for Gs- or Gi-coupled receptors like EP₂/EP₄ and EP₃):

    • Cell Culture and Stimulation: Cells expressing the relevant receptor are incubated with the test prostaglandin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • cAMP Measurement: The intracellular cAMP levels are quantified using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or reporter gene assays.

    • Data Analysis: The change in cAMP levels in response to the prostaglandin is measured. Dose-response curves are constructed to determine the EC₅₀ for cAMP accumulation (for Gs-coupled receptors) or inhibition of forskolin-stimulated cAMP production (for Gi-coupled receptors).

Conclusion

The stereochemistry of prostaglandins, dictated by the enantiomer of the Corey lactone used in their synthesis, is a critical determinant of their in vitro efficacy. Prostaglandins derived from the natural (–)-Corey lactone consistently demonstrate high potency as agonists at their cognate receptors. In stark contrast, their enantiomers derived from the unnatural (+)-Corey lactone exhibit dramatically reduced agonist activity and, in some cases, act as antagonists. This profound difference in biological activity underscores the high degree of stereospecificity of prostaglandin receptors and highlights the importance of chiral control in the design and development of novel prostaglandin-based therapeutics. Researchers and drug development professionals should prioritize the use of the natural enantiomeric series for agonist activity while considering the potential for the unnatural series to yield receptor antagonists.

in vivo comparison of the pharmacological effects of prostaglandin enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Vivo Comparative Guide to the Pharmacological Effects of Prostaglandin (B15479496) Enantiomers

Introduction

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit a wide range of hormone-like effects in animals.[1] Their stereochemistry plays a crucial role in their biological activity, with enantiomers often displaying significantly different pharmacological profiles. The study of prostaglandin enantiomers is critical for the development of selective therapeutic agents with improved efficacy and reduced side effects. This guide provides an objective comparison of the in-vivo pharmacological effects of key prostaglandin enantiomers, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows. While natural prostaglandins are synthesized via the cyclooxygenase (COX) pathway, their enantiomers can be formed through free-radical-mediated peroxidation of arachidonic acid, making them important biomarkers for oxidative stress.[2]

Data Presentation: In-Vivo Pharmacological Effects

The following tables summarize the quantitative data on the in-vivo pharmacological effects of various prostaglandin enantiomers and their parent compounds. The data has been compiled from multiple studies to facilitate a comparative analysis.

Table 1: Comparison of Antifertility Effects of PGE₂ and PGF₂α Enantiomers in Hamsters

CompoundRelative Potency (vs. Natural Form)Key Observation
ent-PGF₂αLess potentThe unnatural enantiomer showed reduced antifertility activity.[3]
ent-11α-(15S)-PGE₂ methyl ester10-fold more potentThis specific enantiomer of PGE₂ was significantly more active than the natural PGE₂.[3]
9β-PGF₂αDramatically decreased potencyAltering the C-9 hydroxyl configuration from the natural α to β significantly reduced activity.[3]

Table 2: Luteolytic Effects of PGF₂α and its Analogs in Sheep

CompoundLuteolytic ActivityResistance to Metabolism (in vivo)Smooth Muscle Activity (Uterine Contractions)
PGF₂αStandardRapidly clearedPresent
13-dehydro PGF₂α analogsEqual to or greater than PGF₂αMarked resistanceMarkedly diminished or absent[4]
16-fluoro PGF₂α derivativesEqual to or greater than PGF₂αMarked resistanceMarkedly diminished or absent[4]

Table 3: Comparative Effects of Prostaglandin Analogs on Different Receptor Systems

CompoundPlatelet Aggregation Inhibition (DP1-like)Mast Cell cAMP Increase (DP1-like)Rabbit Stomach Strip Relaxation (DP1-like)Guinea-Pig Tracheal Contraction (TP-like)
PGD₂ActiveActiveActiveActive
9β-PGD₂Less potent than PGD₂Less potent than PGD₂Less potent than PGD₂Competitive antagonist of PGD₂[5]
BW245CMore potent than PGD₂More potent than PGD₂More potent than PGD₂Competitive antagonist of PGD₂[5]
17-phenyl-PGD₂InactiveInactiveInactiveEqual potency to PGD₂

Experimental Protocols

Hamster Antifertility Test
  • Objective: To assess the in-vivo antifertility effects of prostaglandin enantiomers.

  • Animal Model: Female hamsters.

  • Methodology: The specific day of the estrous cycle for treatment is critical and is typically timed post-coitus to target implantation. The test compounds (prostaglandin enantiomers and their natural counterparts) are administered systemically, often via subcutaneous or intraperitoneal injection. The dosage and administration schedule can vary depending on the specific compound being tested.

  • Endpoint: The primary endpoint is the prevention of pregnancy, determined by examining the uterine horns for implantation sites a set number of days after mating. The potency is often expressed as the effective dose required to prevent pregnancy in 50% of the animals (ED₅₀).

  • Source: Based on the description in the study comparing PGF₂ and PGE₂ enantiomers.[3]

In-Vivo Luteolysis Assay in Sheep
  • Objective: To determine the luteolytic activity of PGF₂α analogs in vivo.

  • Animal Model: Ewes with a synchronized estrous cycle.

  • Methodology: Test compounds are administered either directly into the ovary bearing the corpus luteum (CL) or systemically via intravenous infusion. The direct ovarian administration allows for the assessment of direct luteolytic effects, while systemic administration provides insights into the compound's resistance to metabolic degradation.

  • Endpoints:

    • Functional Luteolysis: Monitored by measuring plasma progesterone (B1679170) concentrations. A sharp decline in progesterone indicates luteolysis.

    • Structural Luteolysis: Assessed by measuring the size or weight of the CL post-treatment.

    • Smooth Muscle Activity: Uterine contractions are recorded in vivo to assess potential side effects.

  • Source: Derived from the study on PGF₂α and its 13-dehydro analogs.[4]

Mandatory Visualization

Prostaglandin Signaling Pathway

G Generic Prostaglandin Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Prostaglandin Prostaglandin (e.g., PGE₂, PGF₂α) GPCR G-Protein Coupled Receptor (e.g., EP, FP) Prostaglandin->GPCR Binds to G_Protein G-Protein (Gq, Gs, Gi) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Muscle Contraction, Inflammation, Pain) Second_Messenger->Cellular_Response Initiates

Caption: A simplified diagram of a generic prostaglandin signaling cascade.

In-Vivo Experimental Workflow for Luteolysis Assay

G In-Vivo Luteolysis Experimental Workflow start Start sync Estrous Cycle Synchronization in Ewes start->sync treatment Administer Prostaglandin Analog (Intra-ovarian or Systemic) sync->treatment monitoring Monitor Plasma Progesterone Levels treatment->monitoring uterine_monitoring Record Uterine Contractions treatment->uterine_monitoring cl_assessment Assess Corpus Luteum Size/Weight monitoring->cl_assessment data_analysis Data Analysis and Comparison cl_assessment->data_analysis uterine_monitoring->data_analysis end End data_analysis->end

Caption: A flowchart outlining the key steps in an in-vivo luteolysis experiment.

References

A Comparative Guide to Stereospecific Assays for Corey Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of Corey lactone enantiomers is a critical parameter in the synthesis of prostaglandins (B1171923) and other pharmacologically active molecules. The precise quantification of each enantiomer is essential for process optimization, quality control, and regulatory compliance. This guide provides a comparative overview of the primary methods used for the stereospecific analysis of Corey lactone enantiomers: enzymatic assays based on kinetic resolution and chiral high-performance liquid chromatography (HPLC).

Overview of Analytical Approaches

The determination of the enantiomeric composition of Corey lactone mixtures primarily relies on two distinct strategies. The first utilizes the stereospecificity of enzymes, typically lipases, to differentiate between the enantiomers through kinetic resolution. The second, and more common, approach involves the physical separation of the enantiomers using chiral chromatography.

Enzymatic assays leverage the ability of an enzyme to selectively catalyze a reaction on one enantiomer at a much higher rate than the other. In the context of Corey lactone, this is often an acylation reaction where a lipase (B570770) enantioselectively esterifies one of the alcohol enantiomers. By monitoring the reaction progress, inferences about the initial enantiomeric composition can be made. While primarily used for preparative-scale resolutions, the principles can be adapted for analytical purposes.

Chiral HPLC is a powerful analytical technique that employs a chiral stationary phase (CSP) to physically separate the enantiomers, allowing for their individual detection and quantification. This method is widely adopted for its robustness, accuracy, and direct measurement capabilities.

Quantitative Data Comparison

The following tables summarize the performance characteristics of enzymatic and chromatographic methods for the analysis of Corey lactone enantiomers. It is important to note that detailed kinetic data for enzymatic analytical assays of Corey lactone are not extensively published; the data presented for enzymatic methods are largely derived from studies on preparative kinetic resolutions.

Table 1: Performance Comparison of Analytical Methods

ParameterEnzymatic (Lipase-based Kinetic Resolution)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Enantioselective enzymatic reaction (e.g., acylation)Differential interaction with a chiral stationary phase
Primary Output Enantiomeric excess (e.e.), conversionDirect quantification of each enantiomer
Selectivity Dependent on enzyme's enantioselectivity (E-value)High, dependent on column and mobile phase
Analysis Time Reaction time (hours) + analytical timeTypically 10-30 minutes per sample[1]
Development Effort High (enzyme screening, reaction optimization)Moderate to High (column and mobile phase screening)[2][3]
Instrumentation Standard lab equipment + analytical instrument (e.g., HPLC)HPLC system with a chiral column

Table 2: Comparison of Different Lipases for Kinetic Resolution of Corey Lactone Derivatives

EnzymeSource OrganismReaction TypeEnantioselectivity (E-value)Preferred Enantiomer for ReactionReference
Lipase PSPseudomonas cepaciaAcylation>200(R)-enantiomer[4]
Lipase AKPseudomonas fluorescensEsterification>200(P,R,R)-configuration of a derivative
Lipase BCandida antarcticaHydrolysis/AcylationHigh (E > 100 for some substrates)Substrate dependent[5]
Pancreatic LipasePorcineHydrolysisModerateNot specified for Corey Lactone

Note: The enantioselectivity (E-value) is a measure of how well an enzyme can distinguish between two enantiomers. A higher E-value indicates better selectivity.

Table 3: Typical Chiral HPLC Parameters for Corey Lactone Diol Separation

ParameterCondition 1Condition 2Reference
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) coatedChiralpak AD-H[1]
Mobile Phase n-hexane/ethanol (B145695) (80/20, v/v)Acetonitrile/water (97/3, v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Detection UVUV[1]
Separation Factor (α) 2.03-[1]
Resolution (Rs) >1.5-[1]

Experimental Protocols

Enzymatic Kinetic Resolution Workflow

The following protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of a racemic Corey lactone derivative. This procedure is typically used for preparative separation but can be adapted for analytical assessment by taking aliquots over time and analyzing them by chiral HPLC.

1. Materials:

  • Racemic Corey lactone derivative
  • Lipase (e.g., Lipase PS from Pseudomonas cepacia)
  • Acyl donor (e.g., vinyl acetate)
  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)
  • Standard laboratory glassware and magnetic stirrer
  • Chiral HPLC system for analysis

2. Procedure: a. Dissolve the racemic Corey lactone derivative in the anhydrous organic solvent in a dry flask. b. Add the acyl donor to the solution. c. Add the lipase to the reaction mixture. d. Stir the mixture at a controlled temperature. e. Monitor the reaction progress by taking small aliquots at regular intervals. f. Quench the reaction in the aliquots and analyze by chiral HPLC to determine the enantiomeric excess of the remaining substrate and the product. g. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers in high enantiomeric purity.

Chiral HPLC Analysis Protocol

This protocol describes a typical method for the analytical separation of Corey lactone enantiomers.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Chiral column, for example, a polysaccharide-based column like Chiralpak AD-H.[1]

2. Mobile Phase Preparation:

  • Prepare the mobile phase, such as a mixture of n-hexane and ethanol (e.g., 80:20 v/v).[1]
  • Degas the mobile phase before use.

3. Sample Preparation:

  • Dissolve the Corey lactone sample in the mobile phase or a compatible solvent.
  • Filter the sample through a 0.45 µm filter if necessary.

4. Chromatographic Conditions:

  • Set the column temperature.
  • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[1]
  • Inject the sample onto the column.
  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

5. Data Analysis:

  • Identify the peaks corresponding to each enantiomer based on their retention times (comparison with standards if available).
  • Integrate the peak areas to determine the relative amounts of each enantiomer and calculate the enantiomeric excess.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis racemate Racemic Corey Lactone ((R)-CL and (S)-CL) reaction_mixture Reaction Mixture racemate->reaction_mixture enzyme Lipase enzyme->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture acylated_enantiomer Acylated Enantiomer (e.g., (R)-CL-Acetate) reaction_mixture->acylated_enantiomer Enantioselective Acylation unreacted_enantiomer Unreacted Enantiomer (e.g., (S)-CL) reaction_mixture->unreacted_enantiomer hplc Chiral HPLC Analysis acylated_enantiomer->hplc unreacted_enantiomer->hplc Quantification of\nEnantiomeric Excess Quantification of Enantiomeric Excess hplc->Quantification of\nEnantiomeric Excess Chiral_HPLC_Workflow sample Corey Lactone Sample (Mixture of Enantiomers) injection Injection into HPLC sample->injection column Chiral Stationary Phase (e.g., Polysaccharide-based) injection->column separation Separation of Enantiomers column->separation detection UV Detector separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

References

A Spectroscopic Showdown: Unraveling the Diastereomers of ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the stereochemistry of key synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of ent-Corey PG-Lactone Diol and its diastereomers, offering valuable insights for the synthesis of prostaglandins (B1171923) and their analogues.

This compound, the enantiomer of the well-known Corey Lactone Diol, serves as a crucial chiral building block in the synthesis of a variety of prostaglandin (B15479496) derivatives. The precise stereochemical configuration of this intermediate dictates the biological activity of the final therapeutic product. Consequently, the ability to distinguish between this compound and its potential diastereomeric impurities through spectroscopic methods is of utmost importance.

This guide summarizes the key spectroscopic data for this compound and presents a comparative analysis with its diastereomers, where available in the scientific literature. Detailed experimental protocols for the cited spectroscopic techniques are also provided to facilitate the replication and verification of these findings in a research setting.

Comparative Spectroscopic Data

While extensive spectroscopic data for the commonly used (-)-Corey Lactone Diol is available, detailed comparative data for this compound and its full range of diastereomers is less prevalent in publicly accessible literature. The following table summarizes the available ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for a representative Corey Lactone Diol, which serves as a reference for the analysis of its enantiomer and diastereomers.

Compound Spectroscopic Technique Solvent Chemical Shifts (δ, ppm)
Corey Lactone Diol¹H NMR (400 MHz)Chloroform-d4.93 (td, J=6.8, 2.8 Hz, 1H), 4.19 (q, J=6.4 Hz, 1H), 3.75 (dd, J=10.8, 5.6 Hz, 1H), 3.63 (dd, J=10.8, 7.2 Hz, 1H), 2.81 (dd, J=18.0, 9.9 Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4 Hz, 1H), 2.43 (dt, J=14.8, 6.4 Hz, 1H), 2.10–1.94 (m, 2H)[1]
Corey Lactone Diol¹³C NMR (100 MHz)DMSO-d₆177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[1]

Distinguishing Diastereomers

The primary method for differentiating diastereomers of this compound is through high-resolution NMR spectroscopy. Key differences are expected in:

  • ¹H NMR: Variations in the chemical shifts (δ) and coupling constants (J) of the protons on the cyclopentane (B165970) ring and the hydroxymethyl group. The spatial arrangement of these groups in different diastereomers will lead to distinct magnetic environments and through-bond coupling interactions.

  • ¹³C NMR: Changes in the chemical shifts of the carbon atoms of the bicyclic core, reflecting the different steric and electronic environments in each diastereomer.

Infrared (IR) spectroscopy and Mass Spectrometry (MS) can also provide supporting evidence for the identification of these compounds.

  • IR Spectroscopy: While all diastereomers will exhibit characteristic absorptions for the hydroxyl (-OH) and lactone carbonyl (C=O) functional groups, subtle shifts in the positions and shapes of these bands may be observed due to differences in intramolecular hydrogen bonding.

  • Mass Spectrometry: The mass spectra of the diastereomers are expected to be very similar, showing the same molecular ion peak. However, minor differences in the fragmentation patterns might be discernible upon careful analysis, reflecting the varied stereochemical arrangements.

Logical Relationship of Diastereomers

The stereochemical diversity of the Corey PG-Lactone Diol arises from the multiple chiral centers within its structure. The following diagram illustrates the relationship between the enantiomers and the potential for diastereomers.

G Stereoisomeric Relationship of Corey PG-Lactone Diol cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers ent_Corey This compound (+)-enantiomer Corey Corey PG-Lactone Diol (-)-enantiomer Diastereomer1 Diastereomer A ent_Corey->Diastereomer1 Epimerization at one or more centers Diastereomer2 Diastereomer B Corey->Diastereomer2 Epimerization at one or more centers Diastereomer3 ...

Caption: Relationship between enantiomers and diastereomers of Corey PG-Lactone Diol.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl (broad band around 3400 cm⁻¹) and lactone carbonyl (strong band around 1770 cm⁻¹) functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

This guide provides a foundational framework for the spectroscopic comparison of this compound and its diastereomers. Researchers are encouraged to consult specific literature for more detailed data and to perform their own comprehensive analyses to ensure the stereochemical purity of their synthetic intermediates.

References

comparative study of different synthetic routes to ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ent-Corey PG-Lactone Diol is a crucial chiral intermediate in the synthesis of a wide array of prostaglandins (B1171923) and their analogues, which are vital in numerous physiological processes and have significant therapeutic applications. The stereocontrolled synthesis of this complex molecule has been a subject of extensive research, leading to the development of several distinct and innovative synthetic strategies. This guide provides an objective comparison of the prominent synthetic routes to this compound, supported by available experimental data and detailed methodologies.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound has evolved significantly from the seminal multi-step linear approaches to highly efficient one-pot methodologies. The primary strategies employed include the classical Corey synthesis, modern organocatalytic routes, and innovative chemoenzymatic methods. Each approach offers a unique balance of efficiency, stereocontrol, and practicality.

Quantitative Data Summary

The following table summarizes the key performance indicators for some of the most influential synthetic routes to the Corey lactone intermediate. It is important to note that "this compound" is the enantiomer of the more commonly synthesized Corey PG-Lactone Diol; the synthetic strategies are generally applicable to both enantiomers by selecting the appropriate chiral catalyst or resolving agent.

Synthetic RouteKey StrategyOverall YieldNumber of Steps/PotsReaction TimeKey AdvantagesDisadvantages
Classic Corey Synthesis (1969) Diels-Alder reaction, Baeyer-Villiger oxidation, resolution~10-15%~17 linear stepsSeveral daysLandmark achievement, established key transformationsLengthy, low overall yield, use of stoichiometric and hazardous reagents
Organocatalytic One-Pot Synthesis (Hayashi, 2019) [1][2][3]Domino Michael/Michael reaction50%1 pot (7 reactions)152 minutesExcellent pot- and time-economy, high enantioselectivityRequires specialized organocatalyst
Chemoenzymatic Synthesis (Chen, 2024) [4][5]Enzymatic Baeyer-Villiger oxidation, radical couplingNot explicitly stated for lactone diol, 5-7 steps to PGF2α2 steps to bromohydrin intermediateNot specifiedHigh enantioselectivity from enzymes, concise routeRequires specific enzymes and biocatalytic expertise
Noyori's Three-Component Coupling [1]Conjugate addition, enolate trappingNot explicitly stated for lactone diolConvergent approachNot specifiedConvergent and efficient construction of the prostaglandin (B15479496) skeletonRequires organometallic reagents

Visualizing the Synthetic Pathways

The logical flow of these synthetic strategies can be visualized to better understand their fundamental differences.

linear_synthesis A Starting Material B Intermediate 1 A->B C Intermediate 2 B->C D ... C->D E Corey Lactone D->E

Caption: Linear Synthesis Approach (e.g., Classic Corey)

onepot_synthesis cluster_0 Single Reaction Vessel A Starting Material 1 C Domino Reaction A->C B Starting Material 2 B->C D Reduction C->D E Lactonization D->E F Oxidation E->F G Corey Lactone F->G

Caption: One-Pot Synthesis Workflow (e.g., Hayashi)

convergent_synthesis A Cyclopentenone Core D Coupling A->D B Omega-Chain Synthon B->D C Alpha-Chain Synthon C->D E Prostaglandin D->E

Caption: Convergent Synthesis (e.g., Noyori)

Experimental Protocols

Organocatalytic One-Pot Synthesis of Corey Lactone

This protocol is based on the work of Hayashi and coworkers, which exemplifies a highly efficient and stereoselective synthesis in a single reaction vessel.[1][2]

Key Reaction: Diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction.

Materials:

  • α,β-Unsaturated aldehyde (e.g., (E)-3-(dimethyl(phenyl)silyl)acrylaldehyde)

  • Ethyl (E)-4-oxopent-2-enoate

  • (S)-Diphenylprolinol silyl ether catalyst

  • Solvent (e.g., Toluene)

  • Reducing agent (e.g., LiAlH(OtBu)3)

  • Acid (e.g., HBF4)

  • Oxidizing agent (e.g., KF, KHCO3, H2O2)

Procedure:

  • Domino Michael/Michael Reaction: To a solution of the organocatalyst in toluene, the α,β-unsaturated aldehyde and ethyl (E)-4-oxopent-2-enoate are added at a controlled temperature. The reaction is stirred until the formation of the trisubstituted cyclopentanone (B42830) is complete. This step establishes three contiguous stereocenters with high control.[1]

  • Reduction of Aldehyde and Ketone: A bulky reducing agent, such as LiAlH(OtBu)3, is added to the reaction mixture. The temperature is elevated (e.g., 60 °C) to facilitate the reduction of both the aldehyde and ketone functionalities. The bulky nature of the reagent ensures high diastereoselectivity in the ketone reduction.[1]

  • Lactonization: An acid, such as HBF4, is introduced to quench the reduction and catalyze the intramolecular cyclization to form the lactone ring.[1]

  • Fleming-Tamao Oxidation: The final steps involve the conversion of the silyl group to a hydroxyl group. This is typically a two-step process within the one-pot sequence, involving conversion to a fluorosilyl group followed by oxidation with reagents like KF, KHCO3, and H2O2 to yield the final Corey lactone diol.[1]

Classic Corey Synthesis of Prostaglandin F2α (Illustrative Steps)

Corey's initial synthesis, while lengthy, laid the groundwork for prostaglandin synthesis.[6][7][8] The following are key transformations in the sequence.

Key Reactions: Diels-Alder cycloaddition, Baeyer-Villiger oxidation, iodolactonization.

Procedure Outline:

  • Diels-Alder Reaction: The synthesis often begins with a Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core, which sets the relative stereochemistry of several chiral centers. For instance, 2-chloroacrylonitrile (B132963) reacts with 5-methoxycyclopentadiene.[6]

  • Ketone Formation and Baeyer-Villiger Oxidation: The initial adduct is converted to a ketone, which then undergoes a Baeyer-Villiger oxidation (e.g., using m-CPBA) to form a lactone, a key structural feature.[6][9]

  • Iodolactonization: After hydrolysis of the lactone, an iodolactonization reaction is performed using potassium triiodide (KI3) to introduce an iodine atom and reform a lactone ring, which is crucial for installing the correct stereochemistry for the side chains.[6]

  • Side Chain Installation: The two side chains of the prostaglandin are installed sequentially using Wittig and Horner-Wadsworth-Emmons reactions after functional group manipulations of the core structure.[6]

  • Final Reduction: The final step is typically a reduction of a ketone on the cyclopentane (B165970) ring to a hydroxyl group, yielding the target prostaglandin.[6]

Chemoenzymatic Synthesis via Bromohydrin Intermediate

This modern approach utilizes enzymes for stereocontrol and radical chemistry for efficient bond formation.[5]

Key Reactions: Enzymatic Baeyer-Villiger oxidation, bromohydrin formation, nickel-catalyzed radical coupling.

Procedure Outline:

  • Enzymatic Oxidation: A prochiral or racemic starting material, such as a bicyclic ketone, undergoes an enantioselective Baeyer-Villiger oxidation catalyzed by an engineered enzyme to produce a chiral lactone with high enantiomeric excess.[5]

  • Bromohydrin Formation: The resulting chiral lactone is treated with N-bromosuccinimide (NBS) in the presence of water to form a bromohydrin. This intermediate serves as a "radical equivalent" of the Corey lactone.[5]

  • Radical Coupling of the ω-Chain: A nickel-catalyzed reductive coupling reaction is employed to attach the omega side chain to the cyclopentane core. This step is a key feature of this modern route, utilizing radical chemistry for a typically challenging transformation.[5]

  • Wittig Reaction for the α-Chain: The alpha side chain, containing a cis-double bond, is installed using a classical Wittig reaction.[5]

  • Final Steps: The synthesis is completed through any necessary deprotection or functional group interconversion steps.[5]

Conclusion

The synthesis of this compound has seen remarkable advancements, moving from long, linear sequences to highly efficient, stereoselective, and pot-economical methods. The classic Corey synthesis, while groundbreaking, has been largely superseded by more practical approaches for large-scale production. Modern organocatalytic methods, particularly one-pot strategies, offer significant advantages in terms of time and resource efficiency.[1][10] Chemoenzymatic routes provide access to high enantiopurity through the use of biocatalysis and introduce novel bond-forming strategies.[5] The choice of a specific synthetic route will depend on the desired scale, available resources and expertise, and the specific requirements for purity and efficiency. For drug development professionals, the organocatalytic and chemoenzymatic routes represent the current state-of-the-art, offering more sustainable and cost-effective pathways to this vital pharmaceutical intermediate.

References

Assessing the Purity of Synthetic Prostaglandins: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic prostaglandins (B1171923) is paramount for accurate biological studies and the development of safe and effective therapeutics. This guide provides an objective comparison of mass spectrometry with other analytical methods for purity assessment, supported by experimental data and detailed protocols.

Prostaglandins are a class of lipid compounds that are involved in a wide array of physiological processes, including inflammation, pain, and reproduction. Synthetic prostaglandins are widely used as therapeutic agents, making the accurate assessment of their purity a critical aspect of quality control. This guide delves into the application of mass spectrometry for this purpose and compares its performance with alternative analytical techniques.

Performance Comparison of Analytical Methods

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the analysis of prostaglandins due to its high sensitivity, selectivity, and specificity.[1][2] The following table summarizes the key performance metrics of LC-MS/MS in comparison to other commonly used analytical methods.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Precision (%CV)Accuracy/Recovery (%)
LC-MS/MS PGE₂, PGD₂20 pg/mL[2]100 pg/mL[2]>0.999[2]<5% (intra- and inter-day)[2]97.2-100.8% (intra-day), 99.4-100.4% (inter-day)[2]
8-iso-PGF₂α53 pg/mL[3]178 pg/mL[3]>0.99[3]<12% (intra- and inter-day)[4]79-90%[3]
PGE₂, PGD₂0.5 ng/mL[5]1.0 ng/mL[5]>0.99[5]<6.51% (repeatability), <5.93% (intermediate)[5]Not specified
GC-MS General PGs----Requires derivatization, laborious sample preparation[2]
ELISA PGE₂----Prone to cross-reactivity with structurally similar PGs[6]
HPLC-UV General PGs----Lower sensitivity and specificity compared to MS[2]

Mass Spectrometry for Impurity Profiling of Synthetic Prostaglandins

The synthesis of prostaglandins is a complex multi-step process that can lead to the formation of various impurities. These impurities can include stereoisomers, diastereomers, positional isomers, and degradation products, which may have different pharmacological activities or toxicities. Mass spectrometry is a powerful tool for the identification and quantification of these impurities.

Common impurities found in synthetic prostaglandins include:

  • Epimers: For example, in the synthesis of Carboprost (B24374), the 15-(R)-epimer is a common impurity that is difficult to remove.[7][8][9]

  • Geometric Isomers: The synthesis of Latanoprost can result in the formation of the 5,6-trans isomer.[10]

  • Degradation Products: Misoprostol (B33685) is known to degrade to Misoprostol A and 8-iso-misoprostol.[11][12]

LC-MS/MS methods can be developed to separate these closely related compounds chromatographically and identify them based on their specific mass-to-charge ratios and fragmentation patterns.

Experimental Workflow and Protocols

A typical workflow for the purity assessment of synthetic prostaglandins by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Prostaglandin (B15479496) Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sp1 Dissolution of Synthetic Prostaglandin sp2 Dilution to Working Concentration sp1->sp2 sp3 Addition of Internal Standard sp2->sp3 lc Liquid Chromatography Separation (e.g., C18 column) sp3->lc ms Tandem Mass Spectrometry Detection (e.g., ESI-, MRM) lc->ms da1 Peak Integration and Quantification ms->da1 da2 Impurity Identification (based on m/z and retention time) da1->da2 da3 Purity Calculation da2->da3

A typical workflow for prostaglandin purity analysis by LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Analysis

1. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh and dissolve the synthetic prostaglandin in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the main component and its impurities.

  • Sample Preparation: Dissolve the synthetic prostaglandin sample in the mobile phase to a final concentration within the calibration range.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., PGE₂-d₄) to all standard and sample solutions to correct for variations in sample preparation and instrument response.[2]

2. Liquid Chromatography:

  • Column: Use a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) for separation.[5]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[5]

  • Flow Rate: Set the flow rate to a suitable value, typically between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: Inject a small volume of the sample (e.g., 5-10 µL) onto the column.

3. Mass Spectrometry:

  • Ionization Source: Use an electrospray ionization (ESI) source in negative ion mode.[2]

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[2] This involves selecting a specific precursor ion for the prostaglandin of interest and its characteristic product ions.

  • MRM Transitions:

    • PGE₂/PGD₂: m/z 351 → 315, 271[2]

    • PGE₂-d₄: m/z 355 → 275[2]

  • Optimization: Optimize the declustering potential, collision energy, and other MS parameters for each analyte to achieve maximum sensitivity.

4. Data Analysis:

  • Quantification: Integrate the peak areas of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions. Determine the concentration of the prostaglandin in the sample from the calibration curve.

  • Impurity Identification: Identify potential impurities by their retention times and mass-to-charge ratios. Confirmation can be achieved by comparing their fragmentation patterns with those of reference standards or by using high-resolution mass spectrometry for accurate mass measurement.

  • Purity Calculation: Calculate the purity of the synthetic prostaglandin by expressing the peak area of the main component as a percentage of the total peak area of all detected components.

Signaling Pathway Context

The biological effects of prostaglandins are mediated through their interaction with specific G-protein coupled receptors, initiating downstream signaling cascades. Understanding these pathways is crucial for drug development.

Prostaglandin_Signaling_Pathway Prostaglandin Prostaglandin (e.g., PGE₂) GPCR G-Protein Coupled Receptor (e.g., EP Receptor) Prostaglandin->GPCR G_Protein G-Protein (Gs, Gi, Gq) GPCR->G_Protein Effector Effector Enzyme (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger (cAMP, IP₃, DAG) Effector->Second_Messenger Downstream Downstream Cellular Response (e.g., Inflammation, Pain) Second_Messenger->Downstream

References

A Comparative Guide to the Chemical Reactivity of Hydroxyl Groups in Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Corey lactone diol, a cornerstone in the stereocontrolled synthesis of prostaglandins (B1171923) and other complex bioactive molecules, possesses two distinct hydroxyl groups: a primary and a secondary alcohol. The differential reactivity of these two groups is paramount for the selective functionalization of the molecule, enabling the construction of diverse and intricate molecular architectures. This guide provides an objective comparison of the chemical reactivity of these hydroxyl groups towards common organic transformations, supported by experimental data and detailed protocols.

Unveiling the Reactivity Landscape: A Summary of Selectivity

The primary hydroxyl group in Corey lactone diol is generally more reactive towards acylation and silylation, primarily due to reduced steric hindrance. This inherent difference in reactivity allows for the selective protection of the primary alcohol, leaving the secondary hydroxyl group available for subsequent transformations. Conversely, specific catalytic systems can be employed to achieve selective acylation of the secondary hydroxyl group. In oxidation reactions, the primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid, while the secondary alcohol can be converted to a ketone, often requiring prior protection of the primary hydroxyl group.

Quantitative Comparison of Hydroxyl Group Reactivity

The following table summarizes the observed selectivity in various reactions involving the hydroxyl groups of Corey lactone diol, with yields indicating the preferential formation of mono-substituted products.

Reaction TypeReagent/CatalystTarget HydroxylProductYield (%)Reference
Silylation TBDMS-Cl, Imidazole (B134444)PrimaryMono-silylated (Primary)94.5[1][2]
Trityl chloride, PyridinePrimaryMono-silylated (Primary)93[1][2]
Acylation p-Bromobenzoyl chloride, PyridinePrimaryMono-p-bromobenzoylated (Primary)85
Lipase (enzymatic)PrimaryMono-acylated (Primary)High Selectivity
p-Phenylbenzoyl chloride, Cu(OTf)₂SecondaryMono-p-phenylbenzoylated (Secondary)Regiomeric ratio 3.8:1 (Secondary:Primary)
Oxidation TEMPO, NaOClPrimaryCarboxylic AcidHigh
Dess-Martin PeriodinanePrimary (unprotected diol)AldehydeNot specified
Swern OxidationPrimary (unprotected diol)AldehydeNot specified
Pyridinium Chlorochromate (PCC)Secondary (with protected primary OH)KetoneHigh

Experimental Protocols

Detailed methodologies for key selective transformations are provided below to facilitate the practical application of these findings.

Selective Silylation of the Primary Hydroxyl Group

This procedure affords the mono-silylated Corey lactone diol at the primary position with high selectivity.

Reagents and Materials:

  • Corey lactone diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equivalents)

  • Imidazole

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Standard work-up and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)

Procedure:

  • Dissolve Corey lactone diol in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole to the solution.

  • Add 1.1 equivalents of tert-Butyldimethylsilyl chloride (TBDMS-Cl) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the mono-silylated product.[1][2]

Selective Acylation of the Secondary Hydroxyl Group

This protocol utilizes a copper(II) catalyst to achieve regioselective acylation of the more sterically hindered secondary hydroxyl group.

Reagents and Materials:

  • Corey lactone diol

  • p-Phenylbenzoyl chloride

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of Corey lactone diol in an anhydrous solvent, add a catalytic amount of Cu(OTf)₂.

  • Add p-phenylbenzoyl chloride and stir the reaction at the appropriate temperature (optimization may be required).

  • Monitor the reaction for the formation of the mono-acylated products.

  • Upon completion, perform a standard aqueous work-up.

  • Purify the product mixture by chromatography to separate the regioisomers.

Selective Oxidation of the Primary Hydroxyl Group to an Aldehyde (Swern Oxidation)

This procedure describes a general method for the Swern oxidation, which can be adapted for the selective oxidation of the primary alcohol of Corey lactone diol.

Reagents and Materials:

  • Corey lactone diol

  • Oxalyl chloride (2 equivalents)

  • Dimethyl sulfoxide (B87167) (DMSO) (4 equivalents)

  • Triethylamine (B128534) (Et₃N) (5 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard work-up reagents

Procedure:

  • Prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of DMSO in dichloromethane to the oxalyl chloride solution.

  • After stirring for a short period, add a solution of Corey lactone diol in dichloromethane dropwise.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and perform a standard extractive work-up.

  • Purify the crude aldehyde by flash chromatography.

Logical Relationships in Reactivity

The following diagram illustrates the divergent reaction pathways based on the selective reactivity of the two hydroxyl groups in Corey lactone diol.

G cluster_0 Starting Material cluster_2 Further Derivatization Corey Lactone Diol Corey Lactone Diol Primary OH Protected Primary OH Protected Corey Lactone Diol->Primary OH Protected Bulky Silyl Halides (e.g., TBDMS-Cl) Enzymatic Acylation Secondary OH Protected Secondary OH Protected Corey Lactone Diol->Secondary OH Protected Catalytic Acylation (e.g., Cu(OTf)₂) Secondary OH Functionalized Secondary OH Functionalized Primary OH Protected->Secondary OH Functionalized Oxidation, Acylation, etc. Primary OH Functionalized Primary OH Functionalized Secondary OH Protected->Primary OH Functionalized Oxidation, Silylation, etc.

Caption: Reactivity pathways of Corey lactone diol.

This guide highlights the nuanced reactivity of the hydroxyl groups in Corey lactone diol, providing a framework for the strategic design of synthetic routes. The provided experimental data and protocols serve as a valuable resource for researchers engaged in the synthesis of complex molecules derived from this versatile chiral building block.

References

Safety Operating Guide

Safe Disposal of ent-Corey PG-Lactone Diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of ent-Corey PG-Lactone Diol, a versatile chiral intermediate used in the preparation of prostaglandins (B1171923) and their analogs. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. The toxicological properties of this compound have not been fully evaluated, warranting a cautious approach to its handling and disposal.[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Facilities should be equipped with an eyewash station and a safety shower.[1][2]

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to prevent contact with eyes.
Hand Protection Heavy Rubber GlovesTo prevent skin absorption.
Respiratory Protection NIOSH/MSHA Approved RespiratorOr a self-contained breathing apparatus should be used, especially in case of spills or when generating dust.[1][2]
Protective Clothing Full Protective GearIncluding lab coats and rubber boots to prevent skin contact.[1]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 20 minutes, holding eyelids apart. Remove contact lenses after the initial flushing. Seek immediate medical attention.[1]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Get medical attention if symptoms occur.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with all local, state, and federal regulations.[1] This protocol provides a general framework for safe disposal.

  • Waste Identification and Segregation:

    • Label a dedicated, sealable chemical waste container for "this compound waste."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Material Collection:

    • If dealing with a spill, wear the full PPE described above.

    • Carefully vacuum or sweep up the material, avoiding the creation of dust.[1]

    • Place the collected material into the designated waste container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste container.

    • Provide the EHS office with a copy of the Safety Data Sheet (SDS) for this compound.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify This compound for Disposal ppe Don Appropriate PPE: - Safety Goggles - Heavy Rubber Gloves - Respirator - Protective Clothing start->ppe prepare_container Prepare Labeled, Sealable Chemical Waste Container ppe->prepare_container collect_waste Carefully Transfer Waste into Container (Avoid Dust Generation) prepare_container->collect_waste seal_store Securely Seal Container and Store in a Safe, Ventilated Area collect_waste->seal_store contact_ehs Contact Institutional Environmental Health & Safety (EHS) seal_store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to EHS contact_ehs->provide_sds pickup Arrange for Professional Waste Pickup and Disposal provide_sds->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ent-Corey PG-Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling ent-Corey PG-Lactone Diol. Given that the toxicological properties of this compound have not been fully evaluated, it is imperative to handle it with a high degree of caution as a substance of unknown toxicity.[1]

Hazard Identification and Engineering Controls

This compound may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin. It may be harmful by inhalation, ingestion, or skin absorption.[1] Therefore, stringent engineering controls are necessary to minimize exposure.

Control MeasureSpecification
Primary Containment All handling of solid material and solutions must be conducted in a certified chemical fume hood or a glove box.
Ventilation Ensure adequate general laboratory ventilation in addition to the primary containment.
Designated Area Establish a designated area within the laboratory for the handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves. If the outer glove is contaminated, remove and replace it immediately. Nitrile gloves offer good resistance to a variety of chemicals, but prolonged direct contact should be avoided.
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles are mandatory. A face shield must be worn when there is a risk of splashing.
Body Laboratory Coat and ApronA fully buttoned laboratory coat is required. For handling larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved RespiratorIf work cannot be conducted in a fume hood, a NIOSH-approved respirator with an organic vapor (OV) cartridge and a particulate filter (N95, R95, or P100) is required. A cartridge change schedule must be implemented.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the key steps for the safe handling of this compound.

Handling Workflow for this compound Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_Area Designate and prepare a work area in a fume hood. Gather_Materials Assemble all necessary equipment and reagents. Prep_Area->Gather_Materials Don_PPE Don all required Personal Protective Equipment. Gather_Materials->Don_PPE Weighing Weigh the compound in the fume hood. Don_PPE->Weighing Dissolving Prepare solutions within the fume hood. Weighing->Dissolving Reaction Conduct experimental procedures in a closed or contained system. Dissolving->Reaction Decontaminate Decontaminate all surfaces and equipment. Reaction->Decontaminate Dispose_Waste Dispose of all waste as hazardous chemical waste. Decontaminate->Dispose_Waste Doff_PPE Remove PPE in the correct order. Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly with soap and water. Doff_PPE->Wash_Hands

Handling Workflow for this compound

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected skin with soap and plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[1]

Spill and Decontamination Plan

Prompt and safe cleanup of spills is essential to prevent wider contamination.

Spill ScenarioDecontamination and Cleanup Procedure
Minor Spill (in a fume hood) 1. Ensure a NIOSH-approved respirator is worn in addition to standard PPE. 2. Cover the spill with an absorbent material. 3. Gently pour a 10% bleach solution over the absorbent material and allow a contact time of at least 20 minutes. 4. Collect the absorbent material and any contaminated debris into a designated hazardous waste container. 5. Wipe the spill area with the 10% bleach solution, working from the outside in. 6. Follow with a water rinse to remove bleach residue.
Major Spill (outside a fume hood) 1. Evacuate the immediate area and alert others. 2. Contact your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent the spread of the spill if it is safe to do so. 4. Do not attempt to clean up a major spill without appropriate training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.

All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste pickup and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Corey PG-Lactone Diol
Reactant of Route 2
ent-Corey PG-Lactone Diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.